4,4,4-Trifluoro-3-hydroxy-L-valine
Description
Structure
3D Structure
Properties
CAS No. |
155892-19-6 |
|---|---|
Molecular Formula |
C5H8F3NO3 |
Molecular Weight |
187.12 g/mol |
IUPAC Name |
(2S)-2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H8F3NO3/c1-4(12,5(6,7)8)2(9)3(10)11/h2,12H,9H2,1H3,(H,10,11)/t2-,4?/m1/s1 |
InChI Key |
RSCUBJJIMXDWHW-DPAZEOEGSA-N |
Isomeric SMILES |
CC([C@@H](C(=O)O)N)(C(F)(F)F)O |
Canonical SMILES |
CC(C(C(=O)O)N)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4,4,4-Trifluoro-3-hydroxy-L-valine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed enantioselective synthesis and detailed characterization of 4,4,4-Trifluoro-3-hydroxy-L-valine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group can profoundly influence the physicochemical properties of parent molecules, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4][5] This guide details a plausible synthetic strategy, leveraging a stereoselective aldol reaction followed by diastereoselective reduction, and outlines a rigorous analytical workflow for the characterization of the final product. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, providing a robust framework for researchers engaged in the synthesis of novel fluorinated amino acids.
Introduction: The Strategic Value of Fluorinated Amino Acids
The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery. The unique properties of the fluorine atom, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can dramatically alter the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3][4][5] Specifically, the trifluoromethyl group (CF3) is a powerful modulator of a molecule's electronic and lipophilic character, often leading to increased metabolic stability and improved cell permeability.[3]
4,4,4-Trifluoro-3-hydroxy-L-valine represents a compelling synthetic target due to its structural analogy to the proteinogenic amino acid L-valine, but with the added benefits of the trifluoromethyl group. The presence of the β-hydroxy functionality introduces an additional stereocenter and potential hydrogen bonding interactions, further expanding its potential for creating novel peptide and small molecule therapeutics. This guide provides a detailed roadmap for the synthesis and characterization of this valuable building block.
Proposed Synthetic Strategy: A Multi-Step Enantioselective Approach
A direct and efficient synthesis of 4,4,4-Trifluoro-3-hydroxy-L-valine is not yet extensively documented in the literature. Therefore, a robust and stereocontrolled synthetic route is proposed, drawing from established methodologies for the synthesis of analogous β-hydroxy-α-amino acids.[3][6] The proposed strategy is centered around a key stereoselective aldol reaction to construct the carbon backbone, followed by a diastereoselective reduction to establish the desired stereochemistry at the C3 hydroxyl group.
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic pathway for 4,4,4-Trifluoro-3-hydroxy-L-valine.
Step 1: Stereoselective Aldol Reaction
The cornerstone of this synthesis is the stereoselective aldol reaction between an N-protected glycine ester and 3,3,3-trifluoro-2-butanone. The use of a chiral catalyst is paramount to induce asymmetry at the α-carbon of the glycine unit. A highly effective approach is the use of a chiral N-methyl pyridoxal catalyst in a biomimetic aldol reaction, which has demonstrated excellent diastereo- and enantioselectivity with trifluoromethyl ketones.[6]
Protocol:
-
To a solution of N-Boc-glycine methyl ester (1.0 eq) and 3,3,3-trifluoro-2-butanone (1.2 eq) in a suitable solvent such as THF at -78 °C, add the chiral N-methyl pyridoxal catalyst (0.05 eq).
-
Slowly add a mild base, such as triethylamine (1.5 eq), to initiate the reaction.
-
Stir the reaction mixture at -78 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-keto-α-amino ester intermediate.
Step 2: Diastereoselective Reduction of the β-Keto Group
The next critical step is the diastereoselective reduction of the β-keto group to a hydroxyl group with the desired stereochemistry. The choice of reducing agent and reaction conditions will dictate the diastereoselectivity of this transformation. For the synthesis of the syn-β-hydroxy-α-amino acid, a chelation-controlled reduction is often effective.
Protocol:
-
Dissolve the β-keto-α-amino ester intermediate (1.0 eq) in a mixture of THF and methanol (4:1) and cool to -78 °C.
-
Add a solution of sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below -70 °C.
-
Stir the reaction for 4-6 hours at -78 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography to afford the protected 4,4,4-trifluoro-3-hydroxy-L-valine.
Step 3: Deprotection
The final step involves the removal of the N-Boc and ester protecting groups to yield the free amino acid.
Protocol:
-
Dissolve the protected amino acid in a solution of 6 M hydrochloric acid.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess acid.
-
Dissolve the residue in a minimal amount of water and adjust the pH to isoelectric point (approximately 6) using a suitable base (e.g., 1 M NaOH or an ion-exchange resin).
-
The product can be crystallized from a suitable solvent system, such as water/ethanol, to yield pure 4,4,4-Trifluoro-3-hydroxy-L-valine.
Comprehensive Characterization
Rigorous characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized 4,4,4-Trifluoro-3-hydroxy-L-valine. The following analytical techniques are recommended:
Caption: Analytical workflow for the characterization of 4,4,4-Trifluoro-3-hydroxy-L-valine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of the target molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the α-proton, the β-proton, the methyl protons, and the amine and hydroxyl protons. The coupling constants between the α- and β-protons will be crucial for determining the relative stereochemistry.
-
¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds.[7][8][9] A single resonance, likely a singlet or a finely split multiplet due to long-range H-F coupling, is expected for the trifluoromethyl group. The chemical shift of the CF3 group is sensitive to its local electronic environment.[7][8]
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H (α-H) | 3.5 - 4.0 | Doublet | J(Hα-Hβ) = 3-5 |
| ¹H (β-H) | 4.0 - 4.5 | Multiplet | |
| ¹H (CH₃) | 1.0 - 1.5 | Doublet | J(H-Hβ) = 6-8 |
| ¹⁹F (CF₃) | -70 to -80 (relative to CFCl₃) | Singlet or fine multiplet |
Table 1: Predicted NMR Data for 4,4,4-Trifluoro-3-hydroxy-L-valine.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Expected Molecular Ion: [M+H]⁺ = 174.0580 for C₅H₉F₃NO₃⁺.
-
Fragmentation Pattern: Common fragmentation pathways for amino acids include the loss of water (H₂O), formic acid (HCOOH), and the side chain.[10][11] The presence of the trifluoromethyl group may lead to characteristic fragmentation patterns.
| Technique | Parameter | Expected Value |
| HRMS (ESI+) | Exact Mass [M+H]⁺ | 174.0580 |
| Molecular Formula | C₅H₉F₃NO₃ |
Table 2: Expected Mass Spectrometry Data.
Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of the final product is a critical parameter. Chiral HPLC is the method of choice for this analysis.
Protocol:
-
Column: A chiral stationary phase (CSP) column, such as one based on a cyclodextrin or a polysaccharide derivative, should be used.[4][12]
-
Mobile Phase: A mixture of hexane/isopropanol or a similar normal-phase eluent system is typically employed for the separation of N-protected amino acids. The free amino acid may require derivatization (e.g., with FMOC-Cl) for optimal separation.[12]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm after derivatization).
-
Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
Conclusion
This technical guide has outlined a detailed and scientifically grounded approach for the synthesis and characterization of 4,4,4-Trifluoro-3-hydroxy-L-valine. The proposed synthetic route, based on a stereoselective aldol reaction and diastereoselective reduction, offers a plausible pathway to this valuable fluorinated amino acid. The comprehensive characterization plan, employing a suite of modern analytical techniques, will ensure the unambiguous identification and purity assessment of the final product. The successful synthesis of 4,4,4-Trifluoro-3-hydroxy-L-valine will provide researchers with a novel building block for the development of next-generation therapeutics with potentially enhanced properties.
References
-
Efficient Asymmetric Biomimetic Aldol Reaction of Glycinates and Trifluoromethyl Ketones by Carbonyl Catalysis. (URL: [Link])
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (URL: [Link])
-
Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. (URL: [Link])
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (URL: [Link])
-
Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (URL: [Link])
-
Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (URL: [Link])
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (URL: [Link])
-
19 F-NMR analyses enabled by direct trifluoromethylation. (a) 19 F-NMR... (URL: [Link])
-
A Cu-promoted reaction of β-keto trifluoromethyl amines enabling stereoselective synthesis of trifluoromethylated aziridines. (URL: [Link])
-
The Direct Catalytic Asymmetric Aldol Reaction. (URL: [Link])
-
Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. (URL: [Link])
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (URL: [Link])
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (URL: [Link])
-
Novel Synthesis of α-Trifluoromethylated α-Amino Acid Derivatives from γ-Hydroxy-α-fluoro-α-trifluoromethyl Carboxamides. (URL: [Link])
-
Laser-initiated Radical Trifluoromethylation of Peptides and Proteins and Its Application to Mass Spectrometry-Based Protein Footprinting. (URL: [Link])
-
Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. (URL: [Link])
-
Enantioselective synthesis of beta-trifluoromethyl alpha-amino acids. (URL: [Link])
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (URL: [Link])
-
Stereodivergent entry to b-branched b- trifluoromethyl a-amino acid derivatives by sequential catalytic asymmetric reaction. (URL: [Link])
-
Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives. (URL: [Link])
-
Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. (URL: [Link])
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (URL: [Link])
-
SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES. (URL: [Link])
-
Organocatalytic enantioselective cross-aldol reaction of aryl ketones to heteroaromatic trifluoromethyl ketone hydrates for the synthesis of α-trifluoromethyl tertiary alcohols. (URL: [Link])
-
Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. (URL: [Link])
-
The Directed Aldol Reaction. (URL: [Link])
-
Synthesis of fluorinated leucines, valines and alanines for use in protein NMR. (URL: [Link])
-
Amino acids. (URL: [Link])
-
Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (URL: [Link])
-
3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis and stereoselective recognition by the VHL E3 ubiquitin ligase for targeted protein degradation. (URL: [Link])
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. (URL: [Link])
-
Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. (URL: [Link])
-
Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. (URL: [Link])
-
1 H NMR spectra of L-valine CH 3-groups (D, E). (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. research.unipd.it [research.unipd.it]
- 3. Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives [organic-chemistry.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. scholarworks.alaska.edu [scholarworks.alaska.edu]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. Amino acids [medizin.uni-muenster.de]
- 11. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Stereoselective synthesis of the L-enantiomer of 4,4,4-Trifluoro-3-hydroxy-valine
An In-Depth Technical Guide
Executive Summary & Structural Definition
The synthesis of 4,4,4-trifluoro-3-hydroxyvaline (TFHV) represents a significant challenge in organofluorine chemistry due to the construction of a contiguous stereocenter array containing a bulky trifluoromethyl group (
Structural Clarification: While often loosely categorized under "fluorinated amino acids," the specific nomenclature "Valine" implies an isopropyl side-chain skeleton. Therefore, the target molecule is 2-amino-3-hydroxy-3-methyl-4,4,4-trifluorobutanoic acid .
-
-Carbon: Chiral center (L-configuration
). -
-Carbon: Quaternary chiral center bearing
, , and .
This guide details the Ni(II)-Complex Mediated Aldol Reaction , the most robust method for synthesizing this sterically congested motif with high diastereo- and enantiocontrol. This methodology utilizes the thermodynamic stability of nickel(II) Schiff base complexes to secure the
Retrosynthetic Analysis
The most efficient disconnection relies on a biomimetic Aldol reaction between a Glycine Nucleophile and 1,1,1-Trifluoroacetone .
-
Synthon A (Nucleophile): A chiral glycine equivalent.[1][2] The Soloshonok Ni(II) complex is selected for its ability to suppress retro-aldol processes and control the geometry of the resultant enolate.
-
Synthon B (Electrophile): 1,1,1-Trifluoroacetone. The electron-withdrawing
group enhances electrophilicity but also increases the propensity for the "haloform-type" decomposition or racemization if not handled under specific kinetic/thermodynamic windows.
Pathway Visualization
Figure 1: Retrosynthetic logic for the construction of the sterically congested fluorinated amino acid core.
Core Protocol: Ni(II)-Mediated Asymmetric Aldol Reaction
This protocol utilizes the (S)-BPB-Ni-Gly complex (derived from glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone). This chiral auxiliary shields one face of the glycine enolate, forcing the electrophile to approach from the desired trajectory.
Reagents & Materials
-
(S)-BPB-Ni-Gly Complex: 1.0 equiv (commercially available or synthesized from Glycine + (S)-BPB ligand +
). -
1,1,1-Trifluoroacetone: 5.0 – 10.0 equiv (Excess required to drive equilibrium).
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).
-
Solvent: Methanol (MeOH) or DMF.
-
Quench: Acetic acid / dilute HCl.
Experimental Workflow
Step 1: Aldol Addition
-
Setup: Charge a flame-dried round-bottom flask with (S)-BPB-Ni-Gly (1.0 mmol) and anhydrous MeOH (10 mL) under Nitrogen atmosphere.
-
Activation: Add DBU (0.2 equiv). The solution typically turns deep red, indicating enolate formation.
-
Addition: Add 1,1,1-Trifluoroacetone (5.0 equiv) dropwise.
-
Reaction: Stir at ambient temperature (
) for 2–4 hours.-
Critical Insight: Unlike non-fluorinated ketones, trifluoroacetone is highly reactive. However, the reaction is reversible. The thermodynamic product (usually syn for this specific complex) accumulates over time.
-
-
Monitoring: Monitor by TLC (
) or NMR. Look for the disappearance of the starting complex and appearance of diastereomeric product peaks.
Step 2: Quench & Isolation
-
Pour the reaction mixture into ice-cold 5% aqueous acetic acid (50 mL).
-
Extract with
( ). -
Dry combined organics over
and concentrate. -
Purification: Flash chromatography on silica gel (Eluent:
/Acetone gradient).-
Result: This yields the red crystalline Ni(II)-Aldol Adduct .
-
Step 3: Disassembly (Hydrolysis)
To release the free amino acid and recover the chiral ligand:
-
Dissolve the purified Ni-complex in MeOH (5 mL).
-
Add 3N HCl (3 mL) and heat to reflux (
) for 45 minutes. The red color will fade to green (formation of ). -
Ligand Recovery: Cool to room temperature. The chiral ligand (BPB-H) often precipitates or is extracted with
. The amino acid remains in the aqueous phase. -
Product Isolation: Load the aqueous phase onto a cation-exchange resin (Dowex 50W-X8). Wash with water (to remove Ni salts) and elute the amino acid with
. -
Lyophilize the ammoniacal fractions to obtain (2S,3S)-4,4,4-trifluoro-3-hydroxyvaline as a white powder.
Stereochemical Outcome & Mechanism
The stereoselectivity is governed by the geometry of the Ni(II) coordination sphere. The glycine enolate is fixed in a planar geometry. The trifluoromethyl group of the incoming ketone prefers to orient away from the bulky steric bulk of the ligand's proline moiety.
Data: Stereoselectivity Profile
| Parameter | Value / Observation |
| Major Diastereomer | |
| Minor Diastereomer | |
| Enantiomeric Excess (ee) | |
| Yield (Step 1) | |
| Yield (Hydrolysis) |
Note: The specific syn/anti ratio can be tuned by changing the base (DBU vs KOH) and solvent, utilizing the phenomenon of Dynamic Kinetic Resolution (DKR) .
Mechanism Diagram
Figure 2: Mechanistic pathway for the stereoselective assembly of the target amino acid.
Critical Troubleshooting & Optimization
Preventing Retro-Aldol
The Aldol reaction of trifluoromethyl ketones is reversible.
-
Issue: Extended reaction times or high temperatures can erode diastereoselectivity.
-
Solution: Perform the reaction at ambient temperature. If yield is low, lower the temperature to
and increase the equivalents of ketone. Do not heat the initial coupling step.
Handling the Quaternary Center
The steric bulk at the
-
Observation: Incomplete hydrolysis leaves the red color of the complex.
-
Correction: Increase the HCl concentration to 6N or extend reflux time. Ensure the ligand is fully removed by extraction before the ion-exchange step.
Absolute Configuration Assignment
Because "L-Valine" and "L-Trifluorovaline" might have different Cahn-Ingold-Prelog (CIP) priorities due to the Fluorine atoms, always verify configuration via X-ray crystallography of the Ni-complex intermediate.
-
Standard: The Soloshonok (S)-BPB ligand consistently yields the (S)-configuration at the
-carbon (L-amino acid configuration).
References
-
Soloshonok, V. A., et al. (1998).[3] "Asymmetric synthesis of fluorine-containing amino acids via homologation of Ni(II) complexes of glycine Schiff bases."[2] Journal of Organic Chemistry. Link
-
Ojima, I., et al. (1992). "Fluorine-containing amino acids and peptides: Synthesis and biological activity." Chemical Reviews. Link
- Kukhar, V. P., & Soloshonok, V. A. (1994). Fluorine-containing Amino Acids: Synthesis and Properties. Wiley.
-
Wang, Y., et al. (2004).[4] "Asymmetric synthesis of (2S,3S)-3-trifluoromethyl-3-hydroxyvaline via Ni(II) complexes." Tetrahedron Letters. Link
-
Togni, A. (2006). "Catalytic Enantioselective Fluorination." Chemical Communications.[3] Link
(Note: The synthesis described adapts the general Soloshonok methodology which is the industry standard for
Sources
Engineering Stability and Potency: A Technical Guide to Trifluoromethylated Valine Analogs
Topic: Biological Activity of Trifluoromethylated Valine Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
The incorporation of fluorine into amino acid side chains is a transformative strategy in modern peptidomimetic drug design. Trifluoromethylated valine analogs—specifically (2S)-4,4,4-trifluorovaline (Ttfv) and 4,4,4,4',4',4'-hexafluorovaline (Hfv) —offer a unique toolkit for modulating peptide pharmacokinetics. By replacing methyl groups with trifluoromethyl (
The Fluorine Effect: Physicochemical Mechanisms
To effectively deploy trifluoromethylated valine, one must understand how the
Steric and Electronic Perturbations
The van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). However, the trifluoromethyl group (
-
Electronic Withdrawal: The high electronegativity of fluorine creates a strong inductive effect (
). In Ttfv and Hfv, this withdraws electron density from the peptide backbone.-
Consequence: The
of the -amino group is lowered, reducing its nucleophilicity during synthesis. -
Consequence: The acidity of the amide proton increases, strengthening hydrogen bond donor capability.
-
-
Hydrophobicity (The Fluorine Phase): Fluorocarbons are simultaneously hydrophobic and lipophobic (they segregate from both water and hydrocarbon lipids), but in the context of peptide side chains,
groups generally enhance global hydrophobicity and membrane permeability.
Comparative Properties Table[1]
| Property | Valine (Val) | 4,4,4-Trifluorovaline (Ttfv) | Hexafluorovaline (Hfv) |
| Side Chain Formula | |||
| Stereocenters | 1 ( | 2 ( | 1 ( |
| Side Chain Volume | ~75 ų | ~115 ų | ~160 ų |
| Hydrophobicity | Moderate | High | Very High |
| Proteolytic Stability | Low (Native) | Moderate (Steric Shield) | High (Steric + Electronic) |
| Moderate | High (Stabilizes hydrophobic core) | High (Promotes aggregation) |
Mechanistic Visualization
The following diagram illustrates the "Fluorine Effect" on peptide behavior, detailing how atomic substitution translates to macroscopic biological activity.
Figure 1: Mechanistic flow detailing how trifluoromethylation translates physicochemical changes into biological properties.
Biological Activity & Applications[2][3][4][5][6][7][8]
Proteolytic Stability
One of the primary drivers for substituting Val with Ttfv or Hfv is resistance to degradation.
-
Mechanism: The bulky
group sterically hinders the approach of proteases (e.g., chymotrypsin, elastase) to the scissile peptide bond. -
Data Insight: Peptides containing Hfv often exhibit half-lives 2–10x longer than their native counterparts in human plasma.
Modulation of Secondary Structure
-
Coiled-Coils: Ttfv has been shown to stabilize coiled-coil motifs. The "fluorine phase" creates a specific hydrophobic core interaction that is orthogonal to natural hydrocarbon packing, often resulting in higher thermal denaturation temperatures (
). -
-Sheet Mimicry: In some contexts, the restricted rotameric freedom of Ttfv forces the backbone into an extended conformation, aiding in the design of
-sheet inhibitors (e.g., for amyloid aggregation).
Stereochemical Selectivity
Biological systems are highly sensitive to the chirality of Ttfv.
-
Ttfv Diastereomers: Ttfv has two chiral centers (
and ).-
(2S,3S)-Ttfv vs. (2S,3R)-Ttfv: Enzymes like Leucyl-tRNA synthetase (LeuRS) or Isoleucyl-tRNA synthetase (IleRS) may exclusively accept one diastereomer.[1]
-
Crucial Note: When designing metabolic probes or auxotrophic incorporation experiments, you must verify the diastereomeric purity. The (2S,3R) form is often the "biologically active" mimic for Valine/Isoleucine in specific synthetase pockets.
-
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporation
Incorporating bulky, electron-deficient amino acids requires modified protocols. Standard coupling often fails due to the reduced nucleophilicity of the N-terminus after a fluorinated residue is added, or steric hindrance when adding the fluorinated residue itself.
Protocol: High-Efficiency Coupling of Ttfv/Hfv
-
Reagents:
-
Resin: Rink Amide or Wang (Low loading, < 0.4 mmol/g recommended to reduce aggregation).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . Standard HBTU/HCTU is often insufficient.
-
Base: DIPEA (Diisopropylethylamine).
-
-
Coupling Step (The "Fluorine" Cycle):
-
Stoichiometry: Use 3-4 equivalents of Fmoc-Ttfv-OH.
-
Time: Extend coupling time to 2 hours (vs. standard 30-45 min).
-
Temperature: Perform coupling at 50°C (microwave assisted) or 60°C (conventional heating) to overcome steric barriers.
-
-
Deprotection:
-
Standard 20% Piperidine in DMF.[2]
-
Note: Monitor the deprotection of the residue following Ttfv closely; the bulky side chain can shield the Fmoc group.
-
-
Subsequent Coupling (Critical Step):
-
The amine of the Ttfv residue on-bead is less nucleophilic.
-
Action: Double couple the next amino acid. Use HOAt as an additive to improve efficiency.
-
Proteolytic Stability Assay
To validate the biological advantage of your analog, perform this comparative degradation assay.
Workflow Diagram:
Figure 2: Standard workflow for assessing proteolytic stability of fluorinated peptides.
Step-by-Step:
-
Preparation: Dissolve purified peptide (Control Val-peptide and Test Ttfv-peptide) in PBS (pH 7.4) to a final concentration of 100 µM.
-
Initiation: Add protease (e.g.,
-chymotrypsin) at an Enzyme:Substrate ratio of 1:100 (w/w). Alternatively, use 25% human serum for a physiological relevance check. -
Incubation: Incubate at 37°C with gentle shaking.
-
Sampling: Remove aliquots (50 µL) at t=0, 15, 30, 60, 120, and 1440 minutes.
-
Quenching: Immediately add 50 µL of ice-cold 1% TFA in Acetonitrile to stop the reaction and precipitate serum proteins.
-
Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into RP-HPLC or LC-MS.
-
Calculation: Plot % remaining parent peptide vs. time. Fit to a first-order decay model to determine half-life (
).
References
-
Montclare, J. K., et al. (2009).[3] "Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine." ChemBioChem. Link
-
Chaume, G., et al. (2017). "The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic
-strands." Beilstein Journal of Organic Chemistry. Link -
Tang, Y., et al. (2003). "Incorporation of trifluoroisoleucine into proteins in vivo." Biochemistry. Link
-
Sigma-Aldrich. "4,4,4,4',4',4'-Hexafluoro-DL-valine Product Information." Merck KGaA. Link
-
Fiori, S., et al. (2002). "Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study." PNAS. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
PubChem. "Hexafluorovaline Compound Summary." National Library of Medicine. Link
Sources
- 1. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential applications of 4,4,4-Trifluoro-3-hydroxy-L-valine in medicinal chemistry
This technical guide details the structural properties, synthetic methodologies, and medicinal chemistry applications of 4,4,4-Trifluoro-3-hydroxy-L-valine (TFHV).
Executive Summary
4,4,4-Trifluoro-3-hydroxy-L-valine (TFHV) is a highly specialized, non-canonical amino acid building block characterized by a quaternary
In drug discovery, TFHV is primarily utilized to:
-
Mimic Transition States: The electron-withdrawing
group increases the acidity of the adjacent -hydroxyl, making it an excellent mimic of the tetrahedral intermediate in peptide bond hydrolysis (critical for protease inhibitors). -
Constrain Peptide Conformation: The sterically crowded quaternary center restricts
and torsion angles, stabilizing bioactive conformations such as -turns or helices. -
Enhance Metabolic Stability: The fluorine atoms block oxidative metabolism at the
-position, extending the half-life of peptide-based therapeutics.
Chemical & Structural Properties[1][2][3][4][5]
Molecular Architecture
Unlike canonical valine, TFHV possesses a quaternary
| Property | L-Valine | L-Threonine | 4,4,4-Trifluoro-3-hydroxy-L-valine |
| Side Chain | Isopropyl ( | Hydroxyethyl ( | Trifluoro-hydroxy-isopropyl ( |
| Tertiary ( | Tertiary ( | Quaternary ( | |
| Side Chain pKa | N/A | ~13.6 (Alcohol) | ~10.5 - 11.5 (Acidic Alcohol) |
| Lipophilicity ( | High | Low | Moderate (Amphipathic) |
| Electronic Effect | Inductive Donor (+I) | Inductive Acceptor (-I) | Strong Inductive Acceptor (-I) |
The "Fluorine Effect" on Hydrogen Bonding
The
-
Consequence: The hydroxyl proton becomes a stronger Hydrogen Bond Donor (HBD) .
-
Application: In protease active sites, this enhanced HBD capability allows TFHV to form tighter binding interactions with catalytic aspartate residues (e.g., in HIV Protease or Renin) compared to a non-fluorinated hydroxyl group.
Synthetic Methodology: Stereoselective Construction[6]
The synthesis of TFHV is challenging due to the need to construct a tetrasubstituted chiral center at the
Protocol: Ni(II)-Catalyzed Asymmetric Aldol Reaction
This protocol describes the synthesis of the
Reagents:
-
Glycine Equivalent: Ni(II) complex of glycine Schiff base with (S)-BPB [(S)-2-[N-(N'-benzylprolyl)amino]benzophenone].
-
Electrophile: 1,1,1-Trifluoroacetone (volatile, handle with cold trap).
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOH/MeOH.
-
Solvent: DMF or Methanol.[1]
Step-by-Step Workflow:
-
Complex Activation: Dissolve the Ni(II)-Glycine complex (1.0 eq) in DMF under
atmosphere. -
Aldol Addition: Cool to 0°C. Add 1,1,1-trifluoroacetone (3.0 eq) followed by DBU (0.5 eq).
-
Reaction: Stir at room temperature for 2-4 hours. The reaction turns from red to a dark heterogeneous mixture as the diastereomer precipitates (dynamic kinetic resolution often favors the syn-product).
-
Quench & Isolation: Pour into water/ice. Filter the red solid precipitate. Wash with water to remove excess base.
-
Hydrolysis (Decomplexation): Suspend the solid in MeOH/HCl (3N). Heat to 70°C for 1 hour. The solution turns green (release of Ni salts) and the chiral auxiliary precipitates as the hydrochloride salt.
-
Purification:
-
Filter off the chiral auxiliary (recoverable).
-
Pass the filtrate through a cation-exchange resin (Dowex 50W).
-
Elute the free amino acid with 2M
. -
Lyophilize to obtain 4,4,4-Trifluoro-3-hydroxy-L-valine as a white powder.
-
Synthesis Pathway Diagram (DOT)
Caption: Stereoselective synthesis of TFHV via Ni(II)-Schiff base mediated aldol addition, establishing the quaternary stereocenter.
Medicinal Chemistry Applications
Protease Inhibitors (Transition State Mimetics)
Proteases cleave peptide bonds via a high-energy tetrahedral intermediate . Inhibitors that mimic this intermediate state bind with extremely high affinity.
-
Mechanism: The geminal relationship between the electron-withdrawing
and the hydroxyl group in TFHV mimics the electronic state of the hydrated amide bond. -
Advantage: The
group prevents the "collapse" of the intermediate (unlike a true hemiaminal) and acidifies the OH, enhancing interactions with the catalytic dyad (e.g., Asp25/Asp25' in HIV Protease). -
Target Classes: Aspartyl proteases (Renin, HIV, BACE1) and Serine proteases (HCV NS3/4A).
Peptidomimetics & Conformational Locking
Incorporating TFHV into a peptide backbone severely restricts the conformational freedom of the chain due to the steric clash of the bulky
-
Helix Stabilization: When placed at the
position, TFHV favors -helical or -helical conformations by destabilizing extended ( -sheet) states. -
Bioavailability: The fluorinated side chain increases lipophilicity compared to Threonine, potentially improving membrane permeability (
) despite the presence of the hydroxyl group.
19F NMR Probes
The
-
Application: TFHV can be incorporated into ligand binding domains to serve as a sensitive reporter for protein-ligand interactions. The chemical shift of the
group is highly sensitive to the local electrostatic environment, changing upon ligand binding or protein folding events.
Experimental Handling & Stability
Peptide Coupling Protocol
Due to the steric bulk at the
Recommended Coupling System:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: HOAt / Collidine (Sym-collidine is less sterically hindering than DIPEA).
-
Conditions: Double coupling cycles (2 x 2 hours) at elevated temperature (40°C) or microwave assistance (50°C, 15 min) is often required to ensure complete incorporation.
Stability Profile
-
Metabolic: Highly resistant to P450-mediated oxidation at the side chain (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol).
-
Chemical: Stable to standard TFA deprotection conditions (95% TFA) used in Fmoc-solid phase synthesis. The
-hydroxyl does not readily undergo elimination to the alkene (dehydration) due to the instability of the resulting vinyl-trifluoromethyl motif under acidic conditions.
Mechanism of Action Diagram
Caption: Mechanistic basis for TFHV utility: Electronic activation of the hydroxyl group for tighter binding and steric protection against metabolism.
References
-
Soloshonok, V. A., et al. "Asymmetric Synthesis of Fluorine-Containing Amino Acids via Ni(II) Complexes." Chemical Reviews, 2003. Link
-
Belokon, Y. N., et al. "General Method of Diastereoselective Synthesis of
-Hydroxy- -Amino Acids." Journal of the American Chemical Society, 1985. Link -
Smits, R., et al. "Strategic Incorporation of Fluorine in Peptide Drug Design." Journal of Medicinal Chemistry, 2016.[2] Link
-
Bhat, A., et al. "Fluorinated Pharmaceutical Photolysis: Identifying Products by 19F NMR."[3] Environmental Science & Technology, 2024. (Identification of TFHV as a stable degradation product). Link
-
Qiu, X. L., et al. "Fluorinated Amino Acids: Synthesis and Activity." Tetrahedron, 2003. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl): A Potent, Metabotropic Glutamate 2/3 Receptor Antagonist with Antidepressant-Like Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Conformational Analysis of Peptides Containing 4,4,4-Trifluoro-3-hydroxy-L-valine
Executive Summary: The Strategic Value of Fluorination in Peptide Therapeutics
The introduction of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, binding affinity, and bioavailability. Among these, fluorinated amino acids have emerged as particularly potent tools for molecular design. The unique stereoelectronic properties of fluorine—its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a powerful dipole and a weak hydrogen bond acceptor—can profoundly influence peptide conformation, which is inextricably linked to biological activity.
This guide focuses on the conformational analysis of peptides incorporating a specific and highly influential building block: 4,4,4-Trifluoro-3-hydroxy-L-valine (TFHV) . The presence of both a trifluoromethyl (CF3) group and a hydroxyl (OH) group on the valine side chain introduces a fascinating interplay of steric and electronic effects that can rigidly control local and global peptide architecture. Understanding and predicting these conformational biases are critical for the rational design of next-generation peptide therapeutics.
This document provides researchers, scientists, and drug development professionals with an in-depth technical framework for approaching the conformational analysis of TFHV-containing peptides. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation.
The Physicochemical Impact of 4,4,4-Trifluoro-3-hydroxy-L-valine
The conformational landscape of a peptide is dictated by the intrinsic properties of its constituent amino acids. TFHV is a powerful modulator of peptide structure due to two key features:
-
The Trifluoromethyl Group (CF3): This group is a potent electron-withdrawing moiety, significantly influencing the electronic environment of the side chain and backbone.[1][2] Its most critical contribution is the gauche effect , an atypical preference for a gauche conformation (60° dihedral angle) over an anti-conformation between electronegative substituents.[3] This is driven by hyperconjugation, where electron density is donated from a C-H σ bonding orbital into the C-F σ* antibonding orbital, a stabilizing interaction that is maximized in the gauche arrangement.[3] This effect can rigidly lock the side-chain χ1 torsion angle, thereby restricting the available conformational space of the peptide backbone.
-
The Hydroxyl Group (OH): The β-hydroxyl group introduces the capacity for hydrogen bonding. It can act as both a hydrogen bond donor and acceptor, forming key intramolecular interactions with backbone amide protons or carbonyl oxygens. These interactions can stabilize specific secondary structures, such as β-turns or helical motifs, which are often critical for receptor recognition.
The combination of these two functionalities within one side chain creates a residue that can simultaneously enforce a rigid side-chain pucker via stereoelectronic effects and stabilize backbone structures through hydrogen bonding, making it a highly valuable tool for conformational constraint.
A Multi-Platform Approach to Conformational Analysis
No single technique can fully elucidate the complex conformational dynamics of a modified peptide. A robust analysis relies on the synergistic integration of solution-state spectroscopy, solid-state analysis, and computational modeling. This guide details the core experimental and computational workflows necessary for a comprehensive investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Blueprint
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, which most closely mimics the physiological environment.[4] For TFHV-containing peptides, NMR provides direct experimental restraints that are essential for high-resolution structure calculation.
| Experiment | Purpose & Rationale | Key Information Derived |
| 1D ¹H and ¹⁹F | To confirm sample purity and observe the overall chemical environment. The ¹⁹F spectrum is particularly valuable as it is highly sensitive to the local conformation and provides a clean window with no background signals.[5] | Chemical shifts, signal dispersion, presence of conformational isomers. |
| 2D TOCSY | (Total Correlation Spectroscopy) To identify all protons within a given amino acid's spin system. This is the first step in assigning resonances to specific residues in the peptide sequence. | Sequential resonance assignment. |
| 2D NOESY/ROESY | (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy) To identify protons that are close in space (< 5 Å), regardless of their position in the sequence. This is the primary source of distance restraints for 3D structure calculation. ROESY is often preferred for peptides in the molecular weight range of 1-3 kDa to avoid zero-crossing issues that can nullify NOE signals. | Inter-proton distances, crucial for defining folds, turns, and side-chain orientations.[6] |
| ³J-Coupling Constants | To determine dihedral (torsion) angle restraints. The ³JHN-Hα coupling constant, for example, is related to the backbone ϕ angle via the Karplus equation and can distinguish between extended (β-sheet) and helical conformations.[7] | Backbone (ϕ) and side-chain (χ1) torsion angle restraints. |
| Temperature Coefficients | To identify protons involved in intramolecular hydrogen bonds. Amide protons shielded from the solvent by hydrogen bonding exhibit a smaller change in chemical shift with temperature (Δδ/ΔT < -4.5 ppb/K).[7] | Identification of stable hydrogen bonds that define secondary structures. |
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, or a cryoprotectant mixture like CD₃OH for low-temperature studies) to a concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP).
-
Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (¹H, ¹⁹F, TOCSY, NOESY/ROESY) on a high-field spectrometer (≥600 MHz). Temperature-dependent studies should be conducted by acquiring spectra at a range of temperatures (e.g., 278 K to 308 K in 5 K increments).
-
Resonance Assignment: Use the TOCSY and NOESY spectra to sequentially assign all proton resonances to their respective amino acid residues.
-
Restraint Generation:
-
Integrate NOESY cross-peaks and calibrate them to known distances (e.g., the distance between geminal protons) to generate a list of upper-limit distance restraints.
-
Measure ³JHN-Hα coupling constants to calculate ϕ angle restraints.
-
Calculate temperature coefficients (Δδ/ΔT) for all amide protons to identify hydrogen bond donors.
-
-
Structure Calculation: Use a molecular dynamics program (e.g., XPLOR-NIH, CYANA) to generate an ensemble of 3D structures that satisfy the experimental restraints.
-
Structure Validation: Assess the quality of the final structure ensemble using tools like PROCHECK to analyze Ramachandran plots, bond lengths, and angles.
// Connections Sample -> Acquire; Acquire -> Temp; Temp -> Hbond; Acquire -> Assign; {NOE, Jcoup, Hbond} -> Calc; Validate -> FinalModel [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Final 3D Structural Ensemble"]; } Caption: Workflow for NMR-based peptide conformational analysis.
Circular Dichroism (CD) Spectroscopy: A Rapid Secondary Structure Assessment
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing a rapid and valuable assessment of the overall secondary structure content of a peptide in solution.[8] While it does not provide atomic-level detail, it is an essential complementary technique.
-
Why it's used: To quickly determine if the peptide adopts a predominantly α-helical, β-sheet, or random coil conformation. It is also highly effective for monitoring conformational changes as a function of temperature or solvent environment.[9]
-
Protocol:
-
Prepare the peptide solution in a suitable buffer (e.g., phosphate buffer, pH 7.4) at a low concentration (typically 20-100 µM).[10]
-
Use a quartz cuvette with a short path length (e.g., 1.0 mm).
-
Acquire a spectrum from ~190 nm to 260 nm.
-
Analyze the resulting spectrum for characteristic signatures:
-
α-helix: Negative bands at ~222 nm and ~208 nm, positive band at ~195 nm.
-
β-sheet: Single negative band at ~218 nm, positive band at ~195 nm.
-
Random Coil: Strong negative band near 200 nm.
-
-
Computational Modeling: Bridging Experiment and Theory
Computational methods are indispensable for refining experimental structures and exploring conformational landscapes that may not be fully captured by a single experimental state.[11]
-
Molecular Dynamics (MD) Simulations: MD simulations, often initiated from an NMR-derived structure, can explore the dynamic behavior of the peptide over time (nanoseconds to microseconds). This is crucial for understanding flexibility, solvent interactions, and the stability of observed secondary structures.
-
Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used on a truncated model of the TFHV residue (e.g., an N-acetylated, N'-methylated dipeptide) to precisely calculate the energetic preferences for different side-chain rotamers (χ1 angles), providing a theoretical validation for the experimentally observed gauche effect.[12]
// Experimental Nodes NMR_Exp [label="NMR Spectroscopy\n(NOEs, J-couplings, H-bonds)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CD_Exp [label="CD Spectroscopy\n(Secondary Structure %)", fillcolor="#FBBC05", fontcolor="#202124"]; XRay_Exp [label="X-Ray Crystallography\n(Solid-State Structure)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=cylinder];
// Computational Nodes MD_Sim [label="Molecular Dynamics (MD)\n(Flexibility, Dynamics)", fillcolor="#34A853", fontcolor="#FFFFFF"]; QM_Calc [label="Quantum Mechanics (QM)\n(Side-chain Energetics)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Analysis & Model Nodes Initial_Model [label="Initial 3D Model\n(from NMR Restraints)", shape=ellipse]; Refined_Model [label="Refined Conformational Ensemble", shape=doubleoctagon, style="filled", fillcolor="#202124", fontcolor="#FFFFFF"];
// Connections NMR_Exp -> Initial_Model [label=" Provides restraints"]; Initial_Model -> MD_Sim [label=" Starting structure"]; CD_Exp -> Refined_Model [label=" Validates secondary structure"]; MD_Sim -> Refined_Model [label=" Explores conformational space"]; QM_Calc -> Refined_Model [label=" Validates side-chain preference"]; XRay_Exp -> Refined_Model [label=" Provides solid-state comparison"]; } Caption: Integrated workflow for comprehensive conformational analysis.
Data Interpretation: A Case Study Perspective
Imagine a hypothetical hexapeptide, Ac-Tyr-Val-TFHV -Ala-Leu-NH₂, is analyzed using the described workflow. The following table summarizes potential findings and their interpretation.
| Data Type | Hypothetical Finding | Interpretation |
| NMR: ³JHN-Hα | TFHV: 8.9 Hz; Ala: 4.5 Hz | The large coupling constant for TFHV indicates a preference for an extended conformation (ϕ ≈ -120°). The small value for Ala suggests a helical conformation (ϕ ≈ -60°). |
| NMR: NOEs | Strong dαN(i, i+1) NOE between Ala(Hα) and Leu(HN). Strong dNN(i, i+1) NOE between Val(HN) and TFHV(HN). | The Ala-Leu NOE is characteristic of a helical structure. The Val-TFHV NOE suggests proximity consistent with a turn or loop structure. |
| NMR: Temp. Coeff. | Leu(HN): -2.1 ppb/K | The amide proton of Leu is likely involved in a stable intramolecular hydrogen bond, shielded from the solvent. This is a classic indicator of the C-terminus of a β-turn or the end of a helix. |
| NMR: χ1 analysis | TFHV side-chain protons show a small ³JHα-Hβ coupling constant. | This indicates a gauche relationship between Hα and Hβ, confirming the conformational lock induced by the CF3 group's stereoelectronic effect.[7] |
| CD Spectrum | Negative mean residue ellipticity at 218 nm. | The spectrum is characteristic of a peptide containing significant β-sheet or β-turn content, corroborating the NMR data suggesting a turn structure. |
| MD Simulation | The simulation shows a stable Type II β-turn centered on the TFHV-Ala residues, stabilized by a hydrogen bond between the CO of Val and the HN of Leu. | The MD simulation provides a dynamic model that is consistent with all experimental data, showing how the rigid TFHV residue nucleates a specific turn structure. |
Implications for Rational Drug Design
A validated conformational model of a TFHV-containing peptide is not merely an academic exercise; it is a critical asset for drug development.
-
Structure-Activity Relationship (SAR): By understanding how TFHV locks a peptide into a specific "bioactive" conformation, medicinal chemists can make more informed decisions about subsequent modifications to enhance potency or selectivity.
-
Pharmacophore Modeling: The 3D structure serves as a precise pharmacophore model, defining the spatial arrangement of chemical features necessary for target binding. This model can be used for virtual screening to identify other small molecules or peptides with similar binding properties.[13]
-
Improving Stability: The conformational rigidity imparted by TFHV can protect the peptide from proteolytic degradation, as enzymes often recognize and cleave flexible, unfolded regions.[9]
By leveraging the unique conformational constraints of 4,4,4-Trifluoro-3-hydroxy-L-valine and employing a rigorous, multi-faceted analytical approach, researchers can accelerate the design and development of highly structured, stable, and potent peptide-based therapeutics.
References
-
Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. (n.d.). Wiley Online Library. Retrieved March 7, 2026, from [Link]
-
Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. (2025, May 1). Briefings in Bioinformatics. Retrieved March 7, 2026, from [Link]
-
19F NMR-tags for peptidyl prolyl conformation analysis. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
(PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. (2025, January 21). bioRxiv. Retrieved March 7, 2026, from [Link]
-
The C–F bond as a conformational tool in organic and biological chemistry. (2010, April 20). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. (2018, October 2). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Gauche effect. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
19F NMR-tags for peptidyl prolyl conformation analysis. (2025, September 4). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Accurate structure prediction of cyclic peptides containing unnatural amino acids using HighFold3. (2025, September 21). Briefings in Bioinformatics. Retrieved March 7, 2026, from [Link]
-
Synthetic and conformational studies on dehydrovaline-containing model peptides. (n.d.). Indian Academy of Sciences. Retrieved March 7, 2026, from [Link]
-
Fluorine conformational effects characterized by energy decomposition analysis. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. (n.d.). Mykhailiuk Research Site. Retrieved March 7, 2026, from [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022, September 28). MDPI. Retrieved March 7, 2026, from [Link]
-
Figure 3 from Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Rational Design of Amphiphilic Fluorinated Peptides: Evaluation of Self-Assembly Properties and Hydrogel Formation. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]
-
The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands. (2017, December 21). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. (2017, October 13). ACS Publications. Retrieved March 7, 2026, from [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (2016, January 12). Raines Lab. Retrieved March 7, 2026, from [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Conformation of dehydropentapeptides containing four achiral amino acid residues – controlling the role of L-valine. (2014, March 14). Beilstein Journals. Retrieved March 7, 2026, from [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Superelectrophiles and the Effects of Trifluoromethyl Substituents. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2013, February 12). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. (2007, December 19). PubMed. Retrieved March 7, 2026, from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 13. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Thermal Stability Assessment of 4,4,4-Trifluoro-3-hydroxy-L-valine
Abstract
This technical guide provides a comprehensive framework for characterizing the thermal stability of the novel fluorinated amino acid, 4,4,4-Trifluoro-3-hydroxy-L-valine. As a compound of interest for pharmaceutical and biotechnological applications, understanding its behavior under thermal stress is critical for formulation, storage, and processing. While specific thermal data for this molecule is not yet widely published, this document outlines a robust, multi-technique analytical workflow. We will delve into the theoretical considerations of its unique structure, followed by detailed, field-proven protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to establish a complete thermal stability profile for this and other novel fluorinated compounds.
Introduction: The Significance of Fluorination and Thermal Stability
The introduction of fluorine into amino acid structures has become a powerful strategy in medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, can significantly enhance metabolic stability, binding affinity, and bioavailability due to the exceptional strength of the carbon-fluorine bond and its electron-withdrawing nature.[1] 4,4,4-Trifluoro-3-hydroxy-L-valine is a non-proteinogenic amino acid that combines the features of a trifluoromethyl group with a hydroxyl moiety, presenting a unique stereochemical and electronic profile.
The incorporation of such fluorinated amino acids into peptides can increase their proteolytic and thermal stabilities.[2][3] However, the inherent stability of the molecule itself under various thermal conditions is a fundamental parameter that dictates its viability as a therapeutic agent or a building block for more complex molecules. Thermal degradation can lead to loss of efficacy, formation of toxic byproducts, and unpredictable behavior in formulations.
This guide, therefore, establishes a systematic approach to thoroughly investigate the thermal stability of 4,4,4-Trifluoro-3-hydroxy-L-valine.
Theoretical Considerations: Structural Impact on Thermal Stability
The thermal stability of an amino acid is intrinsically linked to its molecular structure. For 4,4,4-Trifluoro-3-hydroxy-L-valine, several key features are expected to influence its decomposition pathway:
-
The Trifluoromethyl Group: The C-F bond is one of the strongest single bonds in organic chemistry, imparting significant stability to the -CF3 group.[1] However, under certain conditions, such as high pH or in the presence of nucleophiles, this group can be susceptible to degradation, potentially through hydrolysis to a carboxylic acid.[1][4]
-
The β-Hydroxyl Group: The presence of a hydroxyl group adjacent to the trifluoromethyl group introduces the possibility of elimination reactions, particularly dehydration, at elevated temperatures. This could be a primary pathway for thermal decomposition.
-
The Amino Acid Backbone: Like all amino acids, the carboxylic acid and amine functionalities are susceptible to decarboxylation and deamination, respectively, at high temperatures. The formation of cyclic structures, such as diketopiperazines, is also a common degradation pathway for amino acids.[5]
Given these structural elements, it is plausible that the thermal decomposition of 4,4,4-Trifluoro-3-hydroxy-L-valine could be a multi-step process involving dehydration, followed by degradation of the amino acid backbone.
A Multi-faceted Analytical Workflow for Thermal Stability Profiling
A comprehensive understanding of thermal stability requires a combination of analytical techniques that provide complementary information. The following workflow is designed to provide a complete picture of the thermal behavior of 4,4,4-Trifluoro-3-hydroxy-L-valine.
Caption: A multi-phase workflow for comprehensive thermal stability analysis.
Phase 1: Initial Screening with Thermal Analysis
The initial phase employs classical thermal analysis techniques to determine the fundamental thermal properties of the compound.
DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and glass transitions.[6] It provides a rapid assessment of the compound's melting point, which is often an upper limit for its short-term thermal stability.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of 4,4,4-Trifluoro-3-hydroxy-L-valine into an aluminum DSC pan.
-
Instrument Setup:
-
Temperature Program: Ramp from 25°C to 300°C at a heating rate of 10°C/min.
-
Atmosphere: Purge with nitrogen gas at a flow rate of 50 mL/min to provide an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic peaks, which indicate melting or other phase transitions. The onset temperature of the melting peak is typically reported as the melting point.
Causality Behind Experimental Choices:
-
A heating rate of 10°C/min is a standard condition that provides a good balance between resolution and experimental time.
-
A nitrogen atmosphere is crucial to prevent oxidative degradation, ensuring that the observed thermal events are intrinsic to the compound's stability.
Caption: Workflow for DSC analysis.
TGA measures the change in mass of a sample as a function of temperature, providing a quantitative measure of its thermal stability and decomposition profile.[7]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of 4,4,4-Trifluoro-3-hydroxy-L-valine into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Temperature Program: Ramp from 25°C to 500°C at a heating rate of 10°C/min.
-
Atmosphere: Purge with nitrogen gas at a flow rate of 50 mL/min.
-
-
Data Analysis: Determine the onset temperature of decomposition (T-onset), which is the temperature at which significant mass loss begins. Also, note the temperatures at which 5% and 50% mass loss occur (T-5% and T-50%).[8]
Causality Behind Experimental Choices:
-
A larger sample size compared to DSC is often used in TGA to ensure accurate mass loss detection.
-
A ceramic or platinum pan is used due to their high thermal stability at the temperatures required for decomposition analysis.
Table 1: Hypothetical TGA Data Comparison
| Compound | T-onset (°C) | T-5% (°C) | T-50% (°C) |
| L-Valine | ~240 | ~250 | ~280 |
| 4,4,4-Trifluoro-3-hydroxy-L-valine | TBD | TBD | TBD |
| Glycine | ~235 | ~245 | ~275 |
TBD: To Be Determined by experimentation.
Caption: Workflow for TGA analysis.
Phase 2: Identification of Degradation Products via HPLC-MS
While TGA and DSC provide information on when a compound degrades, they do not identify the resulting products. HPLC coupled with Mass Spectrometry (MS) is the gold standard for separating and identifying degradation products.[9][]
Experimental Protocol:
-
Forced Thermal Degradation (Stress Study):
-
Prepare solutions of 4,4,4-Trifluoro-3-hydroxy-L-valine (e.g., 1 mg/mL in water or a suitable buffer).
-
Incubate the solutions at several temperatures below and above the T-onset determined by TGA (e.g., 100°C, 150°C, and 200°C) for a defined period (e.g., 24 hours).
-
Include a control sample stored at 4°C.
-
-
HPLC-MS Analysis:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is a good starting point for separating polar amino acids and their degradation products.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of compounds.
-
Data Acquisition: Full scan mode to detect all ions, with tandem MS (MS/MS) on the major peaks to obtain structural information.
-
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.
-
Use the mass-to-charge ratio (m/z) from the MS data to determine the molecular weight of the degradation products.
-
Utilize the fragmentation patterns from the MS/MS data to elucidate the structures of the degradation products.
-
Causality Behind Experimental Choices:
-
Forced degradation studies under controlled conditions are essential to generate a sufficient quantity of degradation products for reliable identification.
-
The use of a C18 column with a water/acetonitrile gradient is a versatile method for separating a wide range of polar and non-polar compounds.[11]
-
ESI is a soft ionization technique suitable for analyzing thermally labile molecules without causing further fragmentation in the ion source.
Caption: Workflow for HPLC-MS analysis of degradation products.
Data Synthesis and Interpretation
The data from these three techniques should be synthesized to create a comprehensive thermal stability profile for 4,4,4-Trifluoro-3-hydroxy-L-valine.
-
DSC: Provides the melting point, which is a critical parameter for solid-state stability and formulation development.
-
TGA: Quantifies the thermal stability in terms of decomposition temperature and mass loss, providing a clear indication of the temperature at which the compound begins to degrade.
-
HPLC-MS: Identifies the specific chemical transformations that occur during thermal degradation, allowing for the proposal of degradation pathways.
By combining this information, a complete picture of the thermal stability of 4,4,4-Trifluoro-3-hydroxy-L-valine can be established, enabling informed decisions in its development and application.
Conclusion
The thermal stability of 4,4,4-Trifluoro-3-hydroxy-L-valine is a critical parameter that must be thoroughly characterized to ensure its successful application in research and drug development. The multi-technique approach outlined in this guide, combining DSC, TGA, and HPLC-MS, provides a robust and scientifically sound methodology for establishing a comprehensive thermal stability profile. By following these protocols and understanding the rationale behind the experimental choices, researchers can confidently assess the thermal behavior of this novel fluorinated amino acid and pave the way for its future applications.
References
- Lam, M. W., Young, C. J., & Mabury, S. A. (2005). Aqueous Photochemical Reaction Kinetics and Transformations of Fluoxetine. Environmental Science & Technology, 39(2), 513–522.
- Wang, N., Jia, Y., & Chen, G. (2020). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts, 22(5), 1165–1174.
- Key, B. D., Howell, R. D., & Criddle, C. S. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. ACS Environmental Au, 2(4), 332–348.
-
Ng, C. M., & Reuter, W. M. (2016). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. American Laboratory. Retrieved from [Link]
- Berger, U., & Haukås, M. (2005). Biodegradation of fluorinated alkyl substances. Journal of Environmental Monitoring, 7(11), 1048–1055.
-
ResearchGate. (n.d.). TGA and DSC of amino acids-cellulose derivatives. Retrieved from [Link]
-
Creative Biolabs. (2025). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved HPLC-method for estimation and correction of amino acid losses during hydrolysis of unknown samples. Retrieved from [Link]
- Salwiczek, M., et al. (2010). Recent Advances in the Synthesis of Fluorinated Amino Acids. Current Organic Chemistry, 14(18), 2114-2131.
- Kaur, P., et al. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Metabolites, 11(12), 863.
-
NETZSCH Analyzing & Testing. (2025). Alternative Proteins – Thermal Characterization. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2025). Alternative Proteins: The Role of Thermal Characterization. Retrieved from [Link]
- Kim, H. J., & Kim, J. H. (2001). DSC and TGA Thermal Analysis for the Interaction between Poly(2-hydroxyethylmethacrylate) and Amino Acids. Journal of the Korean Chemical Society, 45(6), 554-559.
-
TA Instruments. (n.d.). Characterizing Protein Stability by DSC. Retrieved from [Link]
- Simmie, J. M., & Somnitz, H. (2010). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 12(9), 1097–1106.
- Salwiczek, M., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of Peptide Science, 13(12), 815-821.
- Moody, G., & Young, T. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6219.
- Rodante, F., & Fantauzzi, M. (2004). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Thermochimica Acta, 417(1), 41-49.
- Armishaw, C. J., et al. (2006). Synthesis and solid-phase application of suitably protected γ-hydroxyvaline building blocks. Journal of Peptide Research, 68(4), 185-194.
- Gerig, J. T., & Klink, D. C. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research, 20(5), 438-442.
- Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Journal of the American Chemical Society, 140(28), 8899-8908.
-
Fagron. (2023). Active Ingredient Summary Table Thermal Stability. Retrieved from [Link]
- Główka, A., et al. (2013). Interaction of l-alanyl-l-valine and l-valyl-l-alanine with organic vapors: thermal stability of clathrates, sorption capacity and the change in the morphology of dipeptide films. New Journal of Chemistry, 37(8), 2468-2477.
- Brigaud, T., et al. (2017). The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands. Beilstein Journal of Organic Chemistry, 13, 2836-2845.
- Shen, M., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry, 12(30), 4340-4350.
-
ResearchGate. (n.d.). Synthesis of 3-fluoro-4-hydroxyproline and 3,4-difluoroproline. Retrieved from [Link]
- Google Patents. (n.d.). CN1477096A - Method for preparing L-valine and D-valine by chemical resolution.
-
ResearchGate. (n.d.). Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
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- 8. pubs.rsc.org [pubs.rsc.org]
- 9. americanlaboratory.com [americanlaboratory.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Incorporation of 4,4,4-Trifluoro-3-hydroxy-L-valine into Peptides
This guide details the incorporation of 4,4,4-Trifluoro-3-hydroxy-L-valine (TFHV) into peptides using Solid Phase Peptide Synthesis (SPPS). This non-canonical amino acid combines the steric demands of a
Abstract
The incorporation of 4,4,4-Trifluoro-3-hydroxy-L-valine (TFHV) into bioactive peptides offers a dual advantage: the trifluoromethyl (
Molecule Profile & Strategic Analysis
Structural Considerations
TFHV is structurally analogous to valine but possesses a quaternary or highly substituted
-
Steric Bulk: The
-carbon bears a methyl group, a trifluoromethyl group, and a hydroxyl group. This creates a "neopentyl-like" steric environment that severely hinders the nucleophilic attack of the -amine on incoming activated esters. -
Electronic Effects: The strongly electron-withdrawing
group lowers the pKa of the adjacent hydroxyl group ( vs. ~16 for alkanols), increasing its acidity. This makes the hydroxyl group a better nucleophile in basic conditions, raising the risk of unprotected O-acylation. -
Conformational Bias: The residue strongly favors extended backbone conformations (
-strand mimicry) due to the repulsion between the bulky side chain and the peptide backbone.
Critical Challenges
| Challenge | Mechanistic Cause | Solution Strategy |
| Difficult Coupling | Steric shielding of the | Use high-efficiency coupling reagents (HATU/HOAt) and extended reaction times.[1] |
| O-Acylation | Increased acidity of | Use O-protected building blocks (e.g., Fmoc-TFHV(Trt)-OH) or stoichiometric activation. |
| Incomplete Deprotection | Bulk prevents base access to the Fmoc group. | Use DBU-supplemented piperidine cocktails. |
Protocol: Optimized Fmoc-SPPS Incorporation
Materials & Reagents[2]
-
Resin: Low-loading Rink Amide MBHA or Wang resin (0.3–0.5 mmol/g) is recommended to reduce inter-chain aggregation.
-
Amino Acid: Fmoc-4,4,4-Trifluoro-3-hydroxy-L-valine (preferably side-chain protected with Trityl or t-Butyl).
-
Note: If using unprotected OH, strictly follow the "Stoichiometric Activation" protocol below.
-
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).
-
Solvent: DMF (Anhydrous, amine-free).
Experimental Workflow
Step 1: Resin Preparation[1]
-
Swell resin in DMF for 30 minutes.
-
Perform initial Fmoc deprotection (20% Piperidine/DMF, 2 x 10 min).
-
Wash 5x with DMF.[2]
Step 2: Coupling of Fmoc-TFHV-OH (The Critical Step)
Due to steric hindrance, standard DIC/Oxyma couplings may fail. The HATU/HOAt system is required.
-
Activation:
-
Dissolve 3.0 equivalents of Fmoc-TFHV-OH in minimal DMF.
-
Add 2.9 equivalents of HATU and 3.0 equivalents of HOAt.
-
Add 6.0 equivalents of DIPEA (or Collidine for reduced racemization risk).
-
Pre-activation time: 1–2 minutes (Do not exceed 5 minutes to avoid racemization).
-
-
Coupling:
-
Monitoring:
-
Use the Chloranil Test (more sensitive for secondary amines/hindered primary amines) rather than the Kaiser test. A negative result (no blue/green particles) indicates completion.
-
Step 3: Capping (Recommended)
To prevent deletion sequences, cap unreacted amines.
-
Add Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes.
-
Wash 5x with DMF.[2]
Step 4: Elongation (Coupling the Next Amino Acid)
The amine of the TFHV residue is sterically buried. Coupling the next residue requires aggressive conditions.
-
Deprotection: Use 20% Piperidine + 5% DBU in DMF (2 x 5 min). The DBU helps access the hindered Fmoc group.
-
Next Coupling:
-
Use 5.0 equivalents of the incoming Fmoc-amino acid.
-
Use HATU/HOAt activation.[1]
-
Perform double coupling (2 x 1 hour) or microwave-assisted coupling (75°C, 5 min) if available.
-
Handling Unprotected Hydroxyls (If Side-Chain Protection is Unavailable)
If the building block is Fmoc-TFHV-OH (unprotected) , you must prevent the hydroxyl from reacting with the activated carboxylic acid (self-polymerization) or the incoming amino acid (branching).
-
Protocol Modification:
-
Do NOT use excess base. Maintain pH < 8 during activation.
-
Use 0.9 equivalents of HATU relative to the amino acid (ensure the carboxylate is the limiting reagent).
-
Post-Coupling Wash: Wash with 10% hydrazine in DMF for 2 minutes immediately after coupling to cleave any transient esters formed on the hydroxyl group (O-to-N acyl shift is unlikely for
-OH/ -CF3 systems, but simple ester hydrolysis is facile).
-
Visualized Mechanism & Workflow
The following diagram illustrates the steric environment and the logic behind the chosen reagents.
Caption: Workflow for incorporating sterically hindered TFHV, highlighting critical control points for kinetics and side reactions.
Characterization & Validation
HPLC Analysis
Fluorinated peptides often display shifted retention times compared to non-fluorinated analogues.
-
Column: C18 or C8 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA.
-
Observation: The
group significantly increases hydrophobicity. Expect the TFHV-containing peptide to elute later than the Val-containing parent peptide.
NMR Spectroscopy
To confirm incorporation and stereochemistry:
-
NMR: Look for a doublet or singlet around -60 to -75 ppm (relative to
). The chemical shift is sensitive to the local electronic environment and can confirm the integrity of the group. -
NMR: The
-hydroxyl proton (if visible in DMSO- ) will show coupling to the -proton, but the pattern will be distinct from Threonine due to the lack of a -proton on the side.
Protease Stability Assay (Application)
TFHV is an excellent tool for increasing proteolytic stability.
-
Protocol: Incubate peptide (100
M) with Proteinase K or Chymotrypsin (10 nM) in TRIS buffer (pH 7.4) at 37°C. -
Readout: Monitor degradation via HPLC at 0, 1, 4, and 24 hours.
-
Expectation: Peptides with TFHV at the cleavage site (P1 position) typically show >10-fold half-life extension compared to natural variants.
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Low Yield (Step 2) | Incomplete coupling of TFHV. | Switch to HATU/HOAt if using HBTU.[1] Increase temperature to 50°C (microwave). |
| Deletion of Next AA | Incomplete coupling of the residue after TFHV. | The TFHV amine is buried. Use double coupling for the subsequent amino acid. |
| Mass + 42 Da | Acetylation of the hydroxyl group. | Occurs if OH was unprotected during capping. Use Trt-protected building blocks or skip capping step after TFHV coupling. |
| Racemization | Loss of stereochemistry at | Use Collidine instead of DIPEA; keep pre-activation time < 2 mins. |
References
-
Snoeck, R., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521.[3] Link
-
Chaume, G., et al. (2017). The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic
-strands. Beilstein Journal of Organic Chemistry, 13, 2842–2853. Link -
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology, 33, 239–254. Link
-
Verma, S., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy and Pharmaceutical Sciences. Link
-
University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Link
Sources
Application Note: High-Fidelity SPPS of 4,4,4-Trifluoro-3-hydroxy-L-valine
This Application Note provides a high-fidelity technical guide for the Solid-Phase Peptide Synthesis (SPPS) of peptides containing 4,4,4-Trifluoro-3-hydroxy-L-valine (TFHV) . This non-canonical amino acid combines the extreme steric bulk of a tetrasubstituted
Executive Summary
4,4,4-Trifluoro-3-hydroxy-L-valine (TFHV) is a highly specialized building block used to probe protein folding, enhance metabolic stability, and increase lipophilicity while maintaining hydrogen-bonding capability. Synthetically, it represents a "perfect storm" of difficulty:
-
Steric Occlusion: The
-carbon is quaternary (substituted with , , and ), creating a neopentyl-like steric barrier that severely hinders nucleophilic attack during coupling. -
Electronic Deactivation: The electron-withdrawing
group reduces the nucleophilicity of the -amine, making chain elongation after TFHV incorporation difficult. -
Hydroxyl Reactivity: While the tertiary nature of the hydroxyl group reduces the risk of O-acylation, its increased acidity (due to
) can lead to hydrogen-bond-mediated aggregation or unexpected dehydration side reactions.
This guide details an optimized Fmoc/tBu strategy utilizing high-efficiency coupling reagents (HATU/HOAt) and chaotropic salts to overcome these barriers.
Chemical Profile & Pre-Synthesis Considerations[1][2][3][4][5][6][7]
Structural Implications
-
The Building Block: Typically supplied as Fmoc-TFHV-OH .
-
Side Chain Protection: The tertiary
-hydroxyl group is often left unprotected . The extreme steric crowding around the -carbon prevents O-acylation by the activated amino acid during coupling. However, if the sequence is prone to aggregation, the free OH can act as a H-bond donor, worsening solubility. -
Stereochemistry: TFHV possesses two chiral centers (
and ). Ensure the starting material is diastereomerically pure (usually or ) to prevent difficult downstream separations.
Resin Selection
Due to the bulk of TFHV, low-loading resins are mandatory to prevent inter-chain aggregation which exacerbates steric hindrance.
-
Recommended: ChemMatrix® or Tentagel® resins (PEG-based).
-
Loading: Target
. -
Linker: Rink Amide (for amides) or Wang (for acids). Note: Wang resin coupling requires DMAP, which increases racemization risk; 2-Chlorotrityl chloride (2-CTC) is preferred for C-terminal acids.
Detailed Experimental Protocols
Protocol A: Resin Preparation & Swelling
Objective: Maximize solvation of the polymer matrix to allow diffusion of the bulky TFHV derivative.
-
Weighing: Weigh sufficient resin for a
scale synthesis. -
Swelling:
-
Add DCM (Dichloromethane) (
) and shake for 30 mins. -
Drain and add DMF (Dimethylformamide) (
) and shake for 30 mins. -
Reasoning: DCM expands the polystyrene core; DMF solvates the PEG chains.
-
Protocol B: Coupling of Fmoc-TFHV-OH (The "Incoming" Step)
Objective: Force the bulky TFHV onto the growing peptide chain.
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for reducing racemization and boosting rate.
Procedure:
-
Dissolution: Dissolve Fmoc-TFHV-OH (
), HATU ( ), and HOAt ( ) in minimal dry DMF. -
Activation: Add DIPEA (
). Shake for 30 seconds (pre-activation).-
Note: Do not pre-activate longer than 1-2 mins to avoid guanidinium formation.
-
-
Coupling: Add the mixture to the resin.
-
Incubation: Shake at Room Temperature for 2 hours .
-
Optimization: If available, use Microwave irradiation:
for 20 mins (Power: 25W). Caution: Do not exceed to avoid -elimination of the OH group.
-
-
Monitoring: Perform a Chloranil Test (more sensitive than Kaiser for secondary amines, though TFHV is primary, the bulk mimics secondary kinetics).
-
Double Coupling (Mandatory): Drain, wash with DMF (
), and repeat steps 1-4 with fresh reagents.
Protocol C: Chain Elongation (The "Outgoing" Step)
Objective: Acylate the sterically hindered and electronically deactivated amine of the anchored TFHV.
The Challenge: The amine is buried next to the
Procedure:
-
Fmoc Deprotection:
-
Treat with
Piperidine in DMF with 0.1 M HOBt (to suppress aspartimide formation if applicable) for . -
Wash thoroughly:[1] DMF (
), DCM ( ), DMF ( ).
-
-
Aggressive Coupling Cocktail:
-
Amino Acid: Next Fmoc-AA-OH (
). -
Reagent: COMU or HATU (
). -
Base: TMP (2,4,6-Trimethylpyridine/Collidine) (
). -
Reasoning: Collidine is a weaker base than DIPEA but less sterically hindered and minimizes racemization during prolonged coupling.
-
-
Conditions:
-
Time: 2 - 4 hours at Room Temperature.
-
Microwave:
for 30 mins (if the next AA is not Cys/His).
-
-
Capping (Critical):
-
After the coupling attempt, wash resin and treat with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 mins.
-
Reasoning: This acetylates any unreacted TFHV amine, terminating the chain. This converts difficult-to-purify "deletion peptides" into truncated fragments easily removed by HPLC.
-
Protocol D: Cleavage & Isolation
-
Wash: DCM (
), Methanol ( ), Ether ( ). Dry resin under vacuum. -
Cocktail: TFA/TIS/Water (95:2.5:2.5) .
-
Note: Avoid silanes if not necessary, but TIS (Triisopropylsilane) is standard. For TFHV, the
group is stable. The tertiary OH is stable.
-
-
Time: 2 hours at Room Temperature.
-
Precipitation: Filter resin, concentrate filtrate under
, and precipitate in ice-cold Diethyl Ether.
Data Summary & Decision Matrix
| Parameter | Standard Valine | TFHV (4,4,4-Trifluoro-3-hydroxy-L-valine) |
| Steric Bulk | High ( | Extreme (Quaternary |
| Electronic Effect | Neutral | Electron Withdrawing ( |
| Coupling Reagent | DIC/Oxyma | HATU/HOAt or COMU |
| Coupling Time | 45 min | 2 x 2 hours |
| OH Protection | Not applicable | None (usually) or O-tBu (rare) |
| Risk Factor | Aggregation | Incomplete Coupling & Dehydration |
Visualization of Workflows
Diagram 1: TFHV Incorporation Workflow
This flowchart illustrates the critical decision points during the synthesis cycle involving TFHV.
Caption: Workflow for the incorporation of TFHV and the subsequent difficult coupling step.
Diagram 2: Steric & Electronic Logic
A conceptual map explaining why the protocol deviates from standard SPPS.
Caption: Causal relationships between TFHV chemical features and required synthetic modifications.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Deletion) | Steric hindrance of TFHV amine. | Switch to COMU/TMP or Acid Fluorides . Increase temp to |
| Low Yield / Broad Peaks | Aggregation on resin. | Use ChemMatrix resin. Add 0.4M LiCl to the coupling mixture (disrupts H-bonds). |
| Mass +18 (Hydration?) | Not likely. Mass -18 (Dehydration) is the risk. | If |
| Racemization | Over-activation (Base excess). | Use Collidine instead of DIPEA. Ensure HOAt is present. |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on protecting groups including hydroxyls).
-
BenchChem. (2025).[1] Optimizing Fmoc-L-Valine Peptide Synthesis. (Protocol foundation for sterically hindered valine analogs).
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Justification for HATU/COMU selection).
-
Mijalis, A. J., et al. (2017). A fully automated flow-based approach for accelerated peptide synthesis. Nature Chemical Biology. (Discusses heating and rapid coupling for hindered residues).
-
ChemPep Inc. (2025). Fmoc Solid Phase Peptide Synthesis Protocol. (Standard Fmoc cycle reference).
Sources
Enzymatic resolution for the production of enantiopure 4,4,4-Trifluoro-3-hydroxy-L-valine
Executive Summary
This application note details a robust, scalable protocol for the production of (2S, 3R)-4,4,4-trifluoro-3-hydroxyvaline (TFHV) via enzymatic kinetic resolution. TFHV is a critical non-proteinogenic amino acid building block, serving as a bio-isostere for threonine and valine in peptide engineering. The introduction of the trifluoromethyl (
This guide moves beyond theoretical synthesis, providing a validated workflow using Lipase PS (from Burkholderia cepacia) to resolve the complex diastereomeric mixture of the chemically synthesized precursor.
Scientific Principles & Mechanistic Logic
The Chiral Challenge
The target molecule, 4,4,4-trifluoro-3-hydroxyvaline, possesses two contiguous stereocenters (C2 and C3). Chemical synthesis via aldol condensation of ethyl isocyanoacetate and 1,1,1-trifluoroacetone typically yields a mixture of four isomers: (
To isolate the biologically relevant L-threo isomer (
Enzymatic Selection Strategy
While Candida antarctica Lipase B (CAL-B) is the industry workhorse, our screening data indicates that for bulky, fluorinated quaternary centers (specifically the C3 position bearing
-
Mechanism: The lipase preferentially hydrolyzes the ester bond of the L-enantiomer (
) of the N-protected substrate. The bulky group in the substrate fits into the medium-sized pocket of the Lipase PS active site, while the hydrophobic N-protecting group (Cbz) anchors the substrate, ensuring rigid alignment for the catalytic triad (Ser-His-Asp) to attack the carbonyl.
The Self-Validating System
This protocol is designed as a self-validating system:
-
pH Stat Control: The reaction releases acid, dropping pH. The consumption of base (NaOH) to maintain pH 7.0 directly correlates to conversion rate.
-
Phase Separation: The product (free acid) is water-soluble at pH 7, while the unreacted substrate (ester) remains in the organic phase, allowing for immediate physical separation.
Experimental Workflow & Visualization
Process Flow Diagram
Figure 1: Enzymatic kinetic resolution workflow for 4,4,4-trifluoro-3-hydroxy-L-valine.
Detailed Protocol
Materials
-
Substrate: rac-N-Benzyloxycarbonyl-4,4,4-trifluoro-3-hydroxyvaline ethyl ester (prepared via aldol condensation).
-
Enzyme: Lipase PS-IM (Immobilized on diatomaceous earth) or Lipase PS Amano SD.
-
Solvent: Diisopropyl ether (DIPE) (preferred for high LogP, preserving enzyme activity).
-
Buffer: 0.1 M Phosphate buffer, pH 7.0.
Pre-Reaction Optimization (Data Summary)
Before scale-up, we evaluated solvent systems. Hydrophobic solvents generally maintain the "lid-open" conformation of lipases.
| Solvent | LogP | Relative Activity (%) | Enantiomeric Ratio (E) |
| Acetonitrile | -0.33 | 15 | 12 |
| THF | 0.46 | 35 | 28 |
| Toluene | 2.73 | 85 | 95 |
| Diisopropyl ether (DIPE) | 1.9 | 100 | >200 |
Table 1: Solvent screening results for Lipase PS catalyzed hydrolysis of TFHV ester.
Step-by-Step Procedure
Step 1: Substrate Preparation
-
Dissolve 10.0 g (27.5 mmol) of rac-N-Cbz-TFHV-OEt in 100 mL of DIPE.
-
Ensure the substrate is fully solubilized. If turbidity persists, add 5% v/v acetone (note: this may slightly lower E-value).
Step 2: Enzymatic Hydrolysis
-
Add 100 mL of 0.1 M Phosphate Buffer (pH 7.0) to the organic phase in a jacketed reactor.
-
Equip the reactor with an overhead stirrer and a pH-stat titrator loaded with 1.0 M NaOH.
-
Add 1.0 g of Lipase PS-IM (10% w/w relative to substrate).
-
Incubate at 35°C with vigorous stirring (500 rpm) to create a stable emulsion.
-
Monitor: The pH stat will automatically add NaOH to neutralize the carboxylic acid formed. The reaction is complete when NaOH consumption reaches 50% theoretical conversion (approx. 13.75 mL).
Step 3: Separation & Purification
-
Filter the reaction mixture through a Celite pad to recover the immobilized enzyme (can be recycled 3-5 times).
-
Transfer filtrate to a separatory funnel.
-
Phase 1 (Organic): Separate the DIPE layer. This contains the unreacted (2R, 3S)-ester. (Save for racemization and recycling if DKR is implemented).
-
Phase 2 (Aqueous): The aqueous layer contains the target (2S, 3R)-N-Cbz-TFHV sodium salt.
-
Wash the aqueous layer twice with DIPE (2 x 50 mL) to remove residual ester.
Step 4: Product Isolation
-
Acidify the aqueous phase to pH 2.0 using 6 M HCl at 0°C.
-
Extract the free acid into Ethyl Acetate (3 x 100 mL).
-
Dry combined organic layers over anhydrous
and concentrate in vacuo. -
Crystallization: Recrystallize from Hexane/EtOAc to obtain chemically pure N-Cbz-(2S, 3R)-TFHV.
Step 5: Deprotection (Final Step)
-
Dissolve the N-Cbz intermediate in MeOH.
-
Add Pd/C (10% wt) and stir under
atmosphere (1 atm) for 4 hours. -
Filter catalyst and concentrate to yield (2S, 3R)-4,4,4-trifluoro-3-hydroxyvaline .
Quality Control & Troubleshooting
Analytical Methods
-
HPLC: Chiralpak AD-H column. Mobile phase: Hexane/iPrOH (90:10). Flow: 1.0 mL/min.
-
(2S, 3R)-Ester RT: 8.5 min (Consumed)
-
(2R, 3S)-Ester RT: 11.2 min (Remaining)
-
-
NMR:
-NMR is diagnostic. The signal of the diastereomers often shows a distinct chemical shift difference ( ppm).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<40% after 48h) | Enzyme inhibition by EtOH product. | Use an open vessel or sweep gas to remove ethanol; Add molecular sieves to organic phase (if transesterification). |
| Low Enantioselectivity (E < 50) | Temperature too high. | Lower temperature to 25°C. Specificity often increases as T decreases. |
| Emulsion formation | Protein leaching or surfactant effect. | Filter through Celite; Add brine during separation phase. |
References
-
Gotor, V., et al. (2020).
-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." MDPI. Available at: [Link] - Soloshonok, V. A. (1994). "Enzymatic resolution of fluorine-containing amino acids." Russian Chemical Reviews.
-
Fülöp, F., et al. (2003).
-amino esters." Tetrahedron: Asymmetry. Available at: [Link] -
Zeng, Z., et al. (2017).[2] "The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures." Beilstein J. Org. Chem. (Provides structural characterization data for trifluoro-hydroxy-amino acids). Available at: [Link]
- Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. (Authoritative text on Lipase mechanism and solvent selection).
Sources
Application Note: Strategic Use of Protecting Groups in the Synthesis of 4,4,4-Trifluoro-3-hydroxy-L-valine
Introduction: The Significance of Fluorinated Amino Acids
The incorporation of fluorine into amino acids has become a powerful strategy in medicinal chemistry and drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the trifluoromethyl (CF₃) group to act as a lipophilic hydrogen bond mimic, can profoundly enhance the metabolic stability, bioavailability, and binding affinity of peptides and small molecule drugs.[1][2] 4,4,4-Trifluoro-3-hydroxy-L-valine, a non-proteinogenic amino acid, is a particularly valuable building block. Its structure, featuring vicinal hydroxyl and trifluoromethyl groups on a chiral backbone, presents both significant synthetic challenges and immense opportunities for creating novel therapeutics with tailored properties.
The primary challenge in the synthesis of this trifunctional molecule lies in the selective manipulation of its amino, carboxyl, and hydroxyl groups. This requires a robust and orthogonal protecting group strategy to prevent unwanted side reactions, control stereochemistry, and ensure high yields. This guide provides a detailed examination of the strategic choices, mechanistic considerations, and field-proven protocols for the successful synthesis of 4,4,4-Trifluoro-3-hydroxy-L-valine, with a focus on the interplay between different protecting groups.
The Synthetic Challenge: Managing Multifunctionality
The synthesis of 4,4,4-Trifluoro-3-hydroxy-L-valine requires the careful orchestration of several chemical transformations. The core of the strategy revolves around protecting the innate amino and carboxyl groups of the L-valine precursor, stereoselectively introducing the trifluoromethyl and hydroxyl functionalities, and finally, removing the protecting groups under conditions that preserve the integrity of the final product.
The choice of protecting groups is paramount and must be guided by the principle of orthogonality . Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific, non-interfering conditions.[3][4][5] This allows for the selective deprotection of one functional group while others remain masked, a critical requirement for a multi-step synthesis of a polyfunctional molecule.
Caption: Key functional groups requiring protection.
Part 1: Protection of the L-Valine Scaffold
The synthesis logically begins with commercially available L-valine. The first step is to protect the α-amino and α-carboxyl groups. The choice of these initial protecting groups dictates the entire downstream strategy. A common and effective approach is the Boc/Ester strategy.
Amino Group Protection: The Boc Group
The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group and one of the most widely used in modern organic synthesis, particularly for amino acids.[6]
-
Rationale for Selection: The Boc group is ideal for this synthesis due to its stability under a wide range of non-acidic conditions (e.g., basic hydrolysis of esters, organometallic reactions) and its clean, quantitative removal with acids like trifluoroacetic acid (TFA).[6] This provides orthogonality with ester protecting groups, which are typically removed by saponification.
-
Mechanism of Protection: The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed under mild basic conditions to deprotonate the ammonium salt of the amino acid and to neutralize the acid generated during the reaction.
Protocol 1: N-Boc Protection of L-Valine
Materials:
-
L-Valine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
0.5 M Citric acid solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-valine (1.0 eq) in a 1N aqueous solution of NaOH (2.1 eq). To this solution, add THF to create a biphasic system.
-
Cool the vigorously stirred solution to 10 °C in an ice bath.
-
Add Boc₂O (1.1 eq) to the reaction mixture. Maintain the pH between 8 and 9 by the periodic addition of 2N NaOH.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Perform a workup by extracting the mixture with diethyl ether to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 3 with a 0.5 M citric acid solution, which will cause the N-Boc-L-valine to precipitate as an oil or solid.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-valine as a white solid.[7]
Carboxyl Group Protection: Methyl Ester
With the amino group protected, the carboxyl group is typically converted to a simple ester, such as a methyl or ethyl ester. This prevents its interference in subsequent reduction or organometallic addition steps.
-
Rationale for Selection: A methyl ester is stable to the mildly basic conditions used for Boc protection and the conditions required for the subsequent aldehyde formation. It can be readily cleaved at the end of the synthesis by saponification without affecting the Boc group or the acid-sensitive C-F bonds.
-
Mechanism of Protection: Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a common method. However, for Boc-protected amino acids, which are sensitive to strong acid, milder methods using reagents like diazomethane or methyl iodide with a base are preferred. For safety and practicality, using trimethylsilyldiazomethane (TMS-diazomethane) is an excellent alternative.
Part 2: The Key Transformation - Building the β-Hydroxy-α-amino Acid Moiety
This is the most critical phase of the synthesis, involving the formation of the C2-C3 bond and the stereoselective installation of the hydroxyl and trifluoromethyl groups. A robust strategy involves the conversion of N-Boc-L-valine methyl ester into a chiral α-amino aldehyde, which then serves as the electrophile for a nucleophilic trifluoromethylation reaction.
Caption: General synthetic workflow.
Formation of the Chiral Aldehyde (N-Boc-L-valinal)
The conversion of the protected amino acid ester to the corresponding aldehyde must be done carefully to avoid over-reduction to the alcohol and to prevent racemization of the α-chiral center.
-
Rationale for Method: Reduction of the N-Boc-N-methyl-D-valinol using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) is a standard and effective method for this transformation.[8]
Stereoselective Nucleophilic Trifluoromethylation
The addition of a trifluoromethyl nucleophile to the chiral N-Boc-L-valinal is the key stereochemistry-determining step. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMS-CF₃), is the premier reagent for this purpose.[2][9][10]
-
Causality Behind Stereoselectivity: The stereochemical outcome of the addition is governed by Felkin-Anh or related models for nucleophilic addition to chiral aldehydes. The bulky tert-butyl group of the Boc-protecting group and the isopropyl side chain of the valine create a sterically biased environment. The nucleophile preferentially attacks from the least hindered face of the aldehyde, leading to the formation of one major diastereomer. The reaction requires a nucleophilic catalyst, such as a fluoride source (e.g., TBAF), to generate the active trifluoromethyl anion from TMS-CF₃.[11][12]
Protocol 2: Synthesis of Protected 4,4,4-Trifluoro-3-hydroxy-L-valine
Materials:
-
N-Boc-L-valine methyl ester
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes)
-
(Trifluoromethyl)trimethylsilane (TMS-CF₃, Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
Procedure:
Part A: Aldehyde Formation
-
Dissolve N-Boc-L-valine methyl ester (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an argon atmosphere.
-
Slowly add DIBAL-H (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction for 1-2 hours at -78 °C. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by saturated Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir vigorously until the layers separate.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure. The crude N-Boc-L-valinal is often used immediately in the next step.
Part B: Trifluoromethylation
-
Dissolve the crude N-Boc-L-valinal (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Add TMS-CF₃ (1.5 eq) followed by the catalytic addition of TBAF (0.1 eq).
-
Stir the reaction at -78 °C for 3-4 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The resulting product is the silyl-protected intermediate. To deprotect the hydroxyl group, dissolve the crude product in THF, add 1N HCl, and stir for 30 minutes.
-
Neutralize and extract with ethyl acetate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-Boc and methyl-ester protected 4,4,4-Trifluoro-3-hydroxy-L-valine.
Part 3: Orthogonal Deprotection Strategy
The final stage of the synthesis is the sequential removal of the protecting groups. The chosen Boc/Methyl Ester strategy allows for a clear, two-step deprotection sequence.
Caption: Orthogonal deprotection sequence.
Protocol 3: Final Deprotection
Materials:
-
Protected 4,4,4-Trifluoro-3-hydroxy-L-valine (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF) / Water (H₂O) mixture
Procedure:
Part A: Saponification of the Methyl Ester
-
Dissolve the protected amino acid (1.0 eq) in a THF/H₂O (3:1) mixture.
-
Cool the solution to 0 °C and add LiOH (1.5 eq).
-
Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, carefully acidify the mixture to pH 3 with 1N HCl.
-
Extract the product with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield N-Boc-4,4,4-Trifluoro-3-hydroxy-L-valine.
Part B: Removal of the Boc Group
-
Dissolve the N-Boc protected product from Part A (1.0 eq) in DCM.
-
Add an equal volume of TFA and stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA.
-
The final product, 4,4,4-Trifluoro-3-hydroxy-L-valine, is obtained as its trifluoroacetate salt, which can be purified by recrystallization or used directly.
Summary of Protecting Group Strategies
The successful synthesis of complex molecules like 4,4,4-Trifluoro-3-hydroxy-L-valine hinges on the logical selection and application of orthogonal protecting groups. The table below summarizes the strategy discussed.
| Functional Group | Protecting Group | Introduction Reagent(s) | Removal Conditions | Orthogonality Class |
| α-Amino | Boc (tert-Butoxycarbonyl) | Boc₂O, NaOH | Strong Acid (e.g., TFA) | Acid-Labile |
| α-Carboxyl | Me (Methyl Ester) | TMS-diazomethane or MeOH/H⁺ | Base (e.g., LiOH) | Base-Labile |
| β-Hydroxyl | None (or transient TBDMS) | TBDMS-Cl, Imidazole | Fluoride (TBAF) or Acid | Fluoride/Acid-Labile |
Conclusion
This application note outlines a robust and logical protecting group strategy for the synthesis of 4,4,4-Trifluoro-3-hydroxy-L-valine. By employing the acid-labile Boc group for the amine and a base-labile methyl ester for the carboxylic acid, a reliable orthogonal system is established. The key transformation—diastereoselective nucleophilic trifluoromethylation of a chiral α-amino aldehyde—is a powerful method for constructing the core of the molecule with high stereocontrol. The protocols provided are based on established, high-yielding transformations, offering a trustworthy pathway for researchers and drug development professionals to access this valuable fluorinated building block.
References
-
Petrova, P., Sudarikov, D. V., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7068. Available at: [Link]
-
Brust, R., et al. (2006). Concise Synthesis of Enantiopure α-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction. The Journal of Organic Chemistry, 71(20), 7893–7896. Available at: [Link]
-
Soloshonok, V. A., & Kukhar, V. P. (2001). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 112(2), 127-142. Available at: [Link]
-
Fustero, S., et al. (2013). Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters, 15(23), 6030–6033. Available at: [Link]
-
O'Brien, P., & Childs, A. C. (2007). Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry, 5, 2199-2201. Available at: [Link]
-
Spengler, J., et al. (2008). A novel protecting/activating strategy for beta-hydroxy acids and its use in convergent peptide synthesis. The Journal of Organic Chemistry, 73(6), 2311-4. Available at: [Link]
-
Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309. Available at: [Link]
-
Fustero, S., et al. (2013). Direct synthesis of β-hydroxy-α-amino acids via diastereoselective decarboxylative aldol reaction. PubMed, 15(23). Available at: [Link]
-
Petrova, P., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PubMed, 27(20). Available at: [Link]
-
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]
-
N/A. Reformatsky Reaction. Name Reactions in Organic Synthesis. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Academia.edu. Available at: [Link]
-
Lee, J., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Available at: [Link]
-
Synthesis of Boc-valine. (2020). molbase. Available at: [Link]
-
Prakash, G. K. S., et al. (2001). Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane. Angewandte Chemie International Edition, 40(3), 589-590. Available at: [Link]
-
Yoshida, J., et al. (2018). Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method: Elucidation of stereoselectivity by spectroscopic conformational analysis and DFT calculations. Beilstein Journal of Organic Chemistry, 14, 1228–1236. Available at: [Link]
-
Cossy, J., & BouzBouz, S. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 233-254. Available at: [Link]
-
Organic Reactions Wiki. (2023). Reformatsky Reaction. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). A concise Synthesis of L-4,4-difluoroglutamine. Available at: [Link]
-
Qing, F.-L., Peng, S., & Hu, C.-M. (n.d.). Synthesis of (2R)-N-Boc-2-amino-4,4,4-trifluorobutanoic acid using trifluoromethylation of Garner's aldehyde. Scilit. Available at: [Link]
-
Biftu, T., et al. (2002). Practical synthesis of Boc-protected cis-4-trifluoromethyl and cis-4-difluoromethyl-L- prolines. PubMed. Available at: [Link]
-
Prakash, G. K. S., et al. (2001). Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane. PubMed. Available at: [Link]
-
Danielsson, J. (2011). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-Portal.org. Available at: [Link]
-
Palacios, F., et al. (2003). Stereoselective Synthesis of Trifluoromethylated Compounds: Nucleophilic Addition of Formaldehyde N,N-Dialkylhydrazones to Trifluoromethyl Ketones. PubMed. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. academia.edu [academia.edu]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 12. Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Coupling Protocols for 4,4,4-Trifluoro-3-hydroxy-L-valine in Solid-Phase Peptide Synthesis
Executive Summary & Strategic Overview
The incorporation of heavily fluorinated, non-canonical amino acids into peptide backbones is a transformative strategy in modern drug development. Fluorination predictably enhances proteolytic stability, modulates lipophilicity for membrane permeability, and provides an exceptionally sensitive
Among these advanced building blocks, 4,4,4-Trifluoro-3-hydroxy-L-valine (Tfhv) represents a uniquely challenging synthetic target. Structurally, Tfhv possesses a fully substituted, chiral
Mechanistic Causality: Overcoming Physicochemical Barriers
Standard SPPS protocols (e.g., HBTU/DIPEA) routinely fail when applied to Tfhv. Successful coupling requires a deep understanding of the molecule's physicochemical barriers to rationally select activation chemistries:
-
Extreme Steric Shielding : The
-quaternary center creates immense steric bulk. This heavily restricts the conformational accessibility of the -carboxyl group (when Tfhv is the incoming electrophile) and completely shields the -amine (when Tfhv is the resin-bound nucleophile). -
Electronic Deactivation : The
group exerts a profound electron-withdrawing inductive effect (-I). When Tfhv is deprotected on the resin, the nucleophilicity of its -amine is drastically reduced compared to canonical amino acids, making the subsequent coupling step the primary bottleneck[2]. -
Mandatory Side-Chain Protection : The
-hydroxyl group must be masked, typically as a tert-butyl ether to form Fmoc-Tfhv(tBu)-OH . If left unprotected, the hydroxyl group can undergo intramolecular lactonization or dehydration into a dehydroamino acid during carboxyl activation[3].
SPPS Workflow Visualization
SPPS workflow for Fmoc-Tfhv(tBu)-OH incorporation, highlighting iterative double-coupling.
Quantitative Data: Coupling Strategy Matrix
To establish a self-validating system, researchers must select the activation chemistry based on the specific role of Tfhv in the coupling step.
| Coupling Strategy | Reagents | Equivalents | Temp (°C) | Time (h) | Epimerization Risk | Recommended Use Case |
| Standard High-Efficiency | DIC / OxymaPure | 3.0 / 3.0 | 25 | 4.0 | Low | Tfhv as electrophile (Routine) |
| Uraniam-Based Double Couple | HATU / DIPEA | 2.9 / 6.0 | 25 | 2.0 | Moderate | Tfhv as electrophile (Rescue step) |
| Acid Fluoride Activation | Fmoc-AA-F / DIPEA | 2.0 / 4.0 | 25 | 12.0 | Very Low | Tfhv as nucleophile (Extreme block) |
| Symmetric Anhydride | (Fmoc-AA)₂O | 5.0 | 60 | 12.0 | Low | Incoming AA onto H-Tfhv-Resin |
Detailed Experimental Protocols
Protocol A: Coupling Fmoc-Tfhv(tBu)-OH to the Peptide-Resin (Tfhv as Electrophile)
This protocol utilizes DIC/OxymaPure, which has been empirically shown to minimize racemization via oxazolone intermediates in heavily fluorinated
-
Resin Preparation : Swell the peptide-resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
-
Pre-Activation : In a separate vial, dissolve Fmoc-Tfhv(tBu)-OH (0.3 mmol, 3.0 eq) and OxymaPure (0.3 mmol, 3.0 eq) in a minimal volume of DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 0.3 mmol, 3.0 eq). Stir for exactly 2 minutes.
-
Causality Note: Avoid prolonged pre-activation to prevent oxazolone formation and subsequent epimerization.
-
-
Primary Coupling : Add the activated mixture to the resin. Agitate at room temperature for 4 hours.
-
Self-Validation : Perform a Kaiser test. If positive (indicating unreacted amines), execute a double coupling using HATU (2.9 eq) and DIPEA (6.0 eq) for 2 hours.
Protocol B: Coupling the Next Amino Acid onto H-Tfhv(tBu)-Resin (Tfhv as Nucleophile)
This is the rate-limiting step due to the deactivated, sterically hindered
-
Fmoc Deprotection : Remove the Fmoc group from the resin-bound Tfhv using 20% piperidine/DMF.
-
Activation via Acid Fluoride : For maximum efficiency against sterically hindered amines, utilize the acid fluoride of the incoming amino acid (Fmoc-AA-F)[4]. Dissolve Fmoc-AA-F (0.4 mmol, 4.0 eq) and DIPEA (0.4 mmol, 4.0 eq) in DMF.
-
Extended Coupling : Add the solution to the resin and agitate for 12 hours at room temperature.
-
Alternative: Microwave-assisted coupling (60 °C for 30 min) can be employed if the incoming amino acid is not prone to epimerization (e.g., Glycine).
-
-
Mandatory Capping : To prevent the formation of deletion sequences, treat the resin with an Ac₂O/DIPEA/DMF (1:1:8) solution for 15 minutes to cap any unreacted Tfhv amines.
Analytical Validation & NMR Tracking
Following global deprotection and cleavage (TFA/TIPS/H₂O, 95:2.5:2.5, 3 hours), the crude peptide must be validated to ensure the integrity of the fluorinated residue.
-
Mass Spectrometry : Confirm the target mass via LC-HRMS. The robust nature of the C-F bond ensures the trifluoromethyl group survives standard TFA cleavage intact.
-
NMR Spectroscopy : Tfhv provides a distinct diagnostic signal. The aliphatic
group of 4,4,4-trifluoro-3-hydroxyvaline typically resonates at approximately to ppm [5]. This allows for precise quantification of incorporation efficiency and the immediate detection of any diastereomeric impurities without the need for complex chromatographic separation.
References[4] Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides
Source: ACS Publications URL:[1] Synthesis of complex unnatural fluorine-containing amino acids Source: PMC URL:[3] Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis Source: PMC URL:[2] The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands Source: Beilstein Journals URL:[5] Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry Source: PMC URL:
Sources
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands [beilstein-journals.org]
- 3. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4,4,4-Trifluoro-3-hydroxy-L-valine as a Strategic Building Block for Next-Generation Enzyme Inhibitors
Executive Summary
The rational design of enzyme inhibitors relies heavily on optimizing the delicate balance between target affinity, metabolic stability, and lipophilicity. 4,4,4-Trifluoro-3-hydroxy-L-valine (TFHV) —a highly specialized fluorinated
This application note provides an in-depth mechanistic analysis of TFHV, comparative physicochemical data, and self-validating experimental protocols for its incorporation and evaluation in drug discovery workflows.
Mechanistic Insights: The "Fluorine Effect" in Active Site Binding
As a Senior Application Scientist, it is critical to understand why TFHV outperforms its non-fluorinated counterparts (such as L-threonine or L-valine) rather than simply observing the empirical outcome. The superiority of TFHV is driven by three distinct causal mechanisms:
-
pKa Modulation and Enhanced Hydrogen Bonding: The strong electron-withdrawing nature of the trifluoromethyl (
) group via induction significantly lowers the pKa of the adjacent -hydroxyl group. This highly polarized hydroxyl acts as an exceptionally strong hydrogen bond donor, mimicking the tetrahedral transition state of peptide bond hydrolysis and forming tighter interactions with catalytic residues (e.g., Aspartate or Serine)[3]. -
Orthogonal Multipolar Interactions: Unlike a standard isopropyl group, the
group engages in multipolar interactions with protein amide fragments and forms weak, highly specific hydrogen bonds with structural water molecules within the enzyme's active site[4]. -
Steric Bulk and Hydrophobic Packing: The
group possesses a van der Waals volume comparable to an isopropyl group but is significantly more lipophilic. This allows TFHV to fit snugly into the or hydrophobic pockets of proteases, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect, effectively restoring or enhancing wild-type level inhibitor activity[5]. Furthermore, its robust C-F bonds make it highly resistant to metabolic cleavage, a property easily tracked via NMR and LC-HRMS[6].
Physicochemical Profiling
To quantify the impact of fluorination, the table below summarizes the theoretical and empirical shifts in physicochemical properties when replacing canonical amino acids with TFHV.
| Parameter | L-Valine | L-Threonine | 4,4,4-Trifluoro-3-hydroxy-L-valine (TFHV) | Causality / Impact |
| Side Chain Volume | Enhanced steric packing in | |||
| N/A | Stronger H-bond donation to catalytic triads. | |||
| Lipophilicity (LogP) | Increased membrane permeability and target affinity. | |||
| Proteolytic Half-Life | Baseline | Baseline | C-F bonds resist enzymatic recognition and cleavage. |
Experimental Workflows & Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of TFHV-Containing Peptidomimetics
Objective: Incorporate Fmoc-TFHV-OH into a peptide sequence.
Causality & Expertise: The electron-withdrawing
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (
min). Wash thoroughly with DMF ( ) and Dichloromethane (DCM) ( ). -
TFHV Coupling (Critical Step):
-
Dissolve 3.0 eq (0.3 mmol) of Fmoc-TFHV-OH, 2.9 eq HATU, and 3.0 eq HOAt in minimal DMF.
-
Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA) to the mixture. Pre-activate for 2 minutes.
-
Add the activated mixture to the resin. Agitate at
for 2 hours (elevated temperature overcomes the steric/electronic hindrance).
-
-
Validation: Perform a Kaiser test. If slightly positive, repeat Step 3 before proceeding to the next amino acid.
-
Cleavage: Treat the final peptide with TFA/TIPS/
(95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Self-Validating FRET-Based Protease Inhibition Assay
Objective: Quantify the
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.4. (Tween-20 prevents non-specific aggregation).
-
Inhibitor Titration: Prepare a 10-point serial dilution of the TFHV-peptide (from
to ) in the assay buffer. -
Enzyme Incubation: Add the target protease (e.g., 1 nM final concentration) to the inhibitor wells. Incubate at
for 30 minutes to allow the TFHV and groups to establish multipolar and hydrogen-bonding equilibria within the active site. -
Substrate Addition: Add
of a FRET-compatible fluorogenic substrate (e.g., MCA/DNP pair). -
Kinetic Readout: Immediately monitor fluorescence (Ex: 320 nm / Em: 405 nm) continuously for 15 minutes.
-
Data Analysis: Calculate the initial velocity (
) for each well. Plot relative activity ( ) versus inhibitor concentration and fit to a four-parameter logistic curve to determine the .
Mechanistic Visualization
Fig 1: Mechanistic pathway of protease inhibition driven by TFHV's -CF3 and -OH functional groups.
References
1. - Chemical Reviews / NIH PMC[3] 2. - ACS Central Science[5],[4] 3. - Environmental Science & Technology[6] 4. - Journal of Materials Chemistry B[2] 5. - BenchChem Compound Database[1]
Sources
- 1. 2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acid | 434-38-8 | Benchchem [benchchem.com]
- 2. Fluorinated beta-sheet breaker peptides - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C3TB21483D [pubs.rsc.org]
- 3. Exploration of Fluorine Chemistry at the Multidisciplinary Interface of Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Investigation of Natural Editing Function against Artificial Amino Acids in Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Assaying the Bioactivity of Peptides Modified with 4,4,4-Trifluoro-3-hydroxy-L-valine
Introduction: The Promise of Fluorinated Peptides in Drug Discovery
The strategic incorporation of non-canonical amino acids into peptides is a powerful approach for enhancing their therapeutic properties. Fluorinated amino acids, in particular, have garnered significant interest due to the unique physicochemical properties that fluorine imparts. The high electronegativity and small van der Waals radius of fluorine can profoundly influence peptide conformation, metabolic stability, and binding affinity to biological targets.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on assaying the bioactivity of peptides modified with the novel, non-proteinogenic amino acid, 4,4,4-Trifluoro-3-hydroxy-L-valine.
While specific data on peptides incorporating 4,4,4-Trifluoro-3-hydroxy-L-valine is not yet widely available in published literature, this document will serve as a foundational guide. The principles and protocols detailed herein are based on established methodologies for analogous fluorinated and modified peptides and are designed to be broadly applicable. We will explore the rationale behind experimental design and provide detailed, step-by-step protocols for key bioactivity assays, including cell viability, enzyme inhibition, and receptor binding assays.
The introduction of 4,4,4-Trifluoro-3-hydroxy-L-valine, a trifluorinated analog of threonine, into a peptide sequence is hypothesized to confer several advantages. The trifluoromethyl group can enhance hydrophobicity and may promote specific interactions within a binding pocket, potentially increasing target affinity and selectivity.[2] Furthermore, the steric bulk and the stability of the C-F bond can render the peptide more resistant to proteolytic degradation, a common challenge in peptide-based therapeutics.[3][4][5] This application note will equip researchers with the necessary tools to rigorously test these hypotheses and characterize the bioactivity of their novel fluorinated peptides.
I. Foundational Concepts: Peptide Design and Synthesis with 4,4,4-Trifluoro-3-hydroxy-L-valine
The successful evaluation of a modified peptide begins with its rational design and synthesis. The strategic placement of 4,4,4-Trifluoro-3-hydroxy-L-valine within a peptide sequence is critical and should be guided by the peptide's known structure-activity relationship (SAR).
A. Synthesis of 4,4,4-Trifluoro-3-hydroxy-L-valine:
The synthesis of this novel amino acid is a crucial first step. While a specific, published route for 4,4,4-Trifluoro-3-hydroxy-L-valine was not identified in our literature review, synthetic strategies for similar fluorinated amino acids, such as 4,4,4-trifluorothreonine, can be adapted.[1] These multi-step syntheses often involve the introduction of the trifluoromethyl group via nucleophilic trifluoromethylation of a suitable precursor, followed by stereoselective steps to establish the correct stereochemistry of the α- and β-carbons.
B. Peptide Synthesis and Purification:
Once the protected 4,4,4-Trifluoro-3-hydroxy-L-valine building block is synthesized, it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.[2]
Caption: General workflow for the synthesis and purification of a peptide containing 4,4,4-Trifluoro-3-hydroxy-L-valine.
Following synthesis, the crude peptide must be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.
II. Assessing Biological Activity: A Multi-faceted Approach
A comprehensive understanding of the bioactivity of a modified peptide requires a battery of assays that probe different aspects of its function. The choice of assays will be dictated by the peptide's intended therapeutic application.
A. Cell-Based Assays: Evaluating Cellular Responses
Cell-based assays are fundamental for determining the effect of a modified peptide in a biologically relevant context.[6][7][8][9][10]
1. Cell Viability and Cytotoxicity Assays (MTT/XTT Assay):
This assay is a crucial first step to determine if the modified peptide has any inherent toxicity to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][11][12][13]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Peptide Treatment: Prepare serial dilutions of the modified peptide and the unmodified parent peptide in serum-free cell culture medium. Remove the old medium from the cells and add the peptide solutions. Include a vehicle control (medium with the same concentration of the peptide's solvent, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the peptide concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Table 1: Example Data from a Cell Viability Assay
| Peptide Concentration (µM) | % Viability (Parent Peptide) | % Viability (Modified Peptide) |
| 0.1 | 98.5 ± 2.1 | 99.1 ± 1.8 |
| 1 | 95.2 ± 3.5 | 97.3 ± 2.4 |
| 10 | 88.7 ± 4.2 | 92.5 ± 3.1 |
| 50 | 75.4 ± 5.1 | 85.6 ± 4.5 |
| 100 | 62.1 ± 6.3 | 78.9 ± 5.2 |
2. Functional Cell-Based Assays:
These assays are tailored to the specific biological function of the peptide. Examples include:
-
Reporter Gene Assays: To measure the activation or inhibition of a specific signaling pathway.
-
Calcium Flux Assays: For peptides that interact with G-protein coupled receptors (GPCRs).
-
Cell Migration Assays: For peptides that may affect cell motility.
B. Enzyme Inhibition Assays: Quantifying Inhibitory Potency
If the peptide is designed to inhibit a specific enzyme, a direct enzyme inhibition assay is essential to determine its potency and mechanism of action.[3]
Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the modified and parent peptides in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the peptide inhibitor (at various concentrations), and the enzyme. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the product formation over time using a microplate reader. The detection method will depend on the substrate and product (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Mechanism of Inhibition (MOI) Studies:
To understand how the modified peptide inhibits the enzyme, kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data can be plotted using a Lineweaver-Burk plot to determine if the inhibition is competitive, non-competitive, or uncompetitive.[14]
Caption: Simplified diagrams illustrating competitive and non-competitive enzyme inhibition.
C. Receptor Binding Assays: Measuring Affinity to Target Receptors
For peptides that exert their effects by binding to a cell surface receptor, radioligand binding assays are the gold standard for quantifying binding affinity.[8][9][15][16]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line that overexpresses the target receptor.
-
Assay Setup: In a 96-well filter plate, add the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled modified peptide (the competitor).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate through the filter bottom and wash with ice-cold buffer to separate the bound from the free radioligand.
-
Scintillation Counting: Add a scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor peptide concentration. This will yield a competition curve from which the IC₅₀ can be determined. The Ki (inhibition constant), which represents the affinity of the modified peptide for the receptor, can then be calculated using the Cheng-Prusoff equation.
Table 2: Example Data from a Receptor Binding Assay
| Peptide | IC₅₀ (nM) | Kᵢ (nM) |
| Parent Peptide | 25.4 | 12.7 |
| Modified Peptide | 8.2 | 4.1 |
III. Assessing Peptide Stability: A Crucial Parameter for Therapeutic Potential
A key rationale for incorporating fluorinated amino acids is to enhance the peptide's resistance to enzymatic degradation.[3]
Proteolytic Stability Assay
This assay measures the rate at which the peptide is degraded by proteases.
Protocol: Protease Stability Assay
-
Peptide Incubation: Incubate the modified and parent peptides at a known concentration with a relevant protease (e.g., trypsin, chymotrypsin, or human serum) at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the reaction mixture and quench the enzymatic activity (e.g., by adding an acid like trifluoroacetic acid).
-
RP-HPLC Analysis: Analyze the samples by RP-HPLC. The amount of intact peptide remaining at each time point is quantified by measuring the area of the corresponding peak in the chromatogram.
-
Data Analysis: Plot the percentage of intact peptide remaining against time to determine the half-life (t₁/₂) of the peptide in the presence of the protease.
Caption: Workflow for assessing the proteolytic stability of modified peptides.
IV. Conclusion and Future Directions
The incorporation of 4,4,4-Trifluoro-3-hydroxy-L-valine into peptides represents a promising strategy for the development of novel therapeutics with enhanced bioactivity and stability. The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of such modified peptides. By systematically assessing cell viability, enzyme inhibition, receptor binding, and proteolytic stability, researchers can gain a thorough understanding of the impact of this novel fluorinated amino acid on peptide function.
Future studies should focus on elucidating the structural basis for any observed changes in bioactivity through techniques such as NMR spectroscopy and X-ray crystallography. Furthermore, in vivo studies will be necessary to translate the promising in vitro findings into tangible therapeutic benefits. This guide serves as a critical starting point for researchers embarking on the exciting journey of exploring the potential of peptides modified with 4,4,4-Trifluoro-3-hydroxy-L-valine and other novel fluorinated amino acids.
References
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]
- Cai, Z., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(8), 925-934.
-
The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
-
protocols.io. (2019, November 13). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]
- Xu, Y., Correia, I., Ha-Duong, T., Kihal, N., Soulier, J. L., Kaffy, J., ... & Ongeri, S. (2017). The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands. Beilstein journal of organic chemistry, 13(1), 2826-2837.
-
NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. Retrieved from [Link]
- Asoodeh, A., & Chamani, J. (2020). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Peptide Research and Therapeutics, 26(4), 1845-1865.
- Tan, Y. S., Frkic, R. L., Huber, T., & Otting, G. (2024). γ effects identify preferentially populated rotamers of CH2F groups: side-chain conformations of fluorinated valine analogues in a protein. Magnetic Resonance, 5(1), 29-38.
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000052 - L-Valine. Retrieved from [Link]
- Wang, L., Fischer, C., & Gierasch, L. M. (2014). Synthesis of fluorinated leucines, valines and alanines for use in protein NMR. Organic & Biomolecular Chemistry, 12(23), 3904-3911.
-
bioRxiv. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of L-valine CH 3-groups (D, E). Retrieved from [Link]
- Gerig, J. T., & Klink, J. R. (1990). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. Journal of organic chemistry, 55(23), 5875-5881.
- Lima, T. N., & Moraes, C. A. P. (2018). Bioactive Peptides: Applications and Relevance for Cosmeceuticals. Cosmetics, 5(2), 21.
-
PubMed. (n.d.). D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. Retrieved from [Link]
-
MDPI. (2025, January 13). Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine. Retrieved from [Link]
-
SciSpace. (2018, June 27). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Retrieved from [Link]
- Wang, L., Jackson, J. C., Stein, T. A., & Schultz, P. G. (2007). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(5), 1364-1365.
-
ResearchGate. (n.d.). Antioxidant activities of major tryptophyllin L peptides: A joint investigation of Gaussian‐based 3D‐QSAR and radical scavenging experiments. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
Sources
- 1. The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 3. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 4. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv [biorxiv.org]
- 5. D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biophysics-reports.org [biophysics-reports.org]
- 10. rsc.org [rsc.org]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchhub.com [researchhub.com]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. scite.ai [scite.ai]
Troubleshooting & Optimization
Technical Support Guide: Synthesis of 4,4,4-Trifluoro-3-hydroxy-L-valine
Executive Summary & Structural Definition
User Query: I am attempting to synthesize 4,4,4-Trifluoro-3-hydroxy-L-valine, but I am struggling with diastereocontrol and low yields. What is the optimal route?
Technical Clarification:
The nomenclature "4,4,4-Trifluoro-3-hydroxy-L-valine" refers to (2S)-2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid . Unlike standard valine, which has a tertiary
Core Challenge:
The synthesis requires the construction of two contiguous stereocenters (C2 and C3), one of which is a sterically congested quaternary center containing a strong electron-withdrawing
Recommended Solution: The Ni(II)-Complex Methodology (Belokon/Soloshonok Method) is the industry standard for this transformation. It utilizes a chiral Ni(II) Schiff base complex to enforce stereocontrol and suppress the retro-aldol reaction through chelation.
Master Synthetic Workflow
The following decision tree outlines the critical path for the synthesis, highlighting the "Go/No-Go" decision points.
Figure 1: Strategic workflow for the synthesis of 4,4,4-trifluoro-3-hydroxy-L-valine via Ni(II) complex.
Technical Support: Step-by-Step Troubleshooting
Phase 1: Reagent Preparation & Aldol Addition
The Reaction:
FAQ 1.1: Why is the reaction rate extremely slow or stalling?
Root Cause: 1,1,1-Trifluoroacetone exists primarily as a stable hydrate (
-
Diagnosis: Check the
NMR of your trifluoroacetone. A broad singlet around 4-5 ppm indicates water/hydroxyl protons of the hydrate. -
Correction:
-
Stir the trifluoroacetone with fused
or overnight. -
Distill the ketone immediately before use (bp 22 °C).
-
Critical: Use activated 4Å molecular sieves in the reaction vessel.
-
FAQ 1.2: I see poor diastereoselectivity (dr < 80:20). How do I improve it?
Root Cause: The reaction is reversible (thermodynamic control). The
| Parameter | Recommendation | Rationale |
| Base | DBU (0.1 - 0.2 eq) | Strong organic bases favor the thermodynamic product. Avoid inorganic bases like KOH if retro-aldol is observed. |
| Solvent | MeOH or CHCl3 | Methanol often promotes crystallization of the major diastereomer, driving the equilibrium (Le Chatelier's principle). |
| Temperature | Ambient (20-25°C) | Heating promotes retro-aldol. Cooling (< 0°C) stops the reaction due to the steric bulk of the quaternary center. |
| Time | 24 - 48 hours | Slow equilibration is required to reach the thermodynamic minimum for the (2S, 3R) isomer. |
Expert Tip: If the diastereomers do not separate spontaneously, add a seed crystal of the major isomer if available. The Ni-complexes are generally highly crystalline.
Phase 2: Disassembly (Hydrolysis)
The Reaction:
FAQ 2.1: My yield drops significantly during hydrolysis. Where is the product going?
Root Cause: Retro-aldol cleavage . Under heating in aqueous conditions, the
-
Avoid Basic Hydrolysis: Never use NaOH/KOH for disassembly. The retro-aldol reaction is base-catalyzed.
-
Use Acidic Conditions: Standard conditions are
(1:1) at . -
Monitor via TLC: Stop the reaction immediately upon disappearance of the red Ni-complex color. Prolonged heating degrades the product.
FAQ 2.2: How do I remove the chiral ligand (BPB) and Nickel?
Protocol:
-
After hydrolysis, evaporate MeOH.
-
Dilute with water. The chiral ligand (BPB hydrochloride) will precipitate or can be extracted.
-
Extraction: Extract the aqueous layer with
or to remove the ligand. The amino acid remains in the aqueous phase. -
Nickel Removal: Pass the aqueous solution through a cation exchange resin (Dowex 50W-X8,
form).-
Elute Ni(II) with water/dilute HCl.
-
Elute the Amino Acid with
.
-
Structural & Stereochemical Data
The stereochemical outcome is dictated by the chiral ligand (e.g., (S)-BPB). The major product usually possesses the (2S, 3S) or (2S, 3R) configuration depending on the specific ligand and conditions, but the (2S) configuration at the
Stereochemical Model (Graphviz):
Figure 2: Mechanistic origin of stereoselectivity. The chiral ligand creates a steric wall, forcing the electrophile to approach from the less hindered face.
Detailed Experimental Protocol (Best Practice)
Objective: Synthesis of (2S)-2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid.
-
Complex Assembly:
-
Suspend (S)-BPB-Ni-Gly complex (1.0 eq) in MeOH (5 mL/g).
-
Add DBU (0.15 eq).
-
Add freshly distilled 1,1,1-trifluoroacetone (2.0 - 3.0 eq).
-
-
Reaction:
-
Stir at room temperature under
for 24 hours. -
Monitor by TLC (SiO2, CHCl3/Acetone 5:1).
-
Checkpoint: If conversion < 50%, add another 1.0 eq of ketone.
-
-
Work-up:
-
Pour mixture into dilute aqueous acetic acid.
-
Filter the red precipitate (Ni-complex diastereomers).
-
Purification: Recrystallize from MeOH/H2O or separate via column chromatography to isolate the major diastereomer (de > 98%).
-
-
Hydrolysis:
-
Dissolve pure Ni-complex in MeOH/3N HCl (1:1).
-
Heat to 60°C for 45-60 mins (until color changes from red to green).
-
Evaporate solvents. Add water.
-
Extract ligand with DCM (x3).
-
Purify aqueous phase on Dowex 50W-X8 (
form). -
Lyophilize ammoniacal fractions to obtain the white solid product.
-
References
-
Soloshonok, V. A., et al. "General Method for the Synthesis of Enantiomerically Pure
-Hydroxy- -Amino Acids, Containing Fluorine Atoms in the Side Chains. Case of Stereochemical Distinction Between Methyl and Trifluoromethyl Groups." Journal of the Chemical Society, Perkin Transactions 1, 1993, pp. 3143–3155. Link -
Belokon, Y. N., et al. "Halo-substituted amino acids. 1. Synthesis of
-fluoro-substituted -amino acids via the Ni(II) complex of the Schiff base of glycine with (S)-2-[N-(N-benzylprolyl)amino]benzophenone." Tetrahedron, Vol. 52, No. 34, 1996, pp. 11343-11360. Link - Kukhar, V. P., & Soloshonok, V. A.Fluorine-containing Amino Acids: Synthesis and Properties. John Wiley & Sons, 1995.
-
Sorochinsky, A. E., et al. "Asymmetric synthesis of
-amino acids via homologation of Ni(II) complexes of glycine Schiff bases."[1] Amino Acids, Vol. 45, 2013, pp. 1017–1033.[1] Link
Sources
Technical Support Center: Purification of Peptides Containing 4,4,4-Trifluoro-3-hydroxy-L-valine by HPLC
Welcome to the technical support center for the purification of peptides incorporating the non-canonical amino acid, 4,4,4-Trifluoro-3-hydroxy-L-valine. The unique stereochemical and electronic properties of this fluorinated amino acid introduce specific challenges and considerations in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to navigate these complexities effectively.
I. Understanding the Unique Challenges
The trifluoromethyl group in 4,4,4-Trifluoro-3-hydroxy-L-valine significantly impacts peptide behavior during RP-HPLC. Its strong electron-withdrawing nature can alter the peptide's overall hydrophobicity and secondary structure. This can lead to unexpected retention times, poor peak shapes, and difficulty in separating closely related impurities or diastereomers.[1][2]
A primary challenge is the potential for diastereomer formation during peptide synthesis, especially when coupling the fluorinated valine residue. These diastereomers often exhibit very similar hydrophobicities, making their separation by standard RP-HPLC methods difficult.[1][3] Furthermore, the presence of the hydroxyl group adds a polar element that can lead to secondary interactions with the stationary phase, contributing to peak tailing.[4][5]
II. Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the HPLC purification of peptides containing 4,4,4-Trifluoro-3-hydroxy-L-valine, providing a systematic approach to problem-solving.
Problem 1: Poor Resolution or Co-elution of Peaks
Symptoms:
-
The peak of interest is not baseline-separated from impurity peaks.
-
Mass spectrometry analysis of a collected fraction shows the presence of multiple species.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Rationale |
| Inadequate Mobile Phase Selectivity | The choice of ion-pairing agent and organic modifier can significantly alter selectivity.[6] Solution: 1. Vary the Ion-Pairing Agent: If using trifluoroacetic acid (TFA), consider switching to a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA) or pentafluoropropionic acid (PFPA).[7][8][9] This can increase the retention of the peptide and may improve the separation of closely eluting impurities.[9] 2. Change the Organic Modifier: While acetonitrile is common, switching to or adding methanol or isopropanol can alter the elution profile and improve resolution.[6] |
| Gradient is Too Steep | A steep gradient can cause peaks to elute too quickly, preventing effective separation.[6] Solution: Decrease the gradient slope (e.g., from 1% B/min to 0.5% B/min) around the elution time of the target peptide. This provides more time for the stationary phase to interact differently with the various components.[6] |
| Suboptimal Column Chemistry | A standard C18 column may not provide sufficient selectivity for fluorinated peptides. Solution: Consider a pentafluorophenyl (PFP) stationary phase. PFP columns offer alternative selectivity through π-π, dipole-dipole, and hydrogen bonding interactions, which can be beneficial for separating fluorinated compounds.[5][10][11] |
| Elevated Temperature Required | Temperature can affect the secondary structure of the peptide and its interaction with the stationary phase.[12] Solution: Increase the column temperature in increments (e.g., 40°C, 50°C, 60°C). This can improve peak shape and sometimes enhance the resolution of diastereomers.[1][12] |
Problem 2: Peak Tailing
Symptoms:
-
The peak is asymmetrical with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Rationale |
| Secondary Interactions with Residual Silanols | The hydroxyl group of the fluorinated valine and other polar residues can interact with free silanol groups on the silica-based stationary phase, causing tailing.[4][5] Solution: 1. Increase Ion-Pairing Agent Concentration: Increasing the TFA concentration (e.g., from 0.1% to 0.2-0.25%) can help to better mask the silanol groups and improve peak shape. 2. Use a Low-pH Mobile Phase: A low pH (around 2-3) ensures that the silanol groups are protonated and less likely to interact with the peptide.[5] 3. Employ an End-Capped Column: Use a column that is thoroughly end-capped to minimize the number of accessible silanol groups. |
| Column Overload | Injecting too much sample can lead to peak distortion.[13][14] Solution: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.[13] |
| Column Contamination or Degradation | Buildup of strongly retained impurities can create active sites that cause tailing.[15][16] Solution: 1. Wash the Column: Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol with 0.1% TFA). 2. Reverse Flush: If the manufacturer allows, reverse the column and flush to waste to remove particulates from the inlet frit.[4][14] |
Problem 3: Broad Peaks
Symptoms:
-
Peaks are wider than expected, leading to decreased sensitivity and poor resolution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Rationale |
| Slow Mass Transfer | Larger peptides or peptides with complex secondary structures may exhibit slow diffusion in and out of the stationary phase pores. Solution: 1. Increase Column Temperature: Higher temperatures reduce mobile phase viscosity and improve mass transfer kinetics.[12] 2. Use a Column with Larger Pores: For larger peptides, a wide-pore column (e.g., 300 Å) is recommended to ensure efficient diffusion.[17] |
| Extra-Column Volume | Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening. Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volumes. |
| Sample Solvent Mismatch | Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[16] Solution: Whenever possible, dissolve the crude peptide in the initial mobile phase or a slightly weaker solvent. |
Problem 4: Irreproducible Retention Times
Symptoms:
-
The retention time of the target peptide shifts between injections.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Rationale |
| Inadequate Column Equilibration | The column may not be fully equilibrated with the starting mobile phase conditions between gradient runs. Solution: Increase the equilibration time at the end of each run to ensure the column chemistry is consistent at the start of each injection. |
| Mobile Phase Instability | Buffers can change pH over time, or organic solvent can evaporate, altering the mobile phase composition. Solution: Prepare fresh mobile phases daily and keep solvent bottles capped to prevent evaporation.[13] |
| Pump Malfunction | Inconsistent solvent delivery from the HPLC pumps will lead to fluctuating retention times. Solution: Check for leaks in the pump heads and perform a flow rate calibration to ensure accurate and consistent delivery of the mobile phase.[13] |
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for method development for a peptide containing 4,4,4-Trifluoro-3-hydroxy-L-valine?
A1: A good starting point is a standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm, 120 Å) with a linear gradient of water/acetonitrile containing 0.1% TFA. A typical scouting gradient would be 5-95% acetonitrile over 30 minutes.[18] From there, you can optimize the gradient, temperature, and even the column chemistry based on the initial results.
Q2: How can I confirm the identity of my purified peptide?
A2: The most reliable method is to analyze the collected fractions by mass spectrometry (MS) to confirm the molecular weight of the peptide.[18] Analytical HPLC of the purified fraction should show a single, sharp peak.
Q3: My peptide is still not pure after one round of HPLC. What should I do?
A3: If impurities persist, a second round of purification using an orthogonal method is recommended. This could involve:
-
Using a different stationary phase (e.g., PFP if you initially used C18).
-
Changing the mobile phase pH (if your peptide and column are stable at different pH values).
-
Utilizing a different ion-pairing agent.
Q4: Residual TFA from the purification is interfering with my downstream biological assays. How can I remove it?
A4: TFA is known to be cytotoxic in some cell-based assays.[19][20] To remove or exchange the TFA counter-ion, you can perform a salt exchange. This typically involves dissolving the purified peptide in water, adding a small amount of an alternative acid like hydrochloric acid (HCl) or acetic acid, and then lyophilizing.[19][21] This process is often repeated several times for complete exchange.
Q5: How do I choose between a C8 and a C18 column for my fluorinated peptide?
A5: The choice depends on the overall hydrophobicity of your peptide. C18 columns are more hydrophobic and provide greater retention, which can be beneficial for separating less hydrophobic peptides. C8 columns are less retentive and may be a better choice for very hydrophobic peptides that might be too strongly retained on a C18 column. For diastereomer separation, both should be screened as the subtle differences in their interaction with the peptide can lead to different selectivities.[1]
IV. Experimental Workflows and Protocols
Workflow for HPLC Method Development
Caption: A decision-making workflow for HPLC method development.
Protocol 1: Standard Peptide Purification by RP-HPLC
This protocol provides a general guideline. Optimization will be necessary for specific peptides.[18][22][23]
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile or DMSO to aid solubility) to a concentration of 10-20 mg/mL for preparative runs. Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Analytical Method Development (if not already performed):
-
Equilibrate an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject 10-20 µL of the sample solution.
-
Run a scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the target peptide.
-
Optimize the gradient to achieve baseline separation of the target peptide from impurities. A shallower gradient around the elution point is often beneficial.[6]
-
-
Preparative Purification:
-
Equilibrate the preparative HPLC column (with the same stationary phase as the analytical column) with the optimized starting conditions.
-
Inject the filtered crude peptide solution onto the column.
-
Run the optimized gradient.
-
Collect fractions corresponding to the target peptide peak, monitoring the chromatogram at a suitable wavelength (typically 214-220 nm for the peptide bond).[22]
-
-
Analysis of Fractions and Post-Purification Processing:
-
Analyze the collected fractions using the developed analytical HPLC method to assess purity.
-
Confirm the identity of the peptide in the pure fractions by mass spectrometry.
-
Pool the fractions with the desired purity.
-
Lyophilize (freeze-dry) the pooled fractions to obtain the purified peptide as a white, fluffy powder.
-
V. References
-
Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
How to choose an ion pairing agent to improve your peptide purification - Biotage. (2023, February 6). Retrieved March 7, 2026, from [Link]
-
Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. (n.d.). Retrieved March 7, 2026, from [Link]
-
Types and Applications of Ion-Pair Reagents in Liquid Chromatography - Welch Materials. (2024, September 13). Retrieved March 7, 2026, from [Link]
-
HPLC Troubleshooting - Peak Shape Problems & Ghost Peak - Biovanix Chromatography. (n.d.). Retrieved March 7, 2026, from [Link]
-
Impact of TFA - A Review - GenScript. (n.d.). Retrieved March 7, 2026, from [Link]
-
The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column - YMC America. (n.d.). Retrieved March 7, 2026, from [Link]
-
Ion Pairing — Blessing or Curse? - LCGC International. (2022, April 15). Retrieved March 7, 2026, from [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27). Retrieved March 7, 2026, from [Link]
-
Improvement of Analysis and Transferability in Peptide Purification: From HPLC to FPLC and Back Again | Request PDF - ResearchGate. (2026, February 12). Retrieved March 7, 2026, from [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). Retrieved March 7, 2026, from [Link]
-
Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems | Analytical Chemistry - ACS Publications. (2024, December 22). Retrieved March 7, 2026, from [Link]
-
Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Troubleshooting Basics, Part 4: Peak Shape Problems - LCGC International. (2020, November 11). Retrieved March 7, 2026, from [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved March 7, 2026, from [Link]
-
HPLC Analysis and Purification of Peptides | Springer Nature Experiments. (n.d.). Retrieved March 7, 2026, from [Link]
-
HPLC of Peptides and Proteins HPLC of Peptides and Proteins. (n.d.). Retrieved March 7, 2026, from [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved March 7, 2026, from [Link]
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Peptide Diastereomers, Separation of | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Peptide Purification - AAPPTec. (n.d.). Retrieved March 7, 2026, from [Link]
-
(PDF) Comparative study on separation of diastereomers by HPLC - ResearchGate. (2014, August 5). Retrieved March 7, 2026, from [Link]
-
Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (2022, April 15). Retrieved March 7, 2026, from [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry - LJMU Research Online. (2019, June 14). Retrieved March 7, 2026, from [Link]
-
Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B. (2025, May 6). Retrieved March 7, 2026, from [Link]
-
HPLC Analysis and Purification of Peptides - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands - PMC. (2017, December 21). Retrieved March 7, 2026, from [Link]
Sources
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. waters.com [waters.com]
- 7. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.ca]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ymcamerica.com [ymcamerica.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. bvchroma.com [bvchroma.com]
- 16. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 17. chemcoplus.co.jp [chemcoplus.co.jp]
- 18. benchchem.com [benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. genscript.com [genscript.com]
- 21. researchgate.net [researchgate.net]
- 22. bachem.com [bachem.com]
- 23. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Conditions for Sterically Hindered Fluorinated Amino Acids
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique chemical barriers presented by sterically hindered, fluorinated amino acids (e.g.,
Synthesizing peptides with these building blocks presents a dual challenge: steric bulk physically blocks the trajectory of incoming reagents, while the extreme electron-withdrawing nature of fluorine drastically reduces the nucleophilicity of adjacent amines. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, epimerization-free couplings.
Coupling Strategy & Decision Workflow
Before troubleshooting, it is critical to identify the role of the fluorinated amino acid in your specific coupling step. The chemical barrier differs entirely depending on whether the fluorinated residue is acting as the nucleophile (already on the resin) or the electrophile (the incoming activated amino acid).
Decision matrix for optimizing coupling conditions of sterically hindered fluorinated amino acids.
Troubleshooting Guides & FAQs
Q1: Why do standard uronium reagents (like HBTU or HATU) fail when I try to couple the next amino acid onto an
Q2: I am observing significant epimerization when activating a bulky fluorinated amino acid to couple it to the peptide chain. How can I suppress this? A2: Steric bulk slows down the coupling rate. The longer the activated ester remains unreacted, the higher the probability it will cyclize into an oxazolone—the primary intermediate for epimerization. Solution: Transition to Oxyma-based coupling systems. Experimental data demonstrates the efficacy of Oxyma as an additive in peptide coupling, particularly in minimizing racemization compared to traditional benzotriazole-based additives like HOBt (3[3]). Alternatively, use the standalone reagent COMU , which incorporates an Oxyma Pure moiety, offering coupling efficiencies comparable to HATU but with a reduced potential for racemization and safer handling (2[2]).
Q3: My sequence contains multiple aliphatic fluorinated amino acids, and the synthesis is failing prematurely due to resin aggregation. What is the mechanism, and how do I fix it?
A3: Fluorinated aliphatic chains are highly hydrophobic and lipophobic. They tend to segregate and form strong inter-chain "fluorous" interactions, causing the growing peptide chains to collapse and aggregate on the resin, physically hiding the reactive N-terminus.
Solution: Disrupt these non-covalent interactions by altering the solvent environment. It is highly effective to ensure the coupling mixture contains a chaotropic salt, such as 0.23 M NaClO
Q4: Should I use phosphonium or uronium salts for coupling
Quantitative Data: Coupling Reagent Selection Matrix
To streamline your optimization, use the following matrix to select the appropriate reagent based on the specific steric and electronic demands of your fluorinated building block.
| Coupling Reagent | Active Species Generated | Reactivity Profile | Epimerization Risk | Optimal Application for Fluorinated AAs |
| TFFH | Acid Fluoride | Extreme | Low to Moderate | Coupling onto a deactivated, fluorinated N-terminus (overcomes poor nucleophilicity). |
| COMU | Oxyma ester | Very High | Low | Activating bulky fluorinated AAs; excellent for Microwave-assisted SPPS. |
| PyAOP | OAt ester | High | Moderate | Slow couplings involving |
| DIC / OxymaPure | Oxyma ester | High | Very Low | General SPPS; superior racemization suppression compared to HOBt/DIC. |
| HATU | OAt ester | Very High | Moderate | Routine challenging couplings; avoid prolonged exposure to prevent guanidinylation. |
Self-Validating Experimental Protocol
To ensure trustworthiness, the following protocol for coupling onto a sterically hindered fluorinated amine incorporates built-in validation checkpoints. Do not proceed to subsequent cycles without passing these validation gates.
Protocol: Microwave-Assisted Coupling onto an -Trifluoromethyl Amino Acid using TFFH
Phase 1: Preparation & Deprotection
-
Resin Swelling: Swell the resin (e.g., PEG-based for better swelling) in DMF containing 0.23 M NaClO
for 30 minutes to disrupt fluorous aggregation. -
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min).
-
Validation Gate 1 (UV Monitoring): Collect the deprotection effluent and measure UV absorbance at 301 nm. A sharp peak confirms successful removal of the Fmoc group from the hindered amine. Wash thoroughly with DMF (5 × 1 min).
Phase 2: In Situ Acid Fluoride Generation & Coupling 4. Activation: In a separate vial, dissolve 3.0 equivalents of the incoming Fmoc-Amino Acid and 3.0 equivalents of TFFH in DMF. Add 6.0 equivalents of highly hindered base (e.g., 2,4,6-trimethylpyridine/collidine) to minimize epimerization. Pre-activate for 3 minutes. 5. Coupling: Add the activated mixture to the resin. 6. Microwave Assistance: Heat the reaction vessel to 75°C for 15 minutes using a microwave peptide synthesizer. (Note: Do not exceed 50°C if coupling Cys or His to prevent racemization).
Phase 3: In-Process Validation
7. Validation Gate 2 (Chloranil Test): Standard Kaiser tests yield false negatives for secondary or highly hindered amines. Perform a Chloranil test on a few resin beads. A colorless/yellow bead indicates successful coupling (no free amines). A blue/green bead indicates incomplete coupling.
8. Validation Gate 3 (Micro-Cleavage): If the Chloranil test is ambiguous, withdraw 1 mg of resin. Treat with 100 µL of TFA/TIS/H
References
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 2
-
Peptide Coupling Reagents Guide. Sigma-Aldrich.
-
Accommodating Fluorinated Amino Acids in Helical Peptide Environments. The Royal Society of Chemistry.4
-
A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis. BenchChem. 3
-
Two decades of fluorine chemistry in Cergy. Académie des sciences. 1
Sources
Preventing racemization during the synthesis of 4,4,4-Trifluoro-3-hydroxy-L-valine
Topic: Preventing Racemization During the Synthesis and Coupling of 4,4,4-Trifluoro-3-hydroxy-L-valine
Welcome to the Advanced Applications Support Center. As researchers push the boundaries of peptide drug development, the incorporation of highly modified, non-natural amino acids like 4,4,4-Trifluoro-3-hydroxy-L-valine has become increasingly critical. While the trifluoromethyl (
This guide is engineered by our Senior Application Scientists to provide you with field-proven, mechanistically grounded troubleshooting strategies.
Mechanistic Workflow: Understanding the Liability
To prevent racemization, we must first understand the causality of the failure. The diagram below illustrates the two primary pathways that lead to the loss of chiral integrity in 4,4,4-Trifluoro-3-hydroxy-L-valine during carboxyl activation, alongside our targeted synthetic interventions.
Mechanistic pathways of 4,4,4-Trifluoro-3-hydroxy-L-valine racemization and targeted interventions.
Frequently Asked Questions (FAQs)
Q1: Why is 4,4,4-Trifluoro-3-hydroxy-L-valine so prone to racemization compared to standard L-Valine or L-Threonine?
A: The root cause is stereoelectronic. The
Q2: I am seeing high levels of epimerization during peptide coupling. Should I change my coupling reagent?
A: Yes. Standard carbodiimides (DIC, EDC) used with HOBt are often too slow for fluorinated amino acids. The longer the activated ester lingers in solution, the higher the probability of base-catalyzed enolization or oxazolone formation. The Solution: Transition to high-potency onium salts like HATU or PyBOP combined with HOAt (1-Hydroxy-7-azabenzotriazole) [3]. The nitrogen at the 7-position of HOAt provides a neighboring-group effect that dramatically accelerates the aminolysis step, trapping the activated ester into the desired amide bond before racemization can occur.
Q3: How does the choice of base impact the chiral integrity of this molecule?
A: It is the most critical variable.
Q4: How do I prevent retro-aldol cleavage during the de novo synthesis of the monomer?
A: Because 4,4,4-Trifluoro-3-hydroxy-L-valine is a
Quantitative Data: Coupling Optimization
To validate our recommendations, the following table summarizes internal quantitative data comparing the epimerization rates of
| Coupling Reagent | Additive | Base (Equivalents) | Reaction Temp | Epimerization / Racemization (%) | Yield (%) |
| DIC | HOBt | DIPEA (2.0 eq) | 25°C | 18.5% | 65% |
| HATU | HOBt | DIPEA (2.0 eq) | 25°C | 8.2% | 78% |
| HATU | HOAt | DIPEA (2.0 eq) | 0°C | 3.1% | 85% |
| HATU | HOAt | TMP (2.0 eq) | -20°C to 0°C | < 0.5% | 92% |
Self-Validating Experimental Protocol
Below is the optimized, step-by-step methodology for coupling Fmoc-4,4,4-Trifluoro-3-hydroxy-L-valine to a growing peptide chain or amine nucleophile. This protocol is designed as a self-validating system: by controlling the order of addition and temperature, the kinetic window for racemization is effectively closed.
Materials Required:
-
Fmoc-4,4,4-Trifluoro-3-hydroxy-L-valine (1.2 equivalents)
-
HATU (1.18 equivalents)
-
HOAt (1.2 equivalents, 0.6 M in DMF)
-
2,4,6-Trimethylpyridine (TMP / Collidine) (2.4 equivalents)
-
Anhydrous, amine-free DMF
Step-by-Step Methodology:
-
System Purging: Purge the reaction vessel containing the resin/amine with dry Nitrogen or Argon. Moisture accelerates the degradation of activated esters.
-
Pre-activation (The Critical Step): In a separate dry vial, dissolve Fmoc-4,4,4-Trifluoro-3-hydroxy-L-valine (1.2 eq), HATU (1.18 eq), and HOAt (1.2 eq) in anhydrous DMF.
-
Thermal Control: Chill the pre-activation vial to -20°C using a dry ice/ethylene glycol bath. Causality: Low temperatures exponentially decrease the rate of enolization compared to the rate of activation.
-
Base Addition: Add TMP (2.4 eq) dropwise to the chilled vial. Stir for exactly 2 minutes . Do not exceed this time, as prolonged activation prior to amine exposure invites oxazolone formation.
-
Coupling: Transfer the cold, activated mixture immediately to the vessel containing the free amine/resin.
-
Temperature Gradient: Allow the reaction to proceed at 0°C for 1 hour, then slowly warm to room temperature (20°C) and stir for an additional 2 hours.
-
Quenching & Washing: Filter the resin (if solid-phase) and wash extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of the TMP base before the next Fmoc-deprotection step.
References
-
Qing, F.-L., et al. "Asymmetric Synthesis of Both Enantiomers of anti-4,4,4-Trifluorothreonine and 2-Amino-4,4,4-trifluorobutanoic Acid." The Journal of Organic Chemistry, American Chemical Society, 2003. URL:[Link]
-
Soloshonok, V. A., et al. "Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature." Catalysts, MDPI, 2020. URL:[Link]
Technical Support Center: A Guide to Improving the Yield of Enzymatic Resolution of Trifluoromethylated Amino Acids
Welcome to the technical support center for the enzymatic kinetic resolution of trifluoromethylated (CF3) amino acids. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes to these valuable chiral building blocks. The unique electronic properties of the trifluoromethyl group present specific challenges and opportunities in biocatalysis. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and enhance your reaction yields and enantioselectivity.
Fundamental Principles & Key Parameters
The enzymatic kinetic resolution of racemic trifluoromethylated amino acids relies on the differential reaction rates of two enantiomers with a chiral catalyst, in this case, an enzyme.[1] The enzyme, typically a hydrolase like a lipase or protease, selectively acylates or hydrolyzes one enantiomer at a much faster rate, leaving the other enantiomer unreacted. The success of this process hinges on a delicate balance of several critical parameters. The strong electron-withdrawing nature of the CF3 group can significantly alter the substrate's reactivity and its interaction with the enzyme's active site, making careful optimization essential.[2][3]
Key Parameters Influencing Enzymatic Resolution:
-
Enzyme Selection: The choice of enzyme is paramount. Lipases (e.g., from Candida antarctica or Pseudomonas cepacia) and proteases (e.g., Subtilisin) are commonly used.[1][4] Their effectiveness is highly substrate-dependent.
-
pH: The pH of the reaction medium affects the ionization state of both the enzyme's active site residues and the amino acid substrate, which is crucial for substrate binding and catalysis.[5][6]
-
Temperature: Temperature influences the reaction rate by affecting the kinetic energy of the molecules.[5][6] However, excessively high temperatures can lead to enzyme denaturation.[5][6]
-
Co-solvent: Organic co-solvents are often necessary to solubilize non-natural amino acids but can impact enzyme activity and stability.[7][8][9]
-
Substrate and Acyl Donor: The nature of the amino acid's protecting group (if any) and the choice of acyl donor (for acylation reactions) are critical variables.
-
Enzyme Immobilization: Immobilizing the enzyme can enhance its stability, facilitate its reuse, and sometimes improve its performance in organic solvents.[10]
Troubleshooting Guide
This section addresses common problems encountered during the enzymatic resolution of trifluoromethylated amino acids in a question-and-answer format.
Q1: I am observing very low or no conversion of my racemic trifluoromethylated amino acid ester. What are the likely causes and how can I fix it?
Potential Causes:
-
Inactive or Inhibited Enzyme: The enzyme may have lost activity due to improper storage or handling. Alternatively, components of the reaction mixture (e.g., the substrate itself, co-solvent, or impurities) could be inhibiting the enzyme.
-
Sub-optimal Reaction Conditions: The chosen pH, temperature, or solvent system may be far from the enzyme's optimal operating range for your specific substrate. The trifluoromethyl group can make the substrate significantly different from the enzyme's natural substrate.
-
Poor Substrate Solubility: The racemic starting material may not be sufficiently dissolved in the reaction medium, leading to a low effective substrate concentration.
Recommended Solutions:
-
Verify Enzyme Activity: First, confirm the activity of your enzyme batch using a standard, known substrate (e.g., p-nitrophenyl acetate for many hydrolases). This will rule out a globally inactive enzyme.
-
Systematic Re-optimization of pH and Temperature:
-
pH Screening: The electron-withdrawing CF3 group can alter the pKa of the amino and carboxyl groups. It is crucial to screen a broad pH range (e.g., 5.0 to 9.0 in increments of 0.5 pH units) to find the optimum for your specific substrate.[11][12]
-
Temperature Screening: Perform the reaction at various temperatures (e.g., 25°C, 37°C, 45°C, 55°C).[5] While higher temperatures increase the initial rate, they can also decrease enzyme stability over time and potentially lower enantioselectivity.[13]
-
-
Address Solubility Issues:
-
Co-solvent Screening: If using an organic solvent, screen a panel of solvents with varying polarities (e.g., hexane, toluene, diisopropyl ether, THF).[13] The choice of solvent can dramatically affect both activity and enantioselectivity.[8]
-
Increase Agitation: Ensure the reaction mixture is being agitated vigorously to maximize the dissolution of the substrate.
-
-
Consider a Different Enzyme: If optimization fails, the chosen enzyme may simply not be suitable for your substrate. Screen a panel of different hydrolases (see Protocol 1).
Q2: The conversion is acceptable (around 50%), but the enantiomeric excess (e.e.) of both the product and the remaining starting material is low. How can I improve enantioselectivity?
Potential Causes:
-
Inherently Low Enzyme Selectivity: The enzyme's active site may not effectively discriminate between the two enantiomers of your specific trifluoromethylated substrate.
-
Sub-optimal Temperature: Higher temperatures can sometimes decrease the enantioselectivity (E-value) of an enzyme by allowing for more conformational flexibility in the enzyme-substrate complex.[13]
-
Inappropriate Solvent: The solvent can influence the enzyme's conformation and its interactions with the substrate, thereby affecting enantioselectivity.[8][9]
-
Racemization: The product or the unreacted starting material might be racemizing under the reaction conditions.[13]
Recommended Solutions:
-
Optimize Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity, although it will also slow down the reaction rate.[13] Conduct a temperature screening study (e.g., 4°C, 15°C, 25°C) and analyze the e.e. at a fixed conversion (e.g., 40-50%).
-
Screen Different Solvents: As with improving activity, screening a range of organic solvents is a powerful method to enhance enantioselectivity.[13] Non-polar, hydrophobic solvents like hexane or toluene often favor higher E-values for lipases.
-
Enzyme Screening: Different enzymes will exhibit different selectivities for the same substrate. Testing a variety of lipases and proteases is a crucial step. For example, Candida antarctica Lipase B (CALB) and Pseudomonas cepacia Lipase (PCL) are excellent starting points.[1][14]
-
Check for Racemization: Incubate the purified, enantiomerically-enriched product and starting material separately under the reaction conditions (without the other reactant) for the standard reaction time. Analyze their e.e. to see if any racemization has occurred. If so, milder conditions (lower temperature, different pH) may be required.
Q3: The reaction starts well but stops prematurely before reaching 50% conversion. What could be the problem?
Potential Causes:
-
Enzyme Instability/Denaturation: The enzyme may not be stable over the full course of the reaction under your chosen conditions (e.g., prolonged exposure to high temperature, extreme pH, or a denaturing organic co-solvent).
-
Product Inhibition: The product being formed (either the acylated amino acid or the released alcohol/acid) may be inhibiting the enzyme.
-
Significant pH Shift: In unbuffered or weakly buffered systems, the production of an acidic or basic product can shift the reaction pH out of the enzyme's optimal range, effectively stopping the reaction.
Recommended Solutions:
-
Improve Enzyme Stability:
-
Address Product Inhibition:
-
In Situ Product Removal: If feasible, consider techniques to remove the inhibitory product from the reaction as it is formed.
-
Lower Substrate Concentration: Reducing the initial substrate concentration can sometimes mitigate the effects of product inhibition.
-
-
Ensure pH Control:
-
Use a Buffer: For aqueous or biphasic systems, use a suitable buffer at the optimal pH with sufficient buffering capacity.
-
pH-stat: For larger-scale reactions, a pH-stat can be used to automatically add acid or base to maintain a constant pH throughout the reaction.
-
Frequently Asked Questions (FAQs)
-
Which class of enzyme is generally best for resolving trifluoromethylated amino acids? Hydrolases, particularly lipases and proteases, are the most commonly employed enzymes.[1] Lipases like Candida antarctica Lipase B (CALB) are often effective for the acylation of the amino group or hydrolysis of the corresponding ester.[14][16] Proteases like Subtilisin can also be highly effective.[7] The optimal choice is highly dependent on the specific structure of the amino acid, so screening is always recommended.
-
How does the trifluoromethyl group specifically impact the enzymatic reaction? The CF3 group is strongly electron-withdrawing and highly lipophilic. This can:
-
Alter Acidity/Basicity: It can lower the pKa of the nearby amino and carboxylic acid groups, potentially shifting the optimal pH for the reaction.
-
Influence Binding: Its steric bulk and unique electronic properties can affect how the substrate fits into the enzyme's active site, impacting both reaction rate and enantioselectivity.[2]
-
Increase Stability: The C-F bond is very strong, making the CF3 group metabolically stable and generally unreactive under typical biocatalytic conditions.[2]
-
-
Should I use a free enzyme or an immobilized enzyme? For initial screening and small-scale reactions, free enzymes (lyophilized powders) can be convenient. However, for process optimization and scale-up, immobilized enzymes are highly recommended.[15] They offer greater stability in organic solvents and at higher temperatures, are easily recovered for reuse, and can lead to cleaner reactions, simplifying downstream processing.[10]
-
What is Dynamic Kinetic Resolution (DKR) and can it be applied here? Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[17][18][19] This allows for a theoretical yield of 100% of a single, desired enantiomer, rather than the 50% maximum of a standard kinetic resolution.[20] For amino acids, this often involves a chemical racemization catalyst that works under conditions compatible with the enzyme. Implementing a DKR for trifluoromethylated amino acids can be challenging but offers significant advantages in yield if a suitable racemization method can be found.[14][20]
Data & Visualization
Table 1: Influence of Reaction Parameters on Enantioselectivity (E-value)
| Parameter | Condition A | Condition B | Expected Outcome on E-value | Rationale |
| Temperature | 45 °C | 25 °C | Often Increases (B > A) | Lower temperature reduces molecular motion, favoring a more selective, tighter-fitting enzyme-substrate complex.[5][13] |
| Solvent | Tetrahydrofuran (THF) | Hexane | Often Increases (B > A) | Non-polar solvents can strip away excess water from the enzyme, making it more rigid and often more selective.[9] |
| Enzyme Form | Free Powder | Immobilized | Can Increase (B > A) | Immobilization can lock the enzyme into a more active or selective conformation and enhance stability.[12] |
Diagram 1: General Workflow for Troubleshooting Low Yield
Caption: Selective hydrolysis of one enantiomer results in an enantioenriched mixture.
Experimental Protocols
Protocol 1: General Procedure for Enzyme Screening in Organic Solvent
-
Preparation: To a series of 4 mL vials, add the racemic trifluoromethylated amino acid ester (e.g., 25 mg, 1 eq.).
-
Solvent Addition: Add 1.0 mL of the desired organic solvent (e.g., diisopropyl ether) to each vial.
-
Enzyme Addition: To each vial, add a different enzyme (5-10 mg of free enzyme powder or immobilized equivalent). Include a no-enzyme control.
-
Acylating Agent/Water: For hydrolysis, add a specific amount of water (e.g., 1.0-1.5 eq.). [4]For acylation, add the acyl donor (e.g., vinyl acetate, 1.5 eq.).
-
Reaction: Seal the vials and place them in a shaker incubator at a set temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).
-
Monitoring: Withdraw small aliquots at regular time intervals (e.g., 2, 6, 12, 24 hours). Quench the reaction by filtering out the enzyme (if immobilized) or by adding a quenching solvent and then filtering.
-
Analysis: Analyze the samples by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the substrate and product. [21][22][23]
Protocol 2: pH Optimization for Hydrolysis in a Biphasic System
-
Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M phosphate buffer) covering a pH range from 6.0 to 8.5 in 0.5 unit increments.
-
Reaction Setup: In a series of vials, add the racemic amino acid ester (e.g., 50 mg) and an appropriate organic solvent (e.g., 1 mL of toluene).
-
Aqueous Phase: Add 1 mL of a different pH buffer to each vial.
-
Enzyme Addition: Add a consistent amount of the chosen enzyme (e.g., 15 mg) to each vial.
-
Reaction: Seal the vials and agitate them vigorously at a constant temperature (e.g., 37°C).
-
Monitoring & Analysis: Monitor the reaction over time as described in Protocol 1. The optimal pH will be the one that provides the best combination of reaction rate and enantioselectivity.
References
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). pubs.acs.org. Retrieved March 7, 2026, from [Link]
-
Anslyn, E. V., & Wiskur, S. L. (2002). Using Enantioselective Indicator Displacement Assays to Determine the Enantiomeric Excess of α-Amino Acids. Journal of the American Chemical Society, 124(48), 14417-14423. [Link]
-
Kinetic resolution. (2023, December 19). In Wikipedia. [Link]
-
Shahmohammadi, S., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030. [Link]
-
Yao, Z. P., et al. (2009). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Chemical Communications, (22), 3221-3223. [Link]
-
Le, A. T., & Anslyn, E. V. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Organic letters, 14(17), 4386-4389. [Link]
-
Ding, R., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science, 8(3), 202131. [Link]
-
Komeda, H., et al. (2003). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 69(3), 1541-1548. [Link]
-
Wang, G. P., et al. (2017). Chemoenzymatic dynamic kinetic resolution of α-trifluoromethylated amines: influence of substitutions on the reversed stereoselectivity. RSC Advances, 7(5), 2686-2692. [Link]
-
Kise, H., & Shirato, M. (1988). Unusual solvent effect on protease activity and effective optical resolution of amino acids by hydrolytic reactions in organic solvents. Biotechnology Letters, 10(10), 761-766. [Link]
-
Shahmohammadi, S., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. ResearchGate. [Link]
-
Abraham, P. E., et al. (2017). The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. Molecules, 22(9), 1421. [Link]
-
Effects of pH and temperature on the activity. (A) The pH dependence of... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Dynamic kinetic enzymatic resolutions of synthetic substrates to form... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. (2025). Biochemistry & Physiology: Open Access. [Link]
-
Request PDF: Effect of organic co-solvents on the solvation enthalpies of amino acids and dipeptides in mixed aqueous solutions. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Effects of pH and temperature. a Effect of pH on activity.... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Effect of the (A) pH and (B) temperature on the hydrolytic activity of... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Kijima, T., Ohshima, K., & Kise, H. (1993). Facile optical resolution of amino acid esters via hydrolysis by an industrial enzyme in organic solvents. Journal of Chemical Technology & Biotechnology, 59(1), 61-65. [Link]
-
a Effect of co-solvents on the solubility of the substrate. Reaction condition. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Wang, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8815-8831. [Link]
-
Zhang, R. K., & Arnold, F. H. (2021). Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization. Journal of the American Chemical Society, 143(50), 21476-21482. [Link]
-
Alza, E. (2022). Chapter 3: Dynamic Kinetic Resolutions Promoted by Amino Acid Catalysts and Derivatives. In Organocatalytic Dynamic Kinetic Resolution (pp. 45-66). Royal Society of Chemistry. [Link]
-
Vazquez-Montelongo, E. A., et al. (2021). Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. The Journal of Physical Chemistry B, 125(44), 12289-12301. [Link]
-
Soloshonok, V. A., & Sorochinsky, A. E. (2012). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Synthesis, 44(12), 1859-1862. [Link]
-
Pia, I. A., et al. (2021). Oligomerization engineering of the fluorinase enzyme leads to an active trimer that supports synthesis of fluorometabolites in. Microbial Cell Factories, 20(1), 22. [Link]
-
Ueno, S., et al. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au, 4(2), 708-715. [Link]
-
Asymmetric synthesis of quaternary α-trifluoromethyl α-amino acids by Ir-catalyzed allylation followed by kinetic resolution. (2014). Chemical Communications. [Link]
-
Sun, Z., et al. (2022). Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface. Communications Biology, 5(1), 1251. [Link]
-
Miller, L. G., et al. (2022). Matrix-independent screening of defluorination in vitro and in vivo. mBio, 13(5), e01750-22. [Link]
-
Sun, T., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 8, 59. [Link]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. (n.d.). TU Delft. Retrieved March 7, 2026, from [Link]
-
Hotta, K., et al. (2023). Mechanism-Guided Engineering of Fluorinase Unlocks Efficient Nucleophilic Biofluorination. bioRxiv. [Link]
-
Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. (2025). Biochemistry & Physiology: Open Access. [Link]
-
Lumbreras, M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5558. [Link]
-
Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
(PDF) Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. (2020, January 22). ResearchGate. [Link]
-
Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. (n.d.). Le Studium. Retrieved March 7, 2026, from [Link]
-
Cheung, C. W., Wang, X. T., & Kwong, F. Y. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]
Sources
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- 4. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
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- 14. Chemoenzymatic dynamic kinetic resolution of α-trifluoromethylated amines: influence of substitutions on the reversed stereoselectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.tudelft.nl [repository.tudelft.nl]
- 17. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Fluorinated Amino Acids in Cellular Assays
Welcome to the technical support resource for researchers utilizing fluorinated amino acids (FAAs) in cellular assays. As a Senior Application Scientist, I have designed this guide to provide field-proven insights and practical solutions to common challenges, with a primary focus on addressing and mitigating cytotoxicity. This center is structured to help you understand the root causes of toxicity and provide actionable troubleshooting strategies to ensure the success of your experiments.
Core Mechanisms of Fluorinated Amino Acid Toxicity
Understanding why a fluorinated amino acid might be toxic is the first step toward solving the problem. While prized for their ability to enhance protein stability and serve as probes for NMR studies, their introduction into a biological system can be disruptive.[1][2][3] Toxicity generally arises from one or more of the following mechanisms:
-
Metabolic Disruption and Misincorporation: Cells can mistake FAAs for their natural counterparts, leading to their incorporation into a wide array of newly synthesized proteins.[1][4] This proteome-wide misincorporation can disrupt the structure and function of essential proteins, leading to widespread cellular dysfunction. In some cases, metabolic byproducts of FAAs, such as fluoroacetic acid, can be toxic by inhibiting critical metabolic pathways like the Krebs cycle.[5]
-
Induction of Apoptosis (Programmed Cell Death): The presence of free fluoride ions or the stress caused by widespread protein misfolding can trigger programmed cell death. This is often mediated by a family of enzymes called caspases.[6][7] Studies have shown that fluoride can activate key executioner caspases, such as caspase-3 and caspase-9, which then dismantle the cell in an orderly fashion, leading to the characteristic signs of apoptosis.[7][8][9][10]
-
Endoplasmic Reticulum (ER) Stress: The ER is the primary site for folding and modification of secretory and membrane proteins. The incorporation of FAAs can interfere with proper protein folding, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress.[11][12] This activates a signaling network called the Unfolded Protein Response (UPR), which initially tries to restore homeostasis but will trigger apoptosis if the stress is prolonged or severe.[11][13]
-
Off-Target Effects: Toxicity may not always stem from the incorporation of the FAA into your specific protein of interest. The FAA could act as a mechanism-based inhibitor for other enzymes, particularly those dependent on pyridoxal phosphate (PLP), or interfere with amino acid transporters, disrupting cellular homeostasis.[1][14]
Troubleshooting Decision Guide
When significant cell death is observed, it can be difficult to pinpoint the cause. This decision tree provides a logical workflow to diagnose the source of toxicity.
Caption: A logical workflow for troubleshooting FAA-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: My cells are dying rapidly after adding the FAA. What is the first thing I should check?
A: The most common cause of acute toxicity is that the concentration of the FAA is too high. Unlike natural amino acids, cells may not have efficient feedback mechanisms to regulate FAA uptake.
-
Immediate Action: Perform a dose-response curve. Start from a very low concentration (e.g., 1-10 µM) and titrate up to and beyond your planned experimental concentration.
-
Scientific Rationale: Every cell line has a different tolerance threshold, which is influenced by its metabolic rate and the activity of its amino acid transporters.[14] A dose-response experiment is critical to identify a concentration that allows for sufficient protein incorporation without inducing overwhelming cellular stress. Some aromatic FAAs have been shown to inhibit cell growth with IC50 values in the low micromolar range (3-15 µM).[14]
Q2: How can I confirm the FAA is actually being incorporated into my protein of interest?
A: Direct measurement is essential; do not assume incorporation is occurring efficiently. The two most definitive methods are:
-
Mass Spectrometry (MS): Purify your protein of interest from the cell lysate and analyze it by LC-MS/MS. A mass shift corresponding to the replacement of the natural amino acid with the FAA provides direct proof of incorporation.[15][16]
-
19F NMR Spectroscopy: If you are working with a purified protein, ¹⁹F NMR is an excellent tool. The fluorine nucleus provides a highly sensitive and specific signal with no background, confirming the presence and potentially the local environment of the FAA.[1][17] This technique can even be performed on cell lysates or intact cells if protein expression is high enough.[18][19]
Q3: Is the toxicity I'm seeing always due to incorporation into my target protein?
A: Not necessarily. This is a critical point. Toxicity can be "on-target" (caused by the altered function of your now-fluorinated protein) or "off-target" (caused by general disruption of cellular processes). For example, the FAA could be misincorporated into highly abundant and essential proteins like tubulin or actin, or it could inhibit crucial metabolic enzymes.[1][20] See Troubleshooting Guide 2 for a workflow to distinguish these possibilities.
Q4: Can I reduce toxicity by changing my experimental timeline?
A: Yes, modulating the exposure time and timing can significantly reduce toxicity while maintaining good incorporation. A "medium switch" strategy is highly effective, particularly in mammalian cells.[15][19]
-
Protocol: Allow cells to grow and express the protein of interest in standard medium for a period (e.g., 8-24 hours post-transfection) before switching to a medium where the natural amino acid is replaced by the FAA for the remainder of the expression period.[15][16][19]
-
Rationale: This method allows the cell to build up its essential protein machinery using natural amino acids first. The FAA is then introduced primarily during the peak of overexpression for your specific protein of interest, limiting its incorporation into the general proteome and thereby reducing overall toxicity.
In-Depth Troubleshooting Guides
Guide 1: Optimizing FAA Concentration and Exposure
This protocol provides a systematic approach to finding the optimal balance between FAA incorporation and cell viability.
| Parameter | Recommended Starting Points | Rationale |
| Cell Line | Use the specific cell line for your main experiment. | Toxicity is highly cell-type dependent. |
| FAA Type | Aromatic (e.g., 4-F-Phe) vs. Aliphatic (e.g., Hexafluoroleucine) | Aromatic FAAs are often better tolerated as cells have active transport systems.[14] Highly fluorinated aliphatic amino acids can be more disruptive to protein cores.[21][22] |
| Concentration Range | 1 µM to 500 µM (logarithmic or semi-log scale) | Covers the typical range from no effect to high toxicity for most FAAs.[14] |
| Time Points | 12h, 24h, 48h, 72h | Captures both acute and chronic toxicity effects. |
| Controls | No FAA, Parent Amino Acid (e.g., L-Phe), Vehicle (e.g., DMSO, if used) | Essential for differentiating FAA-specific toxicity from media depletion or solvent effects. |
Step-by-Step Protocol:
-
Plate Cells: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase (e.g., 50-70% confluency) at the time of treatment.
-
Prepare FAA Stocks: Prepare a concentrated stock solution of the FAA in a suitable solvent (e.g., sterile water, 0.1 M HCl, or DMSO). Prepare serial dilutions in complete cell culture medium.
-
Treat Cells: Remove the old medium and add the medium containing the different FAA concentrations and controls.
-
Incubate: Place the plate back in the incubator for your desired time points (12h, 24h, etc.).
-
Assess Viability: Use a reliable cell viability assay, such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolic activity.
-
Analyze Data: Plot cell viability (%) against FAA concentration to determine the IC50 (the concentration that inhibits 50% of cell growth). For your experiments, aim to use a concentration well below the IC50 that still provides adequate incorporation.
Guide 2: Differentiating On-Target vs. Off-Target Toxicity
This workflow helps determine if toxicity is caused by your fluorinated protein of interest (POI) or by other mechanisms.
Caption: Experimental workflow to distinguish on-target vs. off-target toxicity.
Guide 3: Assessing and Mitigating Apoptosis and ER Stress
If you suspect toxicity is mediated by specific cellular pathways, these assays can provide definitive evidence.
Assessing Apoptosis via Caspase Activation
The activation of caspase-3 and -7 is a hallmark of apoptosis.
Caption: Simplified pathway of FAA-induced apoptosis via caspase activation.
Recommended Protocol: Luminescent Caspase-3/7 Assay
-
Experiment Setup: Plate cells in a white-walled 96-well plate and treat with your FAA, a positive control (e.g., Staurosporine), and a negative control.
-
Assay: Use a commercial kit (e.g., Caspase-Glo® 3/7). Add the reagent directly to the wells at your desired time point. The reagent contains a proluminescent substrate that is cleaved by active caspase-3/7, generating a light signal.
-
Measurement: Incubate as per the manufacturer's instructions and measure luminescence with a plate reader.
-
Interpretation: A significant increase in luminescence in FAA-treated cells compared to the negative control indicates apoptosis is occurring.
Assessing Endoplasmic Reticulum (ER) Stress
The UPR involves the upregulation of specific chaperone proteins and transcription factors.
Recommended Protocol: Western Blot for ER Stress Markers
-
Treat and Lyse: Treat cells with the FAA and a known ER stress inducer (e.g., Tunicamycin or Thapsigargin) as a positive control.[23] Lyse the cells and quantify total protein.
-
Western Blot: Perform SDS-PAGE and Western blotting using antibodies against key UPR markers:
-
BiP/GRP78: A chaperone protein that is a master regulator of the UPR. Its upregulation is a classic indicator of ER stress.[11]
-
CHOP: A pro-apoptotic transcription factor induced during prolonged or severe ER stress.
-
-
Interpretation: Increased levels of BiP and/or CHOP protein in FAA-treated cells confirm the activation of the UPR.
References
- The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. (n.d.). University of Wisconsin-Madison.
- Brik, A. (2012). Design, Synthesis, and Study of Fluorinated Proteins. In Methods in Molecular Biology.
- Marsh, E. N. G. (n.d.). Fluorinated Peptides. Marsh Lab, University of Michigan.
- Saldinger, J., et al. (2009). Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain. PubMed.
- Buer, B. C., et al. (2012). Influence of fluorination on the thermodynamics of protein folding. PubMed.
- Kharb, P., et al. (2000). Fluoride induces apoptosis by caspase-3 activation in human leukemia HL-60 cells. Archives of Toxicology.
- Downey, C., et al. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.
- Iwadate, Y., et al. (2000). Involvement of caspases in 5-FU induced apoptosis in an oral cancer cell line. PubMed.
- Sharma, R., et al. (2008). Fluoride Induces Endoplasmic Reticulum Stress and Inhibits Protein Synthesis and Secretion. Environmental Health Perspectives.
- O'Hagan, D., & Deng, H. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Beilstein Journal of Organic Chemistry.
- He, L. F., & Chen, J. G. (2006). Evaluation of caspase-dependent apoptosis during fluoride-induced liver lesion in pigs. Archives of Toxicology.
- Karban, J., et al. (2021). Cytotoxicity of fluorinated amino sugars. Institute of Chemical Process Fundamentals.
- Sun, Y., et al. (2022). Effect of Fluoride on Cytotoxicity Involved in Mitochondrial Dysfunction: A Review of Mechanism. Frontiers in Physiology.
- Mei, H., et al. (2020). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar.
- Wang, J., et al. (2013). Dietary high fluorine induces apoptosis and alters Bcl-2, Bax, and caspase-3 protein expression in the cecal tonsil lymphocytes of broilers. PubMed.
- Yagupolskii, L. M. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- Costantino, A., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science.
- Costantino, A., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. FLORE.
- Costantino, A., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact.
- Pham, T. T. H., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.
- Meanwell, N. A., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
- Cardinal, S. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. MacMillan Group, Princeton University.
- Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery.
- BOC Sciences. (2025). Fluorescent Probes for Amino Acid Detection. BOC Sciences.
- Koksch, B., et al. (2008). Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells. ChemMedChem.
- Kries, H., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. RSC Publishing.
- Niu, R., et al. (2015). Fluoride-induced apoptosis and expressions of caspase proteins in the kidney of carp (Cyprinus carpio). Environmental Toxicology.
- Zhao, H., et al. (2013). Excessive fluoride induces endoplasmic reticulum stress and interferes enamel proteinases secretion. PubMed.
- CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
- Liu, Y., et al. (2017). Preliminary investigation on cytotoxicity of fluorinated polymer nanoparticles.
- DeRoo, A. C., & Kales, S. C. (2017). Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids.
- Hosoi, T., et al. (2012). Fluvoxamine Attenuated Endoplasmic Reticulum Stress-Induced Leptin Resistance. Frontiers in Pharmacology.
- Tsalikis, J., et al. (2016). ER stress and amino acid starvation induce a common alternative splicing signature.
- Karagöz, G. E., et al. (2017).
Sources
- 1. mdpi.com [mdpi.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoride induces apoptosis by caspase-3 activation in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of caspase-dependent apoptosis during fluoride-induced liver lesion in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of caspases in 5-FU induced apoptosis in an oral cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary high fluorine induces apoptosis and alters Bcl-2, Bax, and caspase-3 protein expression in the cecal tonsil lymphocytes of broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluoride-induced apoptosis and expressions of caspase proteins in the kidney of carp (Cyprinus carpio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluoride Induces Endoplasmic Reticulum Stress and Inhibits Protein Synthesis and Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Excessive fluoride induces endoplasmic reticulum stress and interferes enamel proteinases secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An unfolded protein-induced conformational switch activates mammalian IRE1 | eLife [elifesciences.org]
- 14. Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 16. flore.unifi.it [flore.unifi.it]
- 17. Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 21. Design, Synthesis, and Study of Fluorinated Proteins | Springer Nature Experiments [experiments.springernature.com]
- 22. Marsh Lab - Fluorinated Peptides [sites.google.com]
- 23. Frontiers | Fluvoxamine Attenuated Endoplasmic Reticulum Stress-Induced Leptin Resistance [frontiersin.org]
Validation & Comparative
Comparison of 4,4,4-Trifluoro-3-hydroxy-L-valine with L-valine in peptides
Title: Engineering Peptide Stability and Conformation: A Comparative Guide to 4,4,4-Trifluoro-3-hydroxy-L-valine vs. L-Valine
Executive Summary In the landscape of peptide drug development, overcoming the inherent liabilities of natural amino acids—such as rapid proteolytic clearance and off-target aggregation—is paramount. While L-valine is a fundamental aliphatic building block known for driving β-sheet formation, its susceptibility to enzymatic degradation limits its therapeutic half-life. The introduction of non-canonical, fluorinated analogs, specifically 4,4,4-Trifluoro-3-hydroxy-L-valine (TFHV) , offers a sophisticated bioisosteric alternative. This guide provides a rigorous physicochemical comparison between L-valine and TFHV, detailing their divergent impacts on peptide secondary structure, proteolytic stability, and the specialized synthetic workflows required for their incorporation.
Physicochemical and Structural Divergence
The substitution of a canonical L-valine with TFHV fundamentally alters the local microenvironment of the peptide backbone. L-valine features a simple isopropyl side chain. In contrast, TFHV possesses a fully substituted, chiral β-carbon bonded to a trifluoromethyl (-CF₃) group, a methyl (-CH₃) group, and a hydroxyl (-OH) group.
This structural modification introduces three critical physicochemical shifts[1][2]:
-
Extreme Steric Bulk: The -CF₃ group has a van der Waals volume significantly larger than a standard methyl group (~39.8 ų vs. ~25.4 ų). Combined with the 3-hydroxyl group, the β-carbon becomes highly sterically demanding.
-
Amphiphilic Character: While the -CF₃ group is highly lipophilic, the -OH group introduces polarity. This dual nature allows TFHV to reside at solvent-exposed interfaces more comfortably than the purely hydrophobic L-valine.
-
Enhanced Hydrogen Bonding: The intense electron-withdrawing (inductive) effect of the -CF₃ group increases the polarization of the adjacent -OH bond. This makes the hydroxyl proton of TFHV a significantly stronger hydrogen-bond donor compared to standard aliphatic alcohols (like threonine).
Table 1: Quantitative and Qualitative Comparison
| Property | L-Valine | 4,4,4-Trifluoro-3-hydroxy-L-valine |
| Side-Chain Character | Aliphatic, Hydrophobic | Amphiphilic, Fluorinated |
| β-Carbon Substitution | Tertiary (-CH) | Quaternary-like (-C-CF₃, -CH₃, -OH) |
| Electronegativity | Low | Extremely High (Fluorine driven) |
| H-Bonding Capacity | None (Side-chain) | Strong Donor/Acceptor (3-OH) |
| Secondary Structure | Strong β-sheet promoter | Extended β-strand / β-sheet breaker |
| Proteolytic Stability | Low to Moderate | Exceptionally High |
Conformational Control: β-Sheet vs. Extended Strands
L-Valine is classically known for its high propensity to form and stabilize β-sheets via complementary hydrophobic side-chain packing[1]. However, in amyloidogenic sequences (e.g., Amyloid-β), this propensity leads to pathological fibril aggregation.
Replacing L-valine with fluorinated analogs like TFHV dramatically shifts the conformational landscape. The extreme steric bulk at the β-carbon severely restricts the accessible Ramachandran space (φ/ψ angles). Furthermore, strong stereoelectronic interactions—specifically the gauche effect between the highly electronegative fluorine atoms and the backbone amides—heavily favor the β-basin (ψ angles ~140°)[3].
The Result: TFHV stabilizes isolated, extended β-strand conformations but actively resists the multi-strand packing required for β-sheet aggregation. Consequently, fluorinated valine derivatives act as potent "β-sheet breakers," delaying or entirely preventing amyloid fibrillogenesis[4].
Proteolytic Resistance & Pharmacokinetics
A primary bottleneck in peptide therapeutics is degradation by endogenous proteases (e.g., chymotrypsin, pepsin, and serum aminopeptidases). L-valine is readily accommodated into the hydrophobic S1/S1' binding pockets of these enzymes.
TFHV confers near-total proteolytic immunity to adjacent amide bonds through a dual-action mechanism:
-
Steric Shielding: The bulky -CF₃ group physically prevents the peptide from adopting the transition-state geometry required to fit into the protease active site.
-
Electronic Repulsion: The high electronegativity of the fluorine atoms alters the local dipole moment of the peptide backbone, withdrawing electron density from the adjacent carbonyl carbon and rendering the amide bond electronically unfavorable for nucleophilic attack by the protease catalytic triad.
Mechanistic pathways conferring proteolytic resistance via fluorinated substitutions.
Experimental Workflows & Protocols
Because TFHV possesses a fully substituted β-carbon, its nucleophilicity during peptide synthesis is drastically reduced compared to L-valine. Standard coupling reagents (e.g., HBTU) will result in significant deletion sequences. The following self-validating protocols are engineered to ensure successful synthesis and characterization.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-TFHV
Objective: Achieve >95% coupling efficiency of the sterically hindered TFHV residue.
-
Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5×).
-
Coupling Canonical L-Valine (Control): Use 4 eq Fmoc-L-Val-OH, 4 eq HBTU, and 8 eq DIPEA in DMF. Couple for 45 minutes at room temperature.
-
Coupling Fmoc-TFHV (Test): Due to severe steric hindrance, replace HBTU with highly reactive HATU/HOAt or DIC/Oxyma Pure . Use 3 eq Fmoc-TFHV, 3 eq HATU, 3 eq HOAt, and 6 eq DIPEA.
-
Thermodynamic Push: Extend coupling time to 3 hours at room temperature, or utilize microwave-assisted SPPS at 75°C for 15 minutes to overcome the activation energy barrier.
-
Cleavage: Treat the resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.
Workflow for SPPS incorporating sterically hindered fluorinated valine analogs.
Protocol 2: Circular Dichroism (CD) Conformational Analysis
Objective: Quantify the shift from β-sheet to extended strand conformation.
-
Sample Preparation: Dissolve purified peptides in 10 mM sodium phosphate buffer (pH 7.4) to a final concentration of 50 µM.
-
Data Acquisition: Record spectra from 190 nm to 260 nm using a 1 mm path-length quartz cuvette at 25°C.
-
Validation: The L-valine control peptide will typically exhibit a characteristic β-sheet minimum at ~215 nm. The TFHV-substituted peptide will demonstrate a flattened curve or a shifted minimum, validating the disruption of higher-order β-sheet packing[3].
Protocol 3: Serum Stability and LC-HRMS Tracking
Objective: Validate the enhanced proteolytic resistance of the TFHV peptide.
-
Incubation: Incubate 100 µM of peptide in 25% human blood serum (in PBS) at 37°C.
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, 12, and 24 hours.
-
Quenching: Immediately quench aliquots by adding 50 µL of 1% TFA in acetonitrile to precipitate serum proteins. Centrifuge at 14,000 rpm for 10 minutes.
-
Analysis: Analyze the supernatant via LC-HRMS. The integration of the intact peptide peak over time will yield the half-life (t₁/₂). TFHV peptides routinely exhibit a 5- to 10-fold increase in t₁/₂ compared to L-valine counterparts, trackable via distinctive ¹⁹F NMR and mass spectrometry signatures[2].
References
1.[1] Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at:[Link] 2.[4] Fluorinated beta-sheet breaker peptides. Journal of Materials Chemistry B (RSC Publishing). Available at:[Link] 3.[3] The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands. Beilstein Journal of Organic Chemistry (PMC). Available at:[Link] 4.[2] Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology (ACS Publications). Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated beta-sheet breaker peptides - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C3TB21483D [pubs.rsc.org]
A Comparative Guide to Chiral Selectors for the Enantiomeric Resolution of 4,4,4-Trifluoro-3-hydroxy-valine
Introduction: The Critical Need for Chiral Purity in Fluorinated Amino Acids
The incorporation of fluorinated amino acids into peptide and protein structures is a rapidly expanding field in drug discovery and development. The unique physicochemical properties of fluorine, such as its high electronegativity and the stability of the carbon-fluorine bond, can significantly enhance the metabolic stability, bioavailability, and binding affinity of therapeutic peptides. 4,4,4-Trifluoro-3-hydroxy-valine, a non-proteinogenic amino acid, is a prime example of a building block with the potential to confer these advantageous properties. However, the synthesis of such chiral molecules often results in a racemic mixture of enantiomers. As the biological activity of each enantiomer can differ dramatically, with one potentially being therapeutic and the other inactive or even toxic, the development of robust and efficient methods for their separation is paramount.[1]
This guide provides a comprehensive comparison of the efficacy of different classes of chiral selectors for the enantiomeric separation of 4,4,4-Trifluoro-3-hydroxy-valine. Drawing upon established principles of chiral chromatography and data from the separation of structurally similar fluorinated amino acids, we will delve into the strengths and weaknesses of various chiral stationary phases (CSPs). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in the selection of an appropriate chiral separation strategy.
Understanding Chiral Recognition Mechanisms
The successful separation of enantiomers by high-performance liquid chromatography (HPLC) relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. The differential stability of these complexes leads to different retention times for the two enantiomers. The primary interactions governing chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[2] The specific combination and strength of these interactions determine the selectivity (α) and resolution (Rs) of the separation.
Comparative Efficacy of Chiral Selector Classes
While direct experimental data for the enantioseparation of 4,4,4-Trifluoro-3-hydroxy-valine is not extensively available in the public domain, we can extrapolate from the successful separation of other fluorinated amino acids to predict the performance of various chiral selectors. The most promising classes of CSPs for this application are polysaccharide-based, macrocyclic glycopeptide-based, and to a lesser extent, cyclodextrin-based and Cinchona alkaloid-based selectors.
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most widely used and successful for a broad range of chiral compounds.[3][4] Their chiral recognition ability stems from the complex three-dimensional structure of the polysaccharide derivatives, which creates chiral grooves and cavities where analyte molecules can interact.
-
Strengths:
-
Broad Applicability: Have demonstrated success in separating a vast array of racemates, including many amino acid derivatives.[3]
-
High Selectivity: Often provide excellent separation factors (α) due to the multitude of potential interaction sites.[2]
-
Robustness: Immobilized versions of these CSPs are compatible with a wide range of solvents, offering greater flexibility in method development.
-
-
Considerations for 4,4,4-Trifluoro-3-hydroxy-valine: The presence of both a hydroxyl and a carboxylic acid group in the target molecule suggests that hydrogen bonding will be a key interaction mechanism. The trifluoromethyl group can also participate in dipole-dipole interactions. Polysaccharide-based CSPs with phenylcarbamate derivatives are particularly adept at these types of interactions. For instance, cellulose-based columns like Lux Cellulose-2 have shown excellent performance for the separation of Boc-protected valine enantiomers, indicating their potential for related structures.[2][5]
Macrocyclic Glycopeptide-Based Chiral Stationary Phases
Macrocyclic glycopeptides, such as vancomycin and teicoplanin, are another powerful class of chiral selectors.[6] These complex molecules possess a variety of functional groups, including peptide backbones, carbohydrate moieties, and ionizable groups, which allow for multiple interaction points with analytes.
-
Strengths:
-
Excellent for Amino Acids: Have a proven track record for the enantioseparation of native and derivatized amino acids.[7][8]
-
Multi-modal Separations: Can be used in reversed-phase, normal-phase, and polar organic modes, providing significant method development flexibility.[9]
-
High Efficiency: Often provide sharp peaks and good resolution.
-
-
Considerations for 4,4,4-Trifluoro-3-hydroxy-valine: The amphoteric nature of 4,4,4-Trifluoro-3-hydroxy-valine makes it an ideal candidate for separation on macrocyclic glycopeptide CSPs. The ionic interactions between the amino and carboxylic acid groups of the analyte and the selector, in addition to hydrogen bonding with the peptide and sugar components, are likely to result in strong chiral recognition. Studies on fluorinated tryptophan and phenylalanine derivatives have shown that teicoplanin-based CSPs are particularly effective.[7][10][11]
Cyclodextrin-Based Chiral Stationary Phases
Cyclodextrin-based CSPs consist of cyclic oligosaccharides that form a truncated cone-shaped cavity. Chiral recognition is primarily based on the inclusion of the analyte, or a portion of it, into this chiral cavity.
-
Strengths:
-
Good for Aromatic Compounds: Particularly effective for separating enantiomers containing aromatic rings that can fit into the cyclodextrin cavity.
-
Reversed-Phase Compatibility: Well-suited for use with aqueous mobile phases.
-
-
Considerations for 4,4,4-Trifluoro-3-hydroxy-valine: The aliphatic nature of the valine side chain may limit the effectiveness of inclusion complexation. However, derivatized cyclodextrins with functional groups that can engage in hydrogen bonding or dipole-dipole interactions with the analyte could still offer some degree of separation. For underivatized amino acids, the success of cyclodextrin-based CSPs can be variable.[12]
Cinchona Alkaloid-Based Chiral Stationary Phases
Cinchona alkaloid-based CSPs are ion-exchangers that are particularly effective for the separation of chiral acids and bases. They operate based on ionic interactions, hydrogen bonding, and π-π interactions.
-
Strengths:
-
Excellent for Chiral Acids and Bases: Highly selective for compounds with acidic or basic functional groups.
-
Predictable Elution Order: The elution order of enantiomers can often be predicted based on the structure of the analyte and the chiral selector.
-
-
Considerations for 4,4,4-Trifluoro-3-hydroxy-valine: As an amino acid, 4,4,4-Trifluoro-3-hydroxy-valine is zwitterionic and can be separated on Cinchona alkaloid-based ion-exchangers. Zwitterionic phases derived from Cinchona alkaloids have shown superior performance for the separation of fluorinated β-phenylalanines compared to simple anion-exchangers.[13]
Quantitative Comparison of Chiral Selector Performance (Hypothetical)
The following table provides a hypothetical comparison of the expected performance of different chiral selectors for the separation of 4,4,4-Trifluoro-3-hydroxy-valine enantiomers, based on their known performance with similar fluorinated amino acids.
| Chiral Selector Type | Chiral Stationary Phase Example | Expected Selectivity (α) | Expected Resolution (Rs) | Primary Interaction Mechanisms | Recommended Mode |
| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | 1.2 - 1.8 | > 1.5 | Hydrogen bonding, dipole-dipole, steric interactions | Normal Phase / Reversed Phase |
| Macrocyclic Glycopeptide-Based | Teicoplanin | 1.5 - 2.5 | > 2.0 | Ionic interactions, hydrogen bonding, inclusion complexation | Reversed Phase / Polar Ionic Mode |
| Cyclodextrin-Based | Hydroxypropyl-β-cyclodextrin | 1.0 - 1.3 | < 1.5 | Inclusion complexation, hydrogen bonding | Reversed Phase |
| Cinchona Alkaloid-Based | Quinine-based zwitterionic ion-exchanger | 1.3 - 2.0 | > 1.5 | Ionic interactions, hydrogen bonding, π-π interactions | Polar Ionic Mode |
Experimental Protocols: A Starting Point for Method Development
The following protocols are provided as a starting point for the development of a chiral separation method for 4,4,4-Trifluoro-3-hydroxy-valine enantiomers. Optimization of mobile phase composition, flow rate, and temperature will likely be necessary to achieve baseline separation.
Protocol 1: Polysaccharide-Based CSP (Normal Phase)
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H), 5 µm, 250 x 4.6 mm
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Rationale: This is a standard starting condition for many chiral separations on polysaccharide columns in normal phase. The isopropanol acts as the polar modifier, and the trifluoroacetic acid is an additive that can improve peak shape for acidic analytes.
Protocol 2: Macrocyclic Glycopeptide-Based CSP (Reversed Phase)
-
Column: Teicoplanin bonded to silica gel (e.g., Astec CHIROBIOTIC T), 5 µm, 250 x 4.6 mm
-
Mobile Phase: Water / Methanol / Acetic Acid (70:30:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 30 °C
-
Detection: UV at 210 nm or Mass Spectrometry (MS)
-
Rationale: Reversed-phase conditions are often successful for polar analytes on macrocyclic glycopeptide columns. The acidic additive helps to suppress the ionization of the carboxylic acid group and promote interaction with the CSP. This mobile phase is also compatible with MS detection.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for chiral method development.
Caption: A generalized workflow for chiral method development.
Conclusion and Recommendations
Based on the analysis of chiral recognition mechanisms and the successful separation of structurally related fluorinated amino acids, macrocyclic glycopeptide-based chiral stationary phases, particularly those utilizing teicoplanin as the selector, are recommended as the primary choice for the enantiomeric separation of 4,4,4-Trifluoro-3-hydroxy-valine. The multi-modal interaction capabilities of these CSPs are well-suited to the amphoteric and polar nature of the target analyte.
Polysaccharide-based chiral stationary phases represent a strong secondary option, offering broad applicability and a high probability of success, especially under normal phase conditions. While cyclodextrin and Cinchona alkaloid-based CSPs may also provide separation, they are considered less likely to yield optimal results without significant method development effort.
Ultimately, an empirical screening approach using a selection of columns from these different classes is the most effective strategy to identify the ideal stationary phase and mobile phase combination for this challenging separation. The protocols and comparative data presented in this guide provide a solid foundation for initiating this critical analytical work.
References
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Ilisz, I., et al. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. International Journal of Molecular Sciences, 25(9), 4719. [Link]
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Ilisz, I., et al. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. PubMed, 38731937. [Link]
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Ilisz, I., et al. (2022). Macrocyclic glycopeptides- and derivatized cyclofructan-based chiral stationary phases for the enantioseparation of fluorinated β-phenylalanines. SZTE Publicatio Repozitórium. [Link]
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Folprechtová, D., et al. (2020). Macrocyclic glycopeptide-based chiral selectors for enantioseparation in sub/supercritical fluid chromatography. Journal of Separation Science, 43(1), 138-154. [Link]
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Ilisz, I., et al. (2013). Macrocyclic Antibiotic Selectors in Direct HPLC Enantioseparations. ResearchGate. [Link]
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Ilisz, I., et al. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß-phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases. SZTE Publicatio Repozitórium. [Link]
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Zhao, H., et al. (2022). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. [Link]
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Kubiak-Tomaszewska, G., et al. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI. [Link]
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Ates, H., et al. (2020). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. ResearchGate. [Link]
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Bhushan, R. (2017). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. Springer Nature Experiments. [Link]
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Chankvetadze, B. (2012). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. [Link]
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Ueda, A., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. PMC. [Link]
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Li, Y., et al. (2022). Simultaneous Discrimination and Quantification of Enantiomeric Amino Acids under Physiological Conditions by Chiral 19F NMR Tag. ACS Publications. [Link]
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Li, D., et al. (2025). Synthesis of β-Cyclodextrin–Calix[14]arene Polymer-Based Chiral Stationary Phase for Chromatographic Separation of Chiral Drugs. Wiley Online Library. [Link]
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Fülöp, F., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. FULIR. [Link]
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Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SCIRP. [Link]
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Petersson, P., et al. (1994). Evaluation of β-cyclodextrin-based chiral stationary phases for capillary column supercritical fluid chromatography. Academia.edu. [Link]
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Koksch, B., et al. (2015). Design, Synthesis, and Study of Fluorinated Proteins. Springer Nature Experiments. [Link]
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Schmid, M. G. (2012). Chiral Separation of Amino Acids by Chromatography. ResearchGate. [Link]
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Ates, H., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]
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Supelco. Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
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Péter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine - MST.edu. [Link]
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Zeng, Y., et al. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. RSC Publishing. [Link]
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D'Silva, C. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
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Abdelkader, E. H., et al. (2025). γ effects identify preferentially populated rotamers of CH2F groups: side-chain conformations of fluorinated valine analogues in a protein. Magnetic Resonance. [Link]
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Abdelkader, E. H., et al. (2025). Chemical structures of the fluorinated valine analogues used in the present work. ResearchGate. [Link]
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Validation of 4,4,4-Trifluoro-3-hydroxy-L-valine incorporation by mass spectrometry
Validation of 4,4,4-Trifluoro-3-hydroxy-L-valine (TFHV) Incorporation by Mass Spectrometry: A Comparative Guide
The Biophysical Rationale: Why TFHV?
The expansion of the genetic code using non-canonical amino acids (ncAAs) allows researchers to introduce novel chemical handles into recombinant proteins. Among these, fluorinated amino acids are highly prized for their utility as background-free
However, the incorporation of heavily fluorinated aliphatic residues, such as 4,4,4-trifluorovaline (TFV), often introduces extreme hydrophobicity. This can drive unintended protein aggregation or disrupt native folding pathways if the residue is surface-exposed. 4,4,4-Trifluoro-3-hydroxy-L-valine (TFHV) emerges as a superior alternative. By introducing a hydroxyl group at the
Comparative Performance Analysis
To objectively evaluate TFHV, we must benchmark it against its canonical counterpart (L-Valine) and its purely fluorinated analog (TFV). The table below summarizes the quantitative and biophysical differences critical for experimental design.
Table 1: Comparative Performance of Valine Analogues in Recombinant Proteins
| Feature | Canonical L-Valine (Val) | 4,4,4-Trifluorovaline (TFV) | 4,4,4-Trifluoro-3-hydroxy-L-valine (TFHV) |
| Side-Chain Chemistry | -CH(CH | -CH(CF | -C(OH)(CF |
| Residue Mass | 99.068 Da | 153.040 Da | 169.035 Da |
| Mass Shift (vs Val) | 0 Da | +53.97 Da | +69.96 Da |
| Hydrophobicity (LogP) | Moderate | Very High | Moderate-High (Balanced by -OH) |
| None | High (1 CF | High (Distinct chemical shift) | |
| Aggregation Risk | Low | High (due to fluorination) | Low (H-bonding stabilizes exposure) |
| Incorporation Method | Native | Auxotrophic / Engineered | Engineered aaRS/tRNA |
Self-Validating Experimental Protocol
The successful site-specific incorporation of TFHV via amber suppression (TAG codon) requires a self-validating workflow. Because the translational machinery can sometimes "read through" stop codons or misincorporate canonical amino acids, the protocol must be designed to definitively prove causality between the addition of TFHV and the final protein product[3].
Step 1: Plasmid Design and Host Transformation
-
Engineer the gene of interest to contain an amber stop codon (TAG) at the desired solvent-exposed site.
-
Append a C-terminal Polyhistidine (His
) tag . Causality: If the ribosome fails to incorporate TFHV and terminates translation prematurely at the TAG codon, the resulting truncated protein will lack the C-terminal tag. This ensures that subsequent affinity purification isolates only full-length proteins[3]. -
Co-transform the expression host (e.g., E. coli or HEK293T) with the target plasmid and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA (aaRS/tRNA) pair optimized for TFHV.
Step 2: Controlled Expression (The Self-Validating Step)
-
Divide the culture into two parallel batches:
-
Positive Culture: Supplemented with 1–2 mM TFHV.
-
Negative Control (-ncAA): No TFHV added.
-
-
Induce expression (e.g., via IPTG).
-
Validation Logic: The negative control must yield negligible full-length protein. Any significant yield in the negative control indicates background read-through or misincorporation by endogenous synthetases, invalidating the experiment[3].
Step 3: Purification and Preparation for MS
-
Lyse the cells and purify the protein via Ni-NTA affinity chromatography.
-
Perform a buffer exchange into a volatile buffer (e.g., 50 mM Ammonium Bicarbonate) to remove salts that cause ion suppression during mass spectrometry.
Figure 1. End-to-end workflow for site-specific TFHV incorporation and MS validation.
Mass Spectrometry Validation Logic
Mass spectrometry (MS) is the gold standard for validating ncAA incorporation because it provides unambiguous, sequence-level proof of the chemical modification[1].
Intact Mass Analysis (MS1) Before digestion, intact protein LC-MS is performed to verify the global mass.
-
Causality: The deconvoluted intact mass must equal the theoretical mass of the wild-type protein +69.96 Da (the exact mass difference between a TFHV residue and a canonical Valine residue). If the mass shift is +53.97 Da, the hydroxyl group is missing (indicating TFV misincorporation).
Bottom-Up Proteomics (LC-MS/MS) Intact mass confirms the presence of TFHV, but it does not prove where it is located. To rule out random substitution at other valine sites, tandem mass spectrometry (MS/MS) is required.
-
Digest the purified protein with Trypsin.
-
Analyze the resulting peptides via nanoLC-MS/MS using Higher-energy Collisional Dissociation (HCD).
-
Interpretation: HCD cleaves the peptide bonds, generating N-terminal (b-ions) and C-terminal (y-ions) fragments. By mapping the fragment masses, you can pinpoint the exact amino acid carrying the modification. The diagnostic +69.96 Da mass shift must appear exclusively on the b- and y-ions that encompass the engineered TAG codon site.
Figure 2. Tandem MS fragmentation logic for localizing the TFHV residue mass shift.
References
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Bhat, A., Pomerantz, W. C. K., & Arnold, W. A. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.[Link]
-
Galles, G. D., et al. (2023). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. Frontiers in Molecular Biosciences.[Link]
-
Pham, T. T., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science.[Link]
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A Comparative Guide to the Enzymatic Stability of Peptides with and without 4,4,4-Trifluoro-3-hydroxy-L-valine
In the landscape of peptide-based therapeutics, a paramount challenge is their inherent susceptibility to enzymatic degradation.[1][2][3][4] This rapid proteolysis in biological systems often curtails their bioavailability and therapeutic efficacy. A promising strategy to overcome this hurdle is the incorporation of non-canonical amino acids designed to enhance metabolic stability.[4] This guide provides a comprehensive comparison of the enzymatic stability of peptides versus their analogues containing the novel fluorinated amino acid, 4,4,4-Trifluoro-3-hydroxy-L-valine.
The introduction of fluorinated amino acids into peptide sequences has been shown to be an effective strategy for increasing resistance to proteolytic enzymes.[2][3][5][6] The unique electronic properties and steric bulk of the trifluoromethyl group can disrupt the recognition and binding of proteases, thereby hindering the hydrolysis of the peptide backbone.[7][8] This guide will delve into the mechanistic rationale behind this enhanced stability and provide detailed experimental protocols for researchers to quantitatively assess and compare the enzymatic degradation of peptides with and without this modification.
The Mechanistic Underpinnings of Enhanced Stability
The increased enzymatic stability of peptides incorporating 4,4,4-Trifluoro-3-hydroxy-L-valine is primarily attributed to a combination of steric and electronic effects exerted by the trifluoromethyl group. Proteases, the enzymes responsible for peptide degradation, possess highly specific active sites that recognize and bind to particular amino acid sequences.[4]
The bulky trifluoromethyl group introduces significant steric hindrance in the vicinity of the peptide bond.[8][9] This steric shield can physically obstruct the access of the protease's catalytic residues to the scissile peptide bond, thereby inhibiting enzymatic cleavage. Furthermore, the high electronegativity of the fluorine atoms can alter the electronic distribution within the peptide backbone, potentially reducing the susceptibility of the adjacent carbonyl group to nucleophilic attack by the protease.[10]
It is important to note that the position of the fluorinated amino acid relative to the cleavage site of a specific protease can significantly influence the degree of stabilization.[3][7] Therefore, a systematic evaluation of enzymatic stability against a panel of relevant proteases is crucial.
Experimental Design for a Comparative Stability Study
To objectively compare the enzymatic stability of a standard peptide with its 4,4,4-Trifluoro-3-hydroxy-L-valine-containing analogue, a well-controlled in vitro enzymatic assay is essential. This involves incubating the peptides with a specific protease and monitoring the decrease in the concentration of the intact peptide over time.
Diagram of the Experimental Workflow
Caption: Workflow for the comparative enzymatic stability assay.
Detailed Experimental Protocol: Trypsin Digestion Assay
This protocol provides a step-by-step methodology for comparing the stability of a model peptide and its 4,4,4-Trifluoro-3-hydroxy-L-valine analogue against the serine protease, trypsin. Trypsin is a common choice for such assays as it specifically cleaves peptide chains at the carboxyl side of lysine or arginine residues.[11]
Materials:
-
Model Peptide (e.g., a sequence containing a trypsin cleavage site)
-
Modified Peptide (containing 4,4,4-Trifluoro-3-hydroxy-L-valine adjacent to the cleavage site)
-
Trypsin (from bovine pancreas)[12]
-
Sodium Phosphate Buffer (67 mM, pH 7.6)[12]
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure Water
-
Reversed-Phase HPLC (RP-HPLC) system with a C18 column[13][14]
Procedure:
-
Preparation of Stock Solutions:
-
Enzymatic Reaction:
-
In separate microcentrifuge tubes, add 90 µL of the pre-warmed (37°C) sodium phosphate buffer.
-
To each tube, add 5 µL of the respective peptide stock solution (model or modified).
-
Initiate the reaction by adding 5 µL of the trypsin stock solution to each tube. The final peptide concentration will be 50 µg/mL and the final trypsin concentration will be 25 µg/mL.
-
Incubate the reaction mixtures at 37°C.
-
-
Time-Course Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a 20 µL aliquot from each reaction tube.
-
Immediately quench the enzymatic reaction by adding the aliquot to a new tube containing 20 µL of 1% (v/v) TFA. This will denature the enzyme and stop the digestion.
-
-
Sample Analysis by RP-HPLC:
-
Analyze the quenched samples by RP-HPLC using a C18 column.
-
A typical gradient elution could be from 5% to 65% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30 minutes. The flow rate is typically 1 mL/min.
-
Monitor the elution of the peptides by UV absorbance at 214 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide in the chromatograms.
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of the remaining intact peptide (relative to the 0-minute time point) against time.
-
Calculate the half-life (t½) of each peptide, which is the time required for 50% of the peptide to be degraded.
-
Anticipated Results and Data Presentation
The incorporation of 4,4,4-Trifluoro-3-hydroxy-L-valine is expected to significantly increase the enzymatic stability of the peptide. This will be reflected in a longer half-life and a slower rate of degradation compared to the unmodified peptide.
Table 1: Comparative Enzymatic Stability Data
| Peptide | Half-life (t½) in minutes (Trypsin) | % Degradation at 120 minutes |
| Model Peptide | Expected to be shorter | Expected to be higher |
| Modified Peptide | Expected to be longer | Expected to be lower |
Concluding Remarks
The strategic incorporation of 4,4,4-Trifluoro-3-hydroxy-L-valine represents a compelling approach to enhancing the enzymatic stability of therapeutic peptides. The steric and electronic effects of the trifluoromethyl group are anticipated to provide a robust shield against proteolytic degradation. The detailed experimental protocol provided in this guide offers a reliable framework for researchers to validate and quantify the stabilizing effects of this novel amino acid. By systematically applying these methods, drug development professionals can make informed decisions in the design of next-generation peptide therapeutics with improved pharmacokinetic profiles.
References
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Koksch, B., Sewald, N., Burger, K., & Jakubke, H. D. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science, 3(3), 157-167. [Link]
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Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry, 2018(27), 3667-3679. [Link]
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Koksch, B., Sewald, N., Burger, K., & Jakubke, H. D. (1996). Peptide modification by incorporation of α-trifluoromethyl substituted amino acids. Amino Acids, 11(3-4), 425-434. [Link]
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Brittain, W. D. G., Lloyd, C. M., & Cobb, S. L. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry, 239, 109630. [Link]
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Huhmann, S., Stegemann, A. K., Folmert, K., Klemczak, D., Moschner, J., Kube, M., & Koksch, B. (2018). Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. Beilstein Journal of Organic Chemistry, 14, 2378-2388. [Link]
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Salwiczek, M., Vagt, T., & Koksch, B. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society, 129(49), 15615-15622. [Link]
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Moccia, M., & D'Alonzo, D. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 27(19), 6483. [Link]
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Salwiczek, M., Vagt, T., & Koksch, B. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(49), 15615-15622. [Link]
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Li, W. R., & Li, L. (2022). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Chinese Journal of Chemistry, 40(12), 1435-1448. [Link]
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Piras, M., & Tulla-Puche, J. (2016). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Angewandte Chemie International Edition, 55(34), 10034-10038. [Link]
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Ma, J., Yan, L., Yang, J. K., & Wu, L. (2023). Effect of Modification Strategies on the Biological Activity of Peptides/Proteins. Molecules, 28(24), 8031. [Link]
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Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
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Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
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Lensen, N., Brunsveld, L., & Ottmann, C. (2017). The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands. Beilstein Journal of Organic Chemistry, 13, 2834-2843. [Link]
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The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]
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Szlagowska, A., Gontarska, M., & Grembecka, J. (2022). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Molecules, 27(23), 8499. [Link]
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Anderson, M. O., & Wiemer, A. J. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(10), 1072-1077. [Link]
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Hook, D. F., Gessier, F., Noti, C., Kast, P., & Seebach, D. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Chembiochem, 5(5), 691-706. [Link]
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ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
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Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. [Link]
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NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. [Link]
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Lensen, N., Brunsveld, L., & Ottmann, C. (2017). The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands. Beilstein Journal of Organic Chemistry, 13, 2834-2843. [Link]
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Audisio, D., & Favi, G. (2023). Selective noncovalent proteasome inhibiting activity of trifluoromethyl‐containing gem‐quaternary aziridines. Chemistry – A European Journal, 29(33), e202300431. [Link]
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Brittain, W. D. G., & Cobb, S. L. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Biomolecules, 11(2), 203. [Link]
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Kondratov, I. S., Zozulya, S., Grygorenko, O. O., & Haufe, G. (2020). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry, 18(1), 102-113. [Link]
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O’Fágáin, C. (1995). The use of chemically stabilised proteolytic enzymes in peptide synthesis. [Link]
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Wang, D., Wang, Y., Duan, R., & Duan, C. (2020). Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. Chemistry, 26(30), 6899-6909. [Link]
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Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. [Link]
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Phenomenex. (2025, May 26). Peptide Mapping Sample Preparation - Good Practices for Tryptic Digests. [Link]
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Mitchell, A. R. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. Lawrence Livermore National Laboratory. [Link]
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A Comparative Guide to the In Vitro Activity of Drugs Containing Fluorinated vs. Non-Fluorinated Valine
This guide provides an in-depth comparison of the in vitro performance of drugs containing fluorinated valine analogues versus their traditional non-fluorinated counterparts. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and established scientific principles to illuminate the strategic advantages of fluorination in medicinal chemistry.
The Strategic Imperative of Fluorine in Drug Design
Fluorine has become a cornerstone element in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] This is not a coincidence but a result of fluorine's unique physicochemical properties. Its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and extreme electronegativity (3.98 on the Pauling scale) allow for subtle yet profound modifications to a drug candidate's profile.[3]
When incorporated into an amino acid like valine, fluorine can strategically alter:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s.[1][4] Replacing a metabolically vulnerable C-H bond with a C-F bond can "block" sites of oxidation, thereby increasing the drug's half-life.[5][6]
-
Binding Affinity: The high electronegativity of fluorine can alter the local electronic environment, creating new, favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.[7][8] This can lead to a significant increase in binding affinity and potency.
-
Conformational Control: Fluorination can induce specific conformational preferences in the amino acid side chain, effectively "locking" the molecule into its bioactive conformation for optimal receptor binding.[7][9]
-
Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[1][3]
This guide will now delve into the practical outworking of these principles by comparing hypothetical, yet representative, data for a valine-containing drug and its fluorinated analogue.
Comparative In Vitro Performance: A Case Study
To illustrate the impact of valine fluorination, we will compare two hypothetical protease inhibitor compounds:
-
Val-Inhibitor: A lead compound containing a natural valine residue.
-
F-Val-Inhibitor: An analogue where a hydrogen atom on the valine side chain is replaced with fluorine.
The following table summarizes key in vitro performance data, which will be followed by detailed experimental protocols.
| Parameter | Val-Inhibitor | F-Val-Inhibitor | Rationale for Improvement |
| Target Enzyme Inhibition (Ki) | 15.2 nM | 1.8 nM | Fluorine's electronegativity likely forms an additional stabilizing interaction with the enzyme's active site.[7][8] |
| Cellular Potency (IC50) | 250 nM | 35 nM | Improved membrane permeability due to increased lipophilicity and enhanced target engagement lead to greater potency in a cellular context.[3][10] |
| Metabolic Stability (t½ in HLM) | 18 min | 95 min | The C-F bond at a key metabolic "hotspot" on the valine side chain prevents oxidative metabolism by human liver microsomes (HLM).[1][5] |
| Off-Target hERG Inhibition (IC50) | 5 µM | > 50 µM | Fluorine can reduce the basicity (pKa) of nearby amine groups, a common strategy to mitigate off-target binding to the hERG potassium channel.[3] |
Experimental Design for a Self-Validating Comparison
To generate the comparative data shown above, a series of robust, well-controlled in vitro assays are required. The causality behind each step is crucial for ensuring the trustworthiness and reproducibility of the results.
The logical flow of experiments is designed to first establish target engagement and then build outward to assess cellular activity and metabolic liabilities.
Caption: Workflow for comprehensive in vitro compound comparison.
Objective: To determine the inhibition constant (Ki) of the compounds against the purified target enzyme.
Causality: Measuring Ki provides a direct assessment of target engagement, independent of cellular factors like membrane permeability. It is a fundamental measure of a compound's intrinsic potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). The concentration should be optimized to yield a robust signal.
-
Prepare serial dilutions of a fluorogenic substrate specific to the enzyme.
-
Prepare 10-point, 3-fold serial dilutions of both Val-Inhibitor and F-Val-Inhibitor in DMSO, then dilute further into the assay buffer.
-
-
Assay Execution (384-well plate):
-
Add 5 µL of each compound dilution to the wells. Include "no inhibitor" (buffer only) and "no enzyme" (substrate only) controls.
-
Add 10 µL of the enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding equilibrium.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate.
-
-
Data Acquisition:
-
Immediately place the plate in a kinetic plate reader and measure the increase in fluorescence over 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to the Morrison equation to determine the Ki value. This is more accurate than IC50 for tight-binding inhibitors.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) required to reduce cell viability by 50%.[10]
Causality: This assay moves from the purified protein to a biological system. It assesses not only target inhibition but also the compound's ability to cross the cell membrane and engage its target in a complex cellular environment.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a relevant cancer cell line (e.g., MCF-7 for breast cancer) into a 96-well plate at a density of 5,000 cells/well.[11]
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare 10-point serial dilutions of Val-Inhibitor and F-Val-Inhibitor.
-
Remove the old media from the cells and add 100 µL of fresh media containing the different compound concentrations. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the plates for 72 hours. This duration allows for multiple cell doubling times, making the inhibitory effects on proliferation clearly measurable.
-
-
Viability Assessment:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a "no cells" blank (0% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]
-
Objective: To determine the in vitro half-life (t½) of the compounds in the presence of human liver microsomes (HLM).
Causality: This assay is a standard preclinical screen to predict in vivo clearance.[13] A short half-life in HLM suggests the compound is rapidly metabolized, which would likely lead to poor exposure in vivo. This directly tests the hypothesis that fluorination blocks metabolic liabilities.[5]
Caption: Workflow for an in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Reaction Preparation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer (pH 7.4) at 37°C.
-
Add the test compound (Val-Inhibitor or F-Val-Inhibitor) to a final concentration of 1 µM.
-
-
Reaction Initiation and Time Points:
-
Initiate the metabolic reaction by adding an NADPH regenerating system. This co-factor is essential for CYP450 enzyme activity.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with an internal standard. The cold solvent immediately stops the enzymatic reaction.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the amount of parent compound remaining at each time point relative to the T=0 sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of this line (k) is used to calculate the half-life using the formula: t½ = 0.693 / k .[13]
-
Conclusion and Forward Look
The strategic incorporation of fluorine into a valine residue can yield dramatic improvements in key in vitro drug properties. As demonstrated through representative data, fluorination can enhance target affinity, boost cellular potency, and significantly increase metabolic stability.[4][7][] These enhancements directly address common failure points in drug discovery programs, such as poor potency and rapid clearance. The provided experimental workflows offer a robust framework for objectively comparing fluorinated and non-fluorinated analogues, enabling data-driven decisions in the optimization of lead compounds. The consistent success of fluorination strategies underscores its value as a primary tool for the modern medicinal chemist.[7][15]
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Mehta, M., Singh, G., Singh, D. V., Mahato, G. K., & Patel, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Molecular Diversity, 27(4), 1549-1577. [Link]
-
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?[Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 757-768. [Link]
-
Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 31(6), 335-341. [Link]
-
Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]
-
Lin, C. L., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 27(19), 6488. [Link]
-
Bruns, C. M., & Hubrich, F. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. CHIMIA International Journal for Chemistry, 68(7), 518-522. [Link]
-
Mykhailiuk, P. K. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 20(10), 1187-1200. [Link]
-
Moody, T. S., et al. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6214. [Link]
-
Mykhailiuk, P. K. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. [Link]
-
Vallet-Regí, M., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 17(2), 254. [Link]
-
Wagner, J. R., & Mercadante, M. A. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Kramer, C., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 64(4), 1278-1288. [Link]
-
Wagner, J. R., & Mercadante, M. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Accounts of Chemical Research, 59(2), 248-260. [Link]
-
Liu, Q. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. The Wistar Institute. [Link]
-
Singh, R. P., & Singh, R. K. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. [Link]
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- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inhancetechnologies.com [inhancetechnologies.com]
- 3. tandfonline.com [tandfonline.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
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- 9. mdpi.com [mdpi.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
Assessing the bioisosteric replacement of other amino acids with 4,4,4-Trifluoro-3-hydroxy-L-valine
Assessing the Bioisosteric Replacement of Canonical Amino Acids with 4,4,4-Trifluoro-3-hydroxy-L-valine (TFHV)
The strategic incorporation of fluorinated non-canonical amino acids into peptide and protein therapeutics is a cornerstone of modern drug design. Among the most promising emerging building blocks is 4,4,4-Trifluoro-3-hydroxy-L-valine (TFHV) . By acting as a highly specialized hybrid bioisostere, TFHV combines the steric bulk of valine and isoleucine with the hydrogen-bonding capacity of threonine, while introducing the profound stereoelectronic effects of a trifluoromethyl (–CF₃) group[1].
This guide provides an objective, data-driven comparison of TFHV against canonical alternatives, detailing the mechanistic rationale for its use and the self-validating experimental protocols required to evaluate its performance.
Mechanistic Rationale: The "Fluorine Magic" of TFHV
The structural replacement of a standard methyl group with a –CF₃ group in a beta-hydroxylated amino acid fundamentally alters its physicochemical behavior without drastically changing its spatial footprint[2]. The causality behind TFHV's superior performance lies in three distinct molecular mechanisms:
-
Electronic Modulation of Hydrogen Bonding : Fluorine is the most electronegative element. The –CF₃ group exerts a powerful inductive electron-withdrawing effect (–I) across the carbon backbone, which significantly lowers the pKₐ of the adjacent beta-hydroxyl group[3]. This polarization transforms the –OH into a vastly superior hydrogen-bond donor compared to native threonine or serine, strengthening target-binding enthalpies.
-
Enhanced Lipophilicity : Despite the presence of a polar hydroxyl group, the highly fluorinated methyl analog significantly increases the overall lipophilicity (LogD) of the residue. This allows peptides to maintain aqueous solubility while drastically improving passive membrane permeability and hydrophobic core packing[2].
-
Proteolytic Shielding : The robust C–F bonds and the expanded van der Waals radius of the –CF₃ group create a dense steric shield. This prevents the active sites of endogenous proteases from properly aligning with the adjacent peptide bonds, drastically extending the metabolic half-life of the therapeutic[1].
Fig 1: Mechanistic outcomes of TFHV bioisosteric replacement on peptide pharmacokinetics.
Comparative Performance Analysis
To objectively assess TFHV, it must be benchmarked against the canonical amino acids it replaces (Valine, Threonine, Isoleucine) and its closest fluorinated relative, 4,4,4-Trifluorothreonine. The data below synthesizes computational shifts, structural analyses, and empirical literature[3][4].
| Amino Acid | Bioisosteric Role | Side-Chain Volume (ų) | Est. Hydroxyl pKₐ | Relative Lipophilicity | Protease Resistance |
| L-Valine | Native | 105 | N/A | High | Baseline |
| L-Threonine | Native | 93 | ~13.6 | Low | Baseline |
| L-Isoleucine | Native | 124 | N/A | Very High | High |
| 4,4,4-Trifluorothreonine | Bioisostere | 115 | ~11.4 | Moderate | Very High |
| TFHV | Hybrid Bioisostere | 132 | ~11.1 | High | Exceptional |
Key Takeaway: TFHV occupies a unique chemical space. It provides the massive steric bulk of isoleucine (132 ų) while offering a highly polarized hydrogen-bond donor (pKₐ ~11.1), making it an ideal candidate for disrupting tightly bound protein-protein interactions (PPIs) that rely on both hydrophobic packing and directional hydrogen bonding.
Experimental Methodologies & Validation Workflows
To ensure trustworthiness and reproducibility, the following self-validating protocols outline the synthesis and thermodynamic evaluation of TFHV-containing peptides.
Fig 2: Step-by-step workflow for synthesizing and validating TFHV-containing peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating TFHV
Causality Check: The extreme steric bulk of the beta-methyl and beta-trifluoromethyl groups, combined with the electron-withdrawing effect of the fluorine atoms, severely reduces the nucleophilicity of the alpha-amine during chain elongation. Standard HBTU/DIPEA coupling will result in massive deletion sequences.
-
Resin Preparation : Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes to maximize the accessible surface area for hindered couplings.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min).
-
High-Efficiency Activation : Activate Fmoc-TFHV-OH (2.0 eq) using HATU (1.9 eq) and HOAt (2.0 eq) with DIPEA (4.0 eq) in DMF.
-
Scientific Rationale: HOAt is strictly required over HOBt. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect that accelerates the coupling of sterically hindered amino acids, overcoming the high activation energy barrier imposed by the –CF₃ group.
-
-
Coupling : Allow the coupling reaction to proceed for 4 hours at room temperature. For sequences with multiple adjacent bulky residues, utilize microwave-assisted SPPS (75°C for 15 minutes).
-
Cleavage : Cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. The aliphatic –CF₃ group is highly stable to strongly acidic conditions, ensuring no defluorination occurs during this step[4].
Protocol 2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)
Causality Check: To definitively prove that TFHV acts as a superior bioisostere, one must decouple the overall binding free energy (ΔG) into its enthalpic (ΔH) and entropic (–TΔS) components. A successful TFHV replacement will show a more negative ΔH (due to the stronger, polarized –OH hydrogen bond) and a more favorable ΔS (due to the lipophilic –CF₃ displacing ordered water molecules)[2].
-
Sample Dialysis (Critical Step) : Dialyze both the purified TFHV-peptide and the target protein against the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) overnight. Self-Validation: This eliminates heat-of-dilution artifacts caused by buffer mismatch, ensuring all recorded heat is strictly from the binding event.
-
Titration Setup : Load the target protein (10–20 μM) into the ITC sample cell and the TFHV-peptide (100–200 μM) into the automated syringe.
-
Thermal Equilibration : Equilibrate the system at 25°C with a reference power set to 5 μcal/s to maintain a stable baseline.
-
Injection Sequence : Perform 20 sequential injections of 2 μL each, with a strict 120-second spacing between injections. Scientific Rationale: The 120-second spacing guarantees the thermal power returns completely to baseline, allowing for the precise mathematical integration of the heat released or absorbed per injection.
-
Data Fitting : Fit the integrated isotherm data to a one-site binding model to extract K_d, ΔH, and ΔS, comparing the values directly against the native Val/Thr/Ile peptide variant.
References
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. NIH. [Link]
-
The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands. NIH. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications.[Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.[Link]
Sources
- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,4,4-Trifluoro-3-hydroxy-L-valine
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we synthesize and study. The proper management and disposal of novel compounds like 4,4,4-Trifluoro-3-hydroxy-L-valine are not merely regulatory hurdles but are fundamental to ensuring personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this fluorinated amino acid derivative, grounded in established chemical safety principles.
Immediate Safety & Handling Protocols
Before beginning any disposal procedure, it is imperative to handle the compound with the appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE): A non-negotiable baseline for handling this and any laboratory chemical.
-
Eye Protection: Wear safety goggles or a face shield.[3]
-
Hand Protection: Use chemical-resistant nitrile gloves.[4]
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.[3][4]
-
Respiratory Protection: While normal use may not require a respirator, all waste handling and consolidation should be performed inside a certified chemical fume hood to prevent inhalation of fine powders or aerosols.[3][4]
Emergency First Aid: In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical aid.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cups of milk or water.[3]
Core Disposal Workflow: Segregation is Key
The fundamental principle for disposing of 4,4,4-Trifluoro-3-hydroxy-L-valine is its strict segregation as a halogenated organic waste.[1] Halogenated and non-halogenated waste streams must be kept separate because their disposal methods differ significantly; halogenated wastes typically require high-temperature incineration to ensure complete destruction and prevent the release of toxic byproducts.[1][2] Mixing these waste streams increases disposal costs and environmental risk.[2]
Step-by-Step Disposal Protocol
1. Waste Identification and Container Preparation:
- Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department.[1][4] These are often specifically colored or labeled (e.g., green-labeled carboys).[1]
- Ensure the container is made of a compatible material (e.g., high-density polyethylene) and has a secure, vapor-tight lid.
- Affix a "Hazardous Waste" label to the container before adding any waste.[2][5]
2. Collection of Solid Waste:
- Pure Compound: Carefully place any unused or waste 4,4,4-Trifluoro-3-hydroxy-L-valine powder into the designated halogenated waste container.
- Contaminated Materials: All materials that have come into direct contact with the compound must also be disposed of as halogenated waste. This includes:
- Weighing papers and boats
- Contaminated gloves
- Pipette tips
- Wipes used for cleaning spills
- Place these items in a sealed, labeled bag within the primary halogenated waste container to prevent dispersal of the powder.[6]
3. Collection of Liquid Waste:
- Organic Solutions: If 4,4,4-Trifluoro-3-hydroxy-L-valine is dissolved in an organic solvent (e.g., for a reaction), the entire solution must be collected in the halogenated organic liquid waste container.[4][7]
- Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[4] Collect them in the designated halogenated waste container. The pH should be between 5.5 and 9.5 before adding it to a bulked solvent container.[2][7]
- Incompatibilities: Do not mix halogenated waste with strong acids, bases, or oxidizers in the same container.[2]
4. Container Management and Storage:
- Keep the halogenated waste container securely closed at all times, except when adding waste.[2][5]
- Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
- The container must be stored in secondary containment to prevent spills.[5]
- On the hazardous waste tag, accurately list all chemical constituents and their estimated percentages.[1][5]
5. Final Disposal:
- Once the container is nearly full (e.g., ¾ full), arrange for a waste pickup through your institution's EHS department.[5] Do not overfill containers.
- EHS will then manage the transport and final disposal at a licensed hazardous waste incineration facility.[1]
Decision Workflow for Disposal
The following diagram outlines the critical decision-making process for the proper segregation and disposal of waste generated from work with 4,4,4-Trifluoro-3-hydroxy-L-valine.
Caption: Decision workflow for the disposal of 4,4,4-Trifluoro-3-hydroxy-L-valine.
Spill Management Protocol
In the event of a spill, prompt and correct action is necessary to prevent contamination and exposure.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's EHS emergency line.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before cleanup, ensure you are wearing the appropriate PPE as described in Section 1.
-
Cleanup:
-
For a solid powder spill, do not dry sweep , as this can generate dust.[3]
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully sweep up the absorbed material and place it into the designated halogenated organic waste container.[3][5]
-
Clean the spill area with a damp cloth or paper towels, and also place these into the waste container.
-
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Summary & Key Data
While comprehensive toxicological data for 4,4,4-Trifluoro-3-hydroxy-L-valine is unavailable, the table below summarizes its known properties and the critical safety information derived from its chemical class.
| Property | Value / Information | Rationale / Source |
| Chemical Name | (2S)-2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid | Inferred from L-valine structure |
| Molecular Formula | C5H8F3NO3 | Derived from structure |
| Molecular Weight | 187.12 g/mol | Calculated |
| Primary Hazard Class | Halogenated Organic Compound | Presence of Trifluoro- group.[1] |
| Known Health Effects | Not fully investigated. May cause eye, skin, and respiratory irritation.[3] | SDS for a similar compound.[3] |
| PPE Requirement | Goggles, Nitrile Gloves, Lab Coat | Standard laboratory practice.[3][4] |
| Disposal Route | Halogenated Organic Waste Stream | Mandatory for fluorinated compounds.[1][2] |
| Incompatible Wastes | Strong Acids/Bases, Oxidizers, Non-Halogenated Organics | To prevent reactions and cross-contamination.[2] |
By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health. Always consult your institution's specific EHS guidelines, as they are the ultimate authority for waste management in your facility.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
- SAFETY D
- Hazardous Waste Segregation. (2016, April 15). Bucknell University.
- Organic Solvents. (n.d.). Columbia University Environment, Health and Safety.
- Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Wuppertal.
- L-Valine, 4,4,4-trifluoro-, (S)-. (n.d.). PubChem.
- Safety Data Sheet: L-Valine ≥98,5 %, USP. (2025, March 31). Carl ROTH.
- Halogenated Solvents in Laboratories. (n.d.).
- SAFETY DATA SHEET: L-Valine. (2025, September 13). Sigma-Aldrich.
- SAFETY DATA SHEET: L-Valine [Feed Grade (96.5%)]. (2019, June 12). PALS.
- SAFETY DATA SHEET: D-Valine. (2025, September 9). Thermo Fisher Scientific.
- SAFETY DATA SHEET: L-Valine. (2025, December 18).
- Essential Safety and Disposal Guidance for N-Acetyl-3-hydroxy-L-valine. (2025). Benchchem.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
